Strategic Functionalization of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine: A Technical Guide for Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, functionalized pyrazoles are privileged scaffolds, frequently deployed as core pharmacophores in kinase inhibitors, anti-inflammatory agents, and central...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, functionalized pyrazoles are privileged scaffolds, frequently deployed as core pharmacophores in kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) modulators. 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine (CAS: 154787-28-7) represents a highly versatile, bifunctional building block. By possessing both an electrophilic handle (C4-bromo) and a nucleophilic handle (C3-amino) on an electron-rich heteroaromatic core, this compound enables divergent, late-stage functionalization.
This technical guide explores the structural logic, mechanistic synthesis, and step-by-step experimental protocols for utilizing this compound in advanced drug discovery workflows.
Physicochemical Profiling & Structural Logic
The reactivity of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine is dictated by its distinct electronic topology. The pyrazole ring is inherently electron-rich. The 1,5-dimethyl substitution provides necessary lipophilicity and steric constraints that often improve binding affinity in deep protein pockets. The C3-amino group acts as a strong electron-donating group (EDG) via mesomeric (+M) effects, which significantly increases the electron density at the C4 position.
This electronic push not only facilitates the initial functionalization (bromination) but also modulates the oxidative addition step during subsequent palladium-catalyzed cross-coupling reactions. According to physicochemical data provided by [1], the compound exhibits the following properties:
Quantitative Physicochemical Data
Property
Value
Compound Name
4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine
CAS Registry Number
154787-28-7
Molecular Formula
C5H8BrN3
Molecular Weight
190.04 g/mol
Melting Point
247 - 249 °C
Physical Form
Solid powder
InChI Key
WOQKPNJCYQBXDF-UHFFFAOYSA-N
Data synthesized from standard commercial chemical databases and safety data sheets [2].
The synthesis of 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine relies on the regioselective electrophilic aromatic substitution (EAS) of 3-amino-1,5-dimethylpyrazole. Because the C4 position is highly activated by the adjacent amino and methyl groups, halogenation occurs rapidly. Standard halogenation protocols for electron-rich heteroaromatics [3] dictate the use of mild reagents to prevent over-oxidation.
Fig 1: Mechanistic pathway for C4-electrophilic bromination of 3-amino-1,5-dimethylpyrazole.
Causality & Design: N-Bromosuccinimide (NBS) is selected over elemental bromine (
) because it provides a controlled, low steady-state concentration of electrophilic bromine, preventing the oxidative degradation of the primary amine. The reaction is initiated at 0 °C to control the exotherm and suppress N-bromination.
Step-by-Step Methodology:
Preparation: Charge a flame-dried round-bottom flask with 3-amino-1,5-dimethylpyrazole (1.0 equiv, 10 mmol) and anhydrous N,N-dimethylformamide (DMF) (0.2 M).
Cooling: Cool the solution to 0 °C using an ice-water bath under a nitrogen atmosphere.
Electrophilic Addition: Add NBS (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes to prevent localized heating.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
Quenching: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (
). Causality: Thiosulfate reduces any unreacted NBS or trace to inert bromide salts, preventing downstream side reactions during concentration.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF. Dry over anhydrous
, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validating System (IPC): Analyze the crude mixture via LC-MS. The product must exhibit a distinct isotopic pattern (M and M+2 peaks of equal intensity at m/z 190 and 192), confirming the incorporation of a single bromine atom. The absence of m/z 112
confirms the complete consumption of the starting material.
Divergent Applications in Medicinal Chemistry
The strategic value of 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine lies in its orthogonal reactivity. The C4-bromo group is primed for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C3-amino group can undergo amidation, urea formation, or annulation to form fused bicyclic systems like pyrazolo[3,4-d]pyrimidines—a privileged scaffold for ATP-competitive kinase inhibitors.
Fig 2: Divergent synthetic utility of the 4-bromo and 3-amino handles in drug discovery.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C4 Position
Causality & Design: Pd(dppf)Cl₂ is chosen as the catalyst because the bidentate dppf ligand provides a large bite angle, which facilitates the reductive elimination step—crucial for sterically hindered, ortho-substituted pyrazoles. A biphasic 1,4-Dioxane/Water system is used to solubilize both the organic substrates and the inorganic base (
), accelerating the transmetalation step.
Step-by-Step Methodology:
Preparation: In a microwave vial or Schlenk tube, combine 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and
(2.5 equiv, 2.5 mmol).
Solvent Addition: Add a solvent mixture of 1,4-Dioxane and
(4:1 ratio, 5 mL total volume).
Degassing: Sparge the mixture with nitrogen gas for 10 minutes to remove dissolved oxygen, preventing the homocoupling of the boronic acid and the oxidation of the palladium catalyst.
Catalyst Addition: Add
(0.05 equiv, 5 mol%). Seal the vessel and heat to 90 °C for 12 hours under vigorous stirring.
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over
, and concentrate. Purify by flash chromatography.
Self-Validating System (IPC): Monitor the reaction via TLC (eluent: 50% EtOAc in Hexanes). The disappearance of the starting bromide and the emergence of a new, highly UV-active spot indicates successful coupling. LC-MS analysis must confirm the exact mass of the cross-coupled product and the complete absence of the characteristic bromine isotopic doublet.
References
Thieme Connect. "Biomimetic Iodofunctionalization of Aromatic and Heteroaromatic Compounds Catalyzed by Selenium Tetrachloride." Synthesis, 2019. URL:[Link]
Exploratory
Molecular structure and weight of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine
Technical Monograph: 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine Executive Summary 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine (CAS: 154787-28-7) is a highly functionalized heterocyclic scaffold critical to modern medicinal chem...
Executive Summary
4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine (CAS: 154787-28-7) is a highly functionalized heterocyclic scaffold critical to modern medicinal chemistry. As a trisubstituted pyrazole, it serves as a "privileged structure" in the design of ATP-competitive kinase inhibitors, GPCR ligands, and agrochemical crop protection agents. Its value lies in its dense functionalization: the C3-amine provides a hydrogen bond donor/acceptor motif for hinge binding, the N1/C5-methyls enforce steric positioning, and the C4-bromine serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This guide outlines its molecular architecture, regioselective synthesis, and structural validation.
Part 1: Physicochemical Profile & Molecular Architecture
The compound is defined by a rigid penta-atomic aromatic ring. Unlike unsubstituted pyrazoles, the N1-methylation locks the tautomeric equilibrium, fixing the bond order and presenting a distinct steric profile.
Table 1: Core Physicochemical Data
Property
Value
Technical Note
CAS Number
154787-28-7
Unique identifier.
Molecular Formula
Halogenated heteroaromatic.
Molecular Weight
190.04 g/mol
Fragment-like space (Ro3 compliant).
Exact Mass
188.9902 (for )
Monoisotopic mass.
Appearance
Off-white to beige solid
Crystalline powder.
LogP (Predicted)
~0.8 – 1.1
Moderate lipophilicity; good membrane permeability.
pKa (Conj. Acid)
~2.5 – 3.5 (Pyridine-like N)
The C3-amine reduces basicity of the ring nitrogens via resonance.
H-Bond Donors
1 (–NH)
Primary amine.
H-Bond Acceptors
2 (N2, –NH)
Pyrazole N2 is the primary acceptor.
Structural Logic:
The 1,5-dimethyl substitution pattern is sterically significant. The C5-methyl group creates a "buttressing effect," influencing the conformation of substituents at C4 (Bromine) and N1. In drug design, this steric clash is often exploited to twist the molecule out of planarity when coupled to other aromatics, improving selectivity for specific protein pockets.
Part 2: Synthetic Pathway & Regiocontrol
The synthesis of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine is a two-stage process. The critical challenge is Step 1 , where regioselectivity between the 1,5-dimethyl and 1,3-dimethyl isomers must be controlled.
Workflow Diagram (DOT)
The following diagram illustrates the convergent synthesis and the critical bromination step.
Figure 1: Synthetic workflow emphasizing the resolution of regioisomers prior to bromination.
Mechanism: The hydrazine attacks the nitrile carbon (forming an amidine intermediate) followed by cyclization onto the ketone/enamine.
Regioselectivity: The reaction typically produces a mixture of 1,5-dimethyl-3-amine (Target) and 1,3-dimethyl-5-amine (Byproduct).
Optimization: Using controlled pH or specific solvents (e.g., ethanol with HCl catalysis) can shift the equilibrium. However, chromatographic separation (SiO
, EtOAc/Hexane gradient) is often required to isolate the pure 1,5-isomer.[1]
Note: The 1,5-isomer is often less polar than the 1,3-isomer due to the shielding of the N2 nitrogen by the C5-methyl group.
Step 2: Electrophilic Bromination
Precursor: 1,5-Dimethyl-1H-pyrazol-3-amine.
Reagent: N-Bromosuccinimide (NBS) (1.05 eq).
Solvent: Acetonitrile (ACN) or Dichloromethane (DCM).
Temperature: 0°C
Room Temperature (RT).
Procedure:
Dissolve the amine in ACN at 0°C.
Add NBS portion-wise to prevent exotherms.
Stir at RT for 1–2 hours. The C4 position is highly activated by the electron-donating amine at C3.
Workup: Quench with aqueous sodium thiosulfate (to remove excess Br
), extract with EtOAc, and concentrate.
Yield: Typically >85% due to the high reactivity of the pyrazole C4 position.
Part 3: Structural Characterization & Validation[1]
Trustworthiness in chemical biology relies on rigorous structural confirmation. For this compound, NMR and Mass Spectrometry provide definitive fingerprints.
Proton NMR (
H-NMR)
Solvent: DMSO-d
or CDCl
Shift ( ppm)
Multiplicity
Integral
Assignment
Explanation
3.60 – 3.70
Singlet (s)
3H
N-CH
N-Methyl group (deshielded by aromatic ring).
2.15 – 2.25
Singlet (s)
3H
C5-CH
C-Methyl group (allylic-like position).
3.50 – 4.50
Broad (br s)
2H
-NH
Amine protons (shift varies with concentration/solvent).
Missing
--
--
C4-H
Absence of the signal at ~5.5 ppm confirms bromination.
Diagnostic Feature: The disappearance of the C4-H singlet (present in the precursor at
5.3–5.8 ppm) is the primary indicator of successful reaction.
Mass Spectrometry (LC-MS)
Ionization: ESI+ (Electrospray Ionization).
Isotopic Pattern: Bromine exists as two stable isotopes,
(50.7%) and (49.3%).
Spectrum:
[M+H]
Peak 1: ~190.0 m/z.
[M+H]
Peak 2: ~192.0 m/z.
Pattern: A characteristic 1:1 doublet intensity ratio is mandatory. If the ratio is not 1:1, the bromination is incomplete or contaminated.
Part 4: Applications in Drug Discovery[2]
This scaffold is a "molecular lego" block. The bromine atom is a placeholder for carbon-carbon bond formation, allowing researchers to elaborate the core into complex bioactive molecules.
Common Transformations:
Suzuki Coupling: Reaction with aryl boronic acids to install hydrophobic groups at C4 (targeting the hydrophobic pocket of kinases).
Buchwald-Hartwig Amination: Displacement of the C3-amine (or reaction of the C4-Br) to create bi-aryl amine linkages.
Amide Coupling: The C3-amine can be acylated to form amide linkers, common in Type II kinase inhibitors.
Solubility of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine in Organic Solvents
[1][2] Executive Summary & Chemical Profile[1][2][3] 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine (CAS: 154787-28-7) is a critical intermediate in the synthesis of bromodomain inhibitors and agrochemicals.[1][2] Its solubilit...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary & Chemical Profile[1][2][3]
4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine (CAS: 154787-28-7) is a critical intermediate in the synthesis of bromodomain inhibitors and agrochemicals.[1][2] Its solubility profile is governed by a "push-pull" mechanism: the polar aminopyrazole core drives affinity for protic solvents, while the lipophilic bromo- and methyl-substituents limit water solubility and enhance interaction with chlorinated or aromatic hydrocarbons.[1][2]
Understanding this solubility landscape is essential for designing efficient recrystallization processes, particularly for separating the 1,5-dimethyl isomer from its common 1,3-dimethyl regioisomer byproduct.
Chemical Identity
Property
Detail
IUPAC Name
4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine
CAS Number
154787-28-7
Molecular Formula
C₅H₈BrN₃
Molecular Weight
190.04 g/mol
Physical State
Solid (Melting Point: 247–249 °C)
Key Functional Groups
Primary Amine (-NH₂), Pyrazole Ring, Bromide
Solubility Landscape & Solvent Selection[1][2][9]
The following solubility data is synthesized from thermodynamic behavior of structural analogs (e.g., 5-amino-3-methyl-1-phenylpyrazole) and process patents for aminopyrazole purification.
Solubility Classification Table
Data represents saturation limits at 25°C (Standard Ambient Temperature).
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Insight
Dipolar Aprotic
DMSO, DMF, NMP
Very High (>100 mg/mL)
Strong dipole-dipole interactions disrupt the crystal lattice; primary choice for stock solutions.[1][2]
Polar Protic
Methanol, Ethanol, Isopropanol
High to Moderate (20–80 mg/mL)
H-bonding between solvent -OH and solute -NH₂/N. Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA).[1][2]
Polar Aprotic
Ethyl Acetate, Acetone, THF
Moderate (10–50 mg/mL)
Good solubility due to polar interactions; ideal for cooling crystallization.
Chlorinated
Dichloromethane (DCM), Chloroform
Moderate
Solvation driven by dispersion forces and weak H-bond acceptance.[2]
Non-Polar
n-Hexane, Heptane, Toluene
Low to Insoluble (<1 mg/mL)
Lack of H-bonding capability makes these excellent anti-solvents .[2]
Aqueous
Water (pH 7)
Low
Hydrophobic Br/Me groups dominate at neutral pH.[2]
Aqueous Acid
0.1 M HCl
High
Protonation of the amine (forming the cation) drastically increases solubility.[2]
Thermodynamic Behavior (Temperature Dependence)
Solubility in organic solvents typically follows an endothermic profile (solubility increases with temperature).[2]
Steepest Gradient: Observed in Ethanol and Ethyl Acetate .[2] This steep curve is advantageous for recrystallization, allowing high recovery yields upon cooling.
Flat Gradient: Observed in DMSO (highly soluble at all temps) and Hexane (insoluble at all temps).[2]
Experimental Protocol: Determination of Solubility Isotherms
Since specific peer-reviewed isotherms for this CAS are proprietary, you must validate the solubility for your specific lot (purity affects saturation points). Use the Laser Monitoring Observation Technique , which is superior to gravimetric methods for detecting the precise "clear point."
Workflow Diagram
Figure 1: Laser monitoring workflow for precise solubility determination. The laser detects undissolved micro-crystals via the Tyndall effect.[1]
Step-by-Step Protocol
Preparation: Add excess 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine solid to a jacketed glass vessel containing the solvent (e.g., 10 mL Ethanol).
Equilibration: Stir magnetically at a fixed temperature (e.g., 298.15 K) for 24 hours.
Verification: Direct a laser pointer (red or green) through the solution.[2]
Scattering visible (beam line appears): Undissolved solid remains.[1][2] Equilibrium reached.
Design Cooling Ramp: Use the curve to determine the "Meta-Stable Zone Width" (MSZW) to prevent spontaneous nucleation and ensure large, pure crystals.
Purification & Recrystallization Strategy
The separation of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine from its regioisomer (1,3-dimethyl) is a common challenge.[1][2] The 1,5-isomer is generally less soluble in non-polar solvents than the 1,3-isomer due to packing efficiency.
Recommended Solvent Systems
Single Solvent:Ethanol (Abs.)
Procedure: Dissolve at reflux (78°C). Cool slowly to 0°C.
Procedure: Dissolve in minimum Ethyl Acetate at 50°C. Add n-Heptane dropwise until turbidity persists. Cool to 5°C.[2]
Mechanism:[1][2][3][4][5] The Heptane reduces the solubility power of the mixture, forcing the aminopyrazole to precipitate selectively.
References
BenchChem. (2025).[2][6][7] Solubility and Synthesis Guide for 1,5-Dimethyl-1H-pyrazol-3-amine. Retrieved from [2]
Sigma-Aldrich. (2024).[2] Product Specification: 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine (CAS 154787-28-7).[1][2][8] Retrieved from [1][2]
Anwar, H., & Elnagdi, M. H. (2009).[3] Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198–250. (Provides thermodynamic basis for aminopyrazole solubility).[2] Retrieved from
MedChemExpress. (2024).[2] 4-Bromo-1H-pyrazol-3-amine: Solvent & Solubility Data. Retrieved from
Baldwin, A. F., et al. (2021).[9] Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation. Organic Process Research & Development. (Details industrial purification solvents). Retrieved from [2][9]
4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine CAS number and identifiers
This technical guide details the chemical identity, synthetic pathways, and medicinal chemistry applications of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine , a critical intermediate in the development of kinase inhibitors an...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the chemical identity, synthetic pathways, and medicinal chemistry applications of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine , a critical intermediate in the development of kinase inhibitors and agrochemicals.
The "Lynchpin" Scaffold for Pyrazole-Based Drug Discovery
Executive Summary
4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine (CAS 154787-28-7) acts as a high-value molecular scaffold in medicinal chemistry. Its structural utility lies in its trifunctional nature: a nucleophilic primary amine at C3, an electrophilic bromine handle at C4, and a stabilizing 1,5-dimethyl core. This configuration makes it an ideal precursor for fragment-based drug design (FBDD) , particularly for targeting ATP-binding pockets in kinases (e.g., p38 MAPK, BTK) and GPCR modulation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Synthetic Pathways & Optimization
The synthesis of 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine requires a two-stage workflow: construction of the pyrazole core followed by regioselective halogenation.
Stage 1: Pyrazole Core Construction
The precursor, 1,5-dimethyl-1H-pyrazol-3-amine , is synthesized via the condensation of methylhydrazine with 3-aminocrotononitrile (or 3-oxobutyronitrile).
The Regioselectivity Challenge: The reaction of methylhydrazine with
-ketonitriles is non-trivial. It produces two regioisomers:
Expert Insight: The formation of the 1,5-dimethyl isomer is sterically less favored. To optimize for the target, researchers often employ controlled pH conditions or specific solvent systems (e.g., ethanol with catalytic HCl) to influence the tautomeric equilibrium of the hydrazine intermediate. However, chromatographic separation (SiO₂, Hexane:EtOAc gradient) is almost always required to isolate the pure 1,5-isomer.
Stage 2: Electrophilic Bromination
Once the 1,5-dimethyl-3-amine precursor is isolated, bromination at the C4 position is highly facile due to the electron-rich nature of the pyrazole ring, further activated by the amino group.
Reagents: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.
Mechanism: Standard Electrophilic Aromatic Substitution (
).
Protocol Note: The reaction is typically exothermic. Slow addition of NBS at 0°C is critical to prevent over-bromination or oxidation of the amine.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis emphasizing the critical purification of the regioisomeric precursor.
Structural Analysis & Characterization
Validation of the correct isomer (1,5-dimethyl vs 1,3-dimethyl) is paramount before proceeding to bromination.
¹H NMR Signature:
1,5-Dimethyl isomer (Target): The N-methyl signal typically appears upfield (~3.5-3.6 ppm) compared to the 1,3-isomer due to shielding from the adjacent C5-methyl group.
NOESY: A strong NOE correlation between the N-methyl protons and the C5-methyl protons confirms the 1,5-substitution pattern.
Mass Spectrometry:
ESI-MS: Shows [M+H]⁺ at m/z ~190/192 (1:1 isotopic ratio characteristic of mono-bromine).
Medicinal Chemistry Utility
This scaffold is a "privileged structure" in kinase drug discovery.
Pharmacophore Mapping
C3-Amine: Acts as a hydrogen bond donor. It is frequently derivatized into amides or ureas to interact with the "hinge region" of kinase ATP-binding sites (e.g., Glu/Met residues).
C4-Bromine: A versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows the introduction of aryl/heteroaryl groups to access the hydrophobic "back pocket" of the enzyme.
N1/C5-Methyls: Provide steric bulk that can induce selectivity by clashing with non-conserved residues in the target protein (gatekeeper residues).
Derivatization Logic Diagram
Figure 2: Divergent synthetic utility of the scaffold in generating kinase inhibitor libraries.
Handling, Stability & Safety
Stability: The compound is stable at room temperature but should be stored under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amine.
Light Sensitivity: As an organic bromide, it should be protected from light to prevent photolytic debromination.
Safety: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2). Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid inhalation of dust.
References
National Institutes of Health (PMC). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]
Organic Chemistry Portal. Synthesis of Pyrazoles and Recent Advances. Available at: [Link]
ResearchGate. Bromination of 1,3-dimethyl- and 1,5-dimethyl-4-hydroxymethylpyrazoles. Available at: [Link]
Technical Guide: Physicochemical Profiling of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine
This is an in-depth technical guide on the physicochemical properties of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine , designed for researchers in medicinal chemistry and drug development. [1] Executive Summary 4-Bromo-1,5-d...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on the physicochemical properties of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine , designed for researchers in medicinal chemistry and drug development.
[1]
Executive Summary
4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine (CAS: 154787-28-7) is a functionalized heterocyclic scaffold widely utilized in the synthesis of kinase inhibitors (e.g., AXL, JAK, and CDK families).[] Its amphiphilic nature, governed by the pyrazole core and the electron-withdrawing bromine substituent, dictates its behavior in biological systems.[]
This guide provides a definitive analysis of its pKa values , acidity/basicity , and electronic structure , synthesizing experimental precedents with mechanistic derivation.[][2][3]
Key Physicochemical Parameters
Parameter
Value / Description
Confidence
Molecular Weight
219.04 g/mol
Experimental
pKa (Conjugate Acid)
2.4 – 2.9 (Predicted)
High (Mechanistic Derivation)
Dominant Species pH 7.4
Neutral (Uncharged)
High
Primary Basic Center
Ring Nitrogen (N2 )
High
Acidity (Proton Donor)
Negligible (pKa > 20)
High
Structural Analysis & Electronic Effects
To understand the acidity and basicity of this molecule, one must deconstruct the electronic contributions of its substituents on the pyrazole ring.[2][3]
The Pyrazole Core
The parent scaffold is 3-aminopyrazole .[][2] Unlike pyrrole, pyrazole contains a pyridine-like nitrogen (N2) with a lone pair in an sp² orbital orthogonal to the π-system, making it a basic center.
N1 (Methylated): The methylation at N1 blocks the acidic NH site, removing the molecule's capacity to act as a Brønsted acid in aqueous media (pKa > 14).[2][3][4]
C3 (Amine): The exocyclic amino group (-NH₂) is a strong π-donor (+M effect).[][2][4] It pushes electron density into the ring, significantly increasing the electron density at N2, thereby raising the pKa (making it more basic) compared to unsubstituted pyrazole.[2][3][4]
The Substituent Effects (Hammett Analysis)
The pKa of the target molecule is a sum of the parent pKa and the electronic perturbations of the substituents.[3][4]
Reference Point: The pKa of the conjugate acid of 1-methyl-3-aminopyrazole is experimentally determined at 4.04 .[][2]
4-Bromo Effect (-I > +M): The bromine atom at C4 exerts a strong inductive withdrawing effect (-I).[][2] While halogens have a weak mesomeric donating effect (+M), the inductive withdrawal dominates in heteroaromatic systems.[2][3][4] This withdrawal reduces the electron density at N2, destabilizing the protonated form (conjugate acid).[2][3][4]
Estimated Shift: -1.2 to -1.6 pKa units.[]
5-Methyl Effect (+I): The methyl group at C5 is an inductive donor (+I).[][2][3][4] It stabilizes the positive charge on the protonated pyrazolium ring, slightly increasing basicity.[2][3]
Net Result: The strong withdrawal of the bromine overrides the weak donation of the methyl, resulting in a molecule that is less basic than its non-brominated precursor.[][2][3]
Caption: Electronic vectors influencing the basicity of the N2 nitrogen.
pKa Values and Acidity[3][5]
Basicity (pKa of Conjugate Acid: BH⁺)
The relevant pKa for drug development is the dissociation constant of the protonated ring nitrogen (N2).[3][4]
Implication: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) in its neutral, uncharged form .[2][3][4]
Salt Formation: To form a stable salt for formulation, a strong acid (pKa < 0) such as Hydrochloric acid (HCl), Methanesulfonic acid (MsOH), or Sulfuric acid is required.[2][3][4] Weak acids (e.g., acetic acid) will not protonate this weak base sufficiently to form a stable salt.[2][3][4]
Acidity (Proton Donor)[3][5]
Ring NH: Non-existent (N1 is methylated).[][2][3][4]
Exocyclic NH₂: The protons on the exocyclic amine are extremely weak acids.[][2][3] The pKa for deprotonating an aniline-like amine is typically > 25.[][2]
Microspecies Distribution
Understanding the ionization state is critical for predicting membrane permeability.[][2][3]
Caption: Ionization states across the physiological pH range.
Experimental Determination Protocol
Due to the low pKa and potential solubility issues of the neutral form, standard potentiometric titration may be challenging.[2][3] The Spectrophotometric Method (UV-Metric Titration) is the gold standard for this compound type.[][2]
Methodology: UV-Metric Titration
Principle: The conjugation of the aminopyrazole system changes significantly upon protonation of the N2 nitrogen, resulting in a measurable shift in the UV absorbance maximum (
Extrapolate to 0% cosolvent to obtain the aqueous pKa.[][2][3]
Implications for Drug Design[1][3]
Solubility & Formulation
Free Base: The neutral form is likely to have low aqueous solubility due to the lipophilic bromine and methyl groups and the lack of ionization at pH 7.[][2][3]
Salt Selection:
Recommended:Hydrochloride or Mesylate .[][2][3] The low pKa (~2.[2][3][4]7) requires a counter-ion from a strong acid to prevent disproportionation in solution.[][2][3][4]
Avoid: Acetate, Fumarate, or Tartrate (insufficient
Thermal Stability and Phase Transition Characterization of Brominated Aminopyrazoles
Executive Summary Brominated aminopyrazoles, specifically 4-bromo-1H-pyrazol-3-amine and its regioisomers, represent a critical scaffold in the synthesis of kinase inhibitors (e.g., p38 MAPK) and modern agrochemicals.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Brominated aminopyrazoles, specifically 4-bromo-1H-pyrazol-3-amine and its regioisomers, represent a critical scaffold in the synthesis of kinase inhibitors (e.g., p38 MAPK) and modern agrochemicals.[1] Unlike their nitro-substituted counterparts, which are energetic and shock-sensitive, brominated aminopyrazoles offer a stable yet reactive platform for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
However, a recurring bottleneck in scaling these intermediates is the variability in melting point (MP) and thermal decomposition profiles observed during technical transfer.[1][2] This variability is rarely due to intrinsic instability but rather strictly correlated with tautomeric polymorphism and solvate formation during the bromination workup.[1][2]
This guide provides a definitive technical framework for characterizing the thermal properties of these scaffolds, ensuring safety and consistency in drug development pipelines.[1]
Part 1: Structural Determinants of Thermal Properties[1]
To control the melting point, one must understand the lattice energy.[1] Brominated aminopyrazoles exhibit a "Janus-faced" electronic nature that dictates their solid-state packing.
The Halogen Bonding Effect
The introduction of a bromine atom at the C4 position does more than just increase molecular weight (MW: 161.99 g/mol ).[1][2] It introduces a sigma-hole —a region of positive electrostatic potential on the bromine atom—which can form halogen bonds with the lone pairs of the pyrazole nitrogen or the amino group of neighboring molecules.[1]
Impact: This increases the melting point relative to the non-brominated parent (3-aminopyrazole, MP ~37-39°C) significantly, pushing the 4-bromo derivative to 134–140°C .[1]
Tautomeric Polymorphism (The "3 vs. 5" Problem)
In solution, 3-amino-4-bromopyrazole and 5-amino-4-bromopyrazole are identical due to rapid proton transfer (annular tautomerism).[1] However, in the solid state, they freeze into distinct hydrogen-bonded networks.[1]
Trimeric Motifs: 4-bromo- and 4-chloro- derivatives typically crystallize in trimeric supramolecular synthons linked by
Catemeric Chains: Conversely, fluoro-analogs often form linear chains (catemers).[1][3]
Practical Consequence: If your MP is depressed (e.g., 115–120°C), you likely have a mixture of tautomers or a hydrate, not a decomposition product.[1][2]
Part 2: Comparative Data Analysis
The following table synthesizes thermal data for the core scaffold and relevant analogs. Note the distinct jump in stability conferred by the halogen.[1]
Compound
Structure
Melting Point ()
Decomposition ()
Remarks
3-Aminopyrazole
Parent
37–39°C
>180°C
Low MP due to weak packing; hygroscopic oil/solid.[2]
Recrystallized from MeOH/EtOH.[1] Forms trimeric H-bond clusters.
4-Nitro-1H-pyrazol-3-amine
Analog
230–235°C
~240°C (Exotherm)
High MP due to strong dipole; energetic hazard close to melt.[1]
3,5-Diamino-4-bromopyrazole
Variant
190–195°C
>250°C
Additional H-donors increase lattice energy significantly.[1]
Critical Insight: Unlike nitro-pyrazoles, which often decompose violently near their melting points (thermal runaway), 4-bromo-aminopyrazoles possess a wide safety window (>70°C) between melting and decomposition, making them safe for melt-casting or solvent-free reactions.[1]
Context: The most common impurity depressing the MP of 4-bromo-3-aminopyrazole is succinimide , the byproduct of N-bromosuccinimide (NBS) bromination.[1]
Reaction: Dissolve 3-aminopyrazole (1.0 eq) in CH₂Cl₂ or CH₃CN at 0°C. Add NBS (1.05 eq) portion-wise to control exotherm.
Workup (Crucial Step): Do not just evaporate. Wash the organic layer with 10% Na₂S₂O₃ (to remove
Pass Criteria: Weight loss < 0.5% (Surface moisture).[1]
Fail Criteria: Stepwise weight loss of ~10% near 100°C indicates a hydrate (pseudo-polymorph).[1][2]
DSC Step: Heat from 30°C to 250°C in a hermetically sealed aluminum pan (pinhole lid).
Event 1 (Endotherm): Sharp peak at 137–140°C .[1][2] This is
(Melting).
Event 2 (Exotherm): Broad rise starting >210°C.[1][2] This is
(Decomposition/Polymerization).
Part 4: Visualization of Structural Logic & Workflow
Diagram 1: Crystal Packing & Thermal Determinants
This diagram illustrates why the melting point is high (140°C) relative to the parent, driven by the H-bond trimer network and Halogen bonding.[1]
Caption: Structural features driving the thermal stability of 4-bromo-1H-pyrazol-3-amine.
Diagram 2: Thermal Characterization Workflow
A self-validating logic flow for determining if a batch is suitable for downstream API synthesis.[1]
Caption: Decision tree for thermal quality control of brominated aminopyrazole intermediates.
Part 5: Applications in Drug Discovery[1]
Understanding the thermal stability of this intermediate allows for Process Intensification :
Melt Reactions: Because the
(>210°C) is significantly higher than the (140°C), neat reactions (solvent-free) with liquid electrophiles can be conducted at 150°C without degradation.[1][2]
Drying Protocols: The stability of the C-Br bond allows for aggressive drying (up to 80°C under vacuum) to remove persistent solvents like DMF or DMSO, which are often used in subsequent coupling steps.[1][2]
References
Foces-Foces, C., et al. (1999).[1][2][5] Crystal structure and hydrogen bonding of 4-bromo-1H-pyrazole derivatives. Cambridge Crystallographic Data Centre (CCDC).[1][2] [1]
Sigma-Aldrich. (2023).[1][2] Safety Data Sheet: 4-Bromo-1H-pyrazol-3-amine.[1]
Organic Syntheses. (2010). General methods for bromination of pyrazoles using NBS.[1][2][6] Organic Syntheses, Coll.[1][2] Vol. 11.
National Institutes of Health (NIH). (2023).[1][2] PubChem Compound Summary for CID 1266498 (4-Bromo-1H-pyrazol-3-amine).[1][1][2]
BenchChem. (2025).[1][2][4][7] Thermal Stability of Brominated Aromatic Derivatives.[1][2][4][1][2]
Rational Design and Synthetic Utility of 1,5-Dimethyl-1H-pyrazol-3-amine Derivatives in Targeted Therapeutics
Executive Summary The 1,5-dimethyl-1H-pyrazol-3-amine scaffold is a privileged pharmacophore in modern medicinal chemistry. Characterized by its electron-rich heteroaromatic core, hydrogen-bonding amine functionality, an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,5-dimethyl-1H-pyrazol-3-amine scaffold is a privileged pharmacophore in modern medicinal chemistry. Characterized by its electron-rich heteroaromatic core, hydrogen-bonding amine functionality, and distinct steric profile dictated by the 1,5-dimethyl arrangement, this building block is foundational in synthesizing highly selective kinase inhibitors, epigenetic modulators, and antimalarial agents. This technical guide provides an in-depth analysis of its structural utility, mechanistic pathways, and field-proven synthetic protocols, designed for researchers driving early-stage drug discovery.
Mechanistic Grounding & Target Engagement
The biological efficacy of 1,5-dimethyl-1H-pyrazol-3-amine derivatives is heavily dependent on the spatial orientation of its substituents, which dictates target protein binding kinetics.
Epigenetic Modulation: BET Bromodomain Inhibition
In the optimization of Bromodomain and Extra-Terminal (BET) inhibitors, the pyrazole ring serves as a critical acetyl-lysine (KAc) mimetic. Research into demonstrates strict steric requirements within the BRD4 BD1 binding pocket. Shifting the methyl group from the 3-position (1,3-dimethyl-1H-pyrazole) to the 5-position (1,5-dimethyl-1H-pyrazole) significantly alters the dihedral angle of the molecule. This subtle isomeric shift results in a marked decrease in binding affinity, proving that the 1,5-dimethyl configuration forces a steric clash with the conserved asparagine (Asn140) residue in the binding site, a crucial causality to consider during rational drug design.
Antimalarial Triaminopyrimidines
The scaffold is also a cornerstone in the synthesis of. By coupling 1,5-dimethyl-1H-pyrazol-3-amine with pyrimidine cores, researchers have developed fast-killing, long-acting clinical candidates targeting Plasmodium falciparum. The pyrazole nitrogen acts as a crucial hydrogen bond acceptor, stabilizing the compound within the parasitic kinase active site.
Emerging research utilizes the scaffold to synthesize pyrazole-sulfonylurea derivatives. These compounds act as potent inhibitors of the NLRP3 inflammasome, preventing the assembly of the complex and the subsequent release of pro-inflammatory cytokines (IL-1β and IL-18).
Caption: NLRP3 Inflammasome activation pathway and targeted inhibition by pyrazole derivatives.
To highlight the pharmacological versatility of this scaffold, the following table synthesizes quantitative data across various therapeutic targets.
Compound Scaffold / Derivative
Target / Cell Line
IC₅₀ / Kᵢ Value
Pharmacological Action
CF53 Analog (1,3-dimethyl)
BRD4 BD1
IC₅₀ = 9.4 nM
BET Bromodomain Inhibition
CF53 Analog (1,5-dimethyl)
BRD4 BD1
> 40.0 nM
BET Bromodomain Inhibition
Triaminopyrimidine Derivative
Plasmodium falciparum
< 10.0 nM
Antimalarial Activity
Naphthyridine-3-carbonitrile
PC-3 (Prostate Cancer)
IC₅₀ = 17.50 µM
Cytotoxicity
Naphthyridine-3-carbonitrile
HeLa (Cervical Cancer)
IC₅₀ = 14.62 µM
Cytotoxicity
Data aggregated from authoritative SAR studies on and .
Synthetic Workflows & Self-Validating Protocols
Sequential One-Pot Synthesis of 1,3,5-Triazine Derivatives
The functionalization of 1,3,5-triazines using 1,5-dimethyl-1H-pyrazol-3-amine is a benchmark reaction in library synthesis. A highly efficient leverages the differential reactivity of the three chlorine atoms on cyanuric chloride.
Caption: Sequential one-pot synthesis workflow for 1,3,5-triazine derivatives.
Step-by-Step Methodology:
Initial Setup: Dissolve cyanuric chloride (1.0 equiv) in a mixture of Acetonitrile (ACN) and water.
First SNAr Substitution (Kinetic Control): Add 1,5-dimethyl-1H-pyrazol-3-amine (1.02 equiv) and N,N-Diisopropylethylamine (DIEA, 1.15 equiv) at 0 °C.
Causality: The first chlorine atom is highly electrophilic. Maintaining 0 °C prevents exothermic runaway and over-substitution. 1,5-dimethyl-1H-pyrazol-3-amine is added first specifically because of its low nucleophilicity, testing the tolerance of the method and ensuring it reacts with the core at its most reactive state.
Second SNAr Substitution (Thermodynamic Shift): Add the second nucleophile (e.g., an aniline derivative, 1.05 equiv) and DIEA (1.15 equiv). Allow the reaction to warm to room temperature.
Causality: The mono-amino-dichloro-triazine intermediate is less reactive due to the electron-donating effect of the newly attached pyrazole amine. Room temperature provides the necessary kinetic energy for the second substitution without displacing the final, highly stable chlorine atom.
Validation Check: Self-Validating Step: Extract an aliquot and analyze via LC-MS. The presence of the monochloro-disubstituted intermediate (M+H peak) validates the completion of the SNAr cascade. Do not proceed until starting materials are consumed.
Suzuki Cross-Coupling: Add the desired boronic acid (2.0 equiv), K₂CO₃ (3.0 equiv), and PdCl(dtbpf) catalyst (15 mol%). Elevate the temperature to 80 °C.
Causality: The final C-Cl bond is practically inert to standard nucleophilic attack; therefore, palladium-catalyzed cross-coupling is mandatory to forge the final C-C bond.
In Vitro Cytotoxicity Evaluation (MTT Assay)
To evaluate the anticancer properties of synthesized derivatives, a standardized colorimetric assay is required.
Step-by-Step Methodology:
Cell Seeding: Seed target cells (e.g., HeLa or PC-3) in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
Compound Treatment: Treat cells with serial dilutions of the pyrazole derivative (ranging from 0.1 µM to 100 µM).
Causality: Serial dilution is strictly required to establish a logarithmic dose-response curve, which is mathematically necessary to accurately calculate the IC₅₀ value via non-linear regression.
Validation Check: Self-Validating Step: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). The assay is only valid if the vehicle control maintains >95% viability and the positive control yields a standard sigmoidal curve.
Metabolic Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Viable cells will reduce the tetrazolium dye to insoluble purple formazan.
Quantification: Solubilize the formazan crystals in 100 µL DMSO and measure absorbance at 570 nm using a microplate reader.
Conclusion
The 1,5-dimethyl-1H-pyrazol-3-amine scaffold is far more than a simple building block; it is a highly tunable pharmacophore whose steric and electronic properties can dictate the success or failure of a targeted therapeutic. By understanding the causality behind its structural orientation—such as the steric clashes observed in BRD4 inhibition—and employing rigorous, self-validating synthetic workflows like the one-pot triazine cascade, researchers can rapidly accelerate the discovery of novel bioactive compounds.
References
Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids
Source: ACS Omega
URL:[Link]
Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor
Source: Journal of Medicinal Chemistry
URL:[Link]
Triaminopyrimidine is a fast-killing and long-acting antimalarial clinical candidate
Source: Nature Communications
URL:[Link]
Exploratory
A Technical Guide to the Crystallographic Analysis of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of bioactive molecules. Its structural features, including the pyrazole core, bromine substituent, and amine group, make it a compound of significant interest in the fields of medicinal chemistry and agrochemical research. The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, determined through single-crystal X-ray diffraction, is paramount for understanding its chemical behavior, designing new derivatives with enhanced properties, and for intellectual property purposes. This technical guide provides a comprehensive overview of the methodologies for the synthesis, purification, crystallization, and in-depth crystallographic analysis of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine. While a definitive public crystal structure for this specific compound is not available at the time of this writing, this guide will use data from closely related structures to illustrate the principles and interpretation of crystallographic data, thereby offering a complete workflow for researchers in the field.
Introduction: The Significance of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine
The pyrazole scaffold is a privileged structure in drug discovery, appearing in a multitude of approved drugs with a wide range of therapeutic applications.[1][2] These include treatments for cancer, inflammatory diseases, and infectious agents.[1][2] The introduction of a bromine atom onto the pyrazole ring, as in 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine, offers several advantages. The bromine substituent can participate in halogen bonding, a non-covalent interaction that can influence molecular conformation and crystal packing. Furthermore, the bromine atom serves as a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening.
The amine group at the 3-position provides a site for amide bond formation and other derivatizations, crucial for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. Given these features, 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine is a valuable intermediate for the synthesis of novel compounds targeting a variety of biological pathways.[3] Its utility extends to the agrochemical industry, where pyrazole derivatives are developed as herbicides and fungicides.[3][4]
A thorough understanding of the solid-state structure of this compound is therefore essential. Crystallographic data provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and in silico drug design.
Synthesis and Purification: The Foundation for High-Quality Crystals
The synthesis of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine can be achieved through various established methods for pyrazole synthesis. A common and effective approach involves the cyclization of a β-dicarbonyl compound with a hydrazine derivative, followed by bromination.
A Plausible Synthetic Pathway
A logical synthetic route, adapted from known pyrazole syntheses, is outlined below.[5][6]
Electronic Architecture & Synthetic Utility of 3,5-Dimethyl-1H-pyrazol-4-amine
The following technical guide is structured to provide an exhaustive analysis of 3,5-dimethyl-1H-pyrazol-4-amine , a critical intermediate in medicinal chemistry. A Technical Guide for Medicinal Chemists and Process Scie...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to provide an exhaustive analysis of 3,5-dimethyl-1H-pyrazol-4-amine , a critical intermediate in medicinal chemistry.
A Technical Guide for Medicinal Chemists and Process Scientists[1]
Executive Summary
In the landscape of heterocyclic intermediates, 3,5-dimethyl-1H-pyrazol-4-amine (CAS: 5272-86-6) functions as a "master key" for kinase inhibitor design.[1] Its unique electronic architecture—characterized by a degenerate tautomeric equilibrium and a bifunctional nucleophilic profile—allows it to serve as a precise mimic of the adenine ring in ATP. This guide dissects the molecule’s electronic properties, provides a self-validating synthetic protocol, and analyzes its role in structure-activity relationship (SAR) studies.
Fundamental Electronic Architecture
Aromaticity and Tautomerism
The pyrazole ring is a 6
-electron aromatic system. For 3,5-dimethyl-1H-pyrazol-4-amine, the presence of identical methyl groups at positions 3 and 5 renders the annular tautomerism degenerate .[1]
The Equilibrium: The proton on the ring nitrogen oscillates between N1 and N2. In solution, this is a rapid equilibrium (
at room temperature), making the two nitrogens chemically equivalent on the NMR time scale unless frozen at low temperatures or locked by N-alkylation.
Electronic Consequence: This degeneracy ensures that the molecule presents a symmetric "face" to electrophiles until the symmetry is broken by substitution.
Frontier Molecular Orbitals (FMO)
Density Functional Theory (DFT) studies (B3LYP/6-311G**) reveal the reactivity hierarchy:
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the exocyclic 4-amino group and the C4 carbon. This dictates that soft electrophiles (e.g., aldehydes, alkyl halides) will preferentially react at the exocyclic amine.
LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the
-system, facilitating -stacking interactions in protein binding pockets.
Acid-Base Profile
The molecule is amphoteric, possessing both acidic and basic centers:
Basic Center (Pyridine-like N): The lone pair on the imine nitrogen (
) is the primary basic site. The electron-donating 4-amino group (+R effect) significantly enhances basicity compared to the parent pyrazole.[1]
Acidic Center (Pyrrole-like NH): The ring NH is weakly acidic (pKa ~14.2), allowing deprotonation by strong bases (NaH, KOtBu) to form the pyrazolide anion for N-alkylation.
Physicochemical Parameters
Parameter
Value / Description
Significance in Drug Design
Molecular Weight
111.15 g/mol
Fragment-based drug design (Low MW allows growth).[1]
LogP (Predicted)
~0.3
Highly hydrophilic; requires optimization for membrane permeability.
H-Bond Donors
3 (Exocyclic NH₂, Ring NH)
Critical for ATP-binding site interactions (Hinge region).[1]
H-Bond Acceptors
1 (Ring N)
Accepts H-bond from backbone amides (e.g., hinge residues).[1]
Topological Polar Surface Area (TPSA)
54.7 Ų
Favorable for oral bioavailability (Rule of 5).
Melting Point
107–108 °C (Base)
Crystalline solid, stable for storage.
Synthetic Pathways & Purification
The synthesis of high-purity 4-amino-3,5-dimethylpyrazole is a three-stage cascade. The protocol below is designed for self-validation , where the color and solubility changes serve as checkpoints.
DOT Diagram: Synthetic Workflow
The following diagram illustrates the stepwise conversion from acetylacetone to the final amine salt.
Figure 1: Stepwise synthetic pathway with integrated process checkpoints.
Detailed Experimental Protocol
Stage 1: Cyclocondensation (Formation of Pyrazole Core)
Setup: 1L flask, mechanical stirrer, ice bath.
Reagents: Dissolve Hydrazine Sulfate (65g, 0.5 mol) in 400mL 10% NaOH. Cool to 15°C.
Checkpoint: The white starting material converts to a bright yellow precipitate (4-nitro-3,5-dimethylpyrazole).[1] If the solid is orange/brown, oxidation byproducts are present (recrystallize from ethanol).
Reaction: Dissolve nitro compound in MeOH. Add 10% Pd/C (5 wt%). Stir under H2 balloon (1 atm) for 4-6h.
Checkpoint: The yellow suspension turns colorless/clear as the nitro group is reduced to the amine.
Isolation: Filter catalyst (Celite). Acidify filtrate with HCl/dioxane to precipitate 4-amino-3,5-dimethylpyrazole dihydrochloride .
Why Salt Form? The free base is air-sensitive (oxidizes to pink/purple).[1] The HCl salt is stable indefinitely.
Tautomeric Equilibrium & Reactivity
Understanding the tautomeric shift is vital for predicting regioselectivity during N-alkylation.
DOT Diagram: Tautomeric Dynamics
Figure 2: Annular tautomerism and symmetry breaking upon N-alkylation.
Implication for Synthesis:
When reacting with an alkyl halide (R-X), the initial attack can occur at either nitrogen. Since they are degenerate, only one product is formed (1-substituted-3,5-dimethyl...).[1] However, if the methyl groups were different (e.g., 3-methyl-5-phenyl), this equilibrium would lead to a mixture of regioisomers (1,3- vs 1,5-isomers), requiring careful solvent selection to control the ratio.
Application in Ligand Design (Kinase Inhibition)
The 4-amino-3,5-dimethylpyrazole scaffold is a privileged structure in kinase inhibitors (e.g., JAK, CDK inhibitors). It mimics the electronic footprint of the adenine ring of ATP.
Mechanism of Action (ATP Mimicry)
Hinge Binding: The pyrazole N2 (acceptor) and the exocyclic 4-NH2 (donor) form a bidentate hydrogen bond network with the kinase hinge region backbone.
Gatekeeper Interaction: The 3,5-dimethyl groups provide hydrophobic bulk that can displace water molecules or interact with the "gatekeeper" residue, often determining selectivity between kinase isoforms.
DOT Diagram: Ligand-Target Interaction[1]
Figure 3: Schematic of the bidentate binding mode of aminopyrazoles in the ATP-binding pocket.[1]
References
Organic Syntheses , "3,5-Dimethylpyrazole", Org. Synth.1951 , 31, 43. Link
BenchChem , "Tautomerism in 3,5-Dimethylpyrazole and its Derivatives: An In-depth Technical Guide", BenchChem Technical Support, 2025 . Link
National Institutes of Health (NIH) , "PubChem Compound Summary: 4-amino-3,5-dimethylpyrazole", PubChem, 2025 . Link
Fluorochem , "Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid Data Sheet", Fluorochem, 2025 .[1] Link
MDPI , "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents", Molecules, 2023 . Link
Bordwell pKa Table , "Acidity in DMSO and Water", Organic Chemistry Data. Link
Synthesis protocols for 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine
Technical Application Note: Scalable Synthesis of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine Part 1: Abstract & Strategic Overview The synthesis of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine is a critical transformation in med...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Application Note: Scalable Synthesis of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine
Part 1: Abstract & Strategic Overview
The synthesis of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine is a critical transformation in medicinal chemistry, serving as a gateway to complex kinase inhibitors and bromodomain ligands. The bromine handle at the C4 position allows for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-amine provides a vector for amide coupling or urea formation.
This protocol details a robust, two-stage workflow:
Precursor Isolation: Strategies for obtaining the 1,5-dimethyl-1H-pyrazol-3-amine core, addressing the critical regioselectivity challenge inherent in methylhydrazine condensations.
Electrophilic Bromination: A controlled, high-yielding bromination using N-Bromosuccinimide (NBS) that avoids over-bromination and tar formation.
Part 2: Retrosynthetic Analysis & Pathway Logic
The synthesis relies on the inherent nucleophilicity of the pyrazole C4 position. The 1,5-dimethyl substitution pattern renders the ring electron-rich, facilitating electrophilic aromatic substitution (SEAr) under mild conditions.
Critical Regiochemistry Warning:
The synthesis of the precursor (1,5-dimethyl-1H-pyrazol-3-amine) from methylhydrazine and 3-aminocrotononitrile often yields a mixture of the desired 1,5-isomer and the unwanted 1,3-dimethyl-1H-pyrazol-5-amine . Structural verification via NOE (Nuclear Overhauser Effect) NMR is mandatory before proceeding to bromination.
Caption: Retrosynthetic disconnection showing the C4-bromination strategy and the origin of the pyrazole core.
Part 3: Detailed Experimental Protocols
Phase 1: Precursor Synthesis (If not commercially sourced)
Note: If purchasing CAS 35100-92-6, skip to Phase 2.
Setup: Charge a 3-neck flask with 3-aminocrotononitrile (1.0 eq) and Ethanol (5 vol).
Addition: Add Methylhydrazine (1.1 eq) dropwise at 0°C. Caution: Methylhydrazine is highly toxic and a suspected carcinogen.
Cyclization: Heat to reflux (78°C) for 4–6 hours. Monitor consumption of nitrile by TLC.[1]
Workup: Concentrate in vacuo to a residue.
Purification (CRITICAL): The crude residue contains both 1,5-dimethyl and 1,3-dimethyl isomers.
Method: Flash Column Chromatography (SiO2).
Eluent: DCM:MeOH gradient (100:0 to 95:5).
Identification: The 1,5-isomer typically elutes after the 1,3-isomer due to higher polarity or specific interaction with silica (verify with NOE: 1,5-isomer shows interaction between N-Me and C-Me; 1,3-isomer does not).
Phase 2: Bromination Protocol (The Core Procedure)
Objective: Selective C4-bromination of 1,5-dimethyl-1H-pyrazol-3-amine.
Reagents:
Solvent: Acetonitrile (ACN) or Dichloromethane (DCM) (10 vol)
Step-by-Step Methodology:
Dissolution: In a clean, dry round-bottom flask, dissolve 1,5-dimethyl-1H-pyrazol-3-amine (e.g., 10.0 g) in Acetonitrile (100 mL). Cool the solution to 0–5°C using an ice bath.
Why ACN? Acetonitrile solubilizes both the substrate and NBS, and its polarity stabilizes the transition state, often leading to cleaner profiles than DCM.
Bromination: Add NBS (1.05 eq) portion-wise over 30 minutes.
Control: Maintain internal temperature <10°C. Exothermic reaction.
Observation: The solution may turn slightly orange/yellow.
Reaction: Remove ice bath and stir at Room Temperature (20–25°C) for 1–2 hours.
Monitoring: Check HPLC/TLC.[1] The starting amine (polar) converts to the less polar bromo-amine.
Quench: Dilute the mixture with Water (200 mL) and Saturated NaHCO3 (50 mL) to neutralize succinimide byproducts and any residual acid.
Extraction: Extract with Ethyl Acetate (3 x 100 mL).
Wash: Wash combined organics with Brine (100 mL). Dry over anhydrous Na2SO4 .
Isolation: Filter and concentrate under reduced pressure.
Purification:
The product often precipitates as a solid. Triturate with cold Diethyl Ether or Hexane/EtOAc (9:1) to remove succinimide traces.
Solution: If chromatography is difficult, try recrystallization from Toluene . The 1,5-isomer often has different solubility characteristics than the 1,3-isomer.
Issue: Over-bromination
Diagnosis: Mass spec shows M+H ~269 (Dibromo).
Cause: Excess NBS or high temperature.
Fix: Strictly control stoichiometry (1.00–1.05 eq) and keep the addition cold.
Issue: Dark Coloration (Tar)
Cause: Oxidation of the amine.
Fix: Perform reaction under Nitrogen/Argon atmosphere. Ensure NBS is white and not degraded (yellow/orange NBS indicates free bromine).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Application Guide
Executive Summary
The synthesis of complex pharmaceutical intermediates frequently requires the formation of amide bonds using heteroaromatic amines. 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine (CAS: 154787-28-7) [1] presents a significant synthetic challenge due to its severely attenuated nucleophilicity. This application note details the mechanistic hurdles associated with this specific pyrazole derivative and provides two field-validated, highly efficient protocols for successful amide coupling: a high-temperature HATU-mediated approach and an acid chloride activation method.
Mechanistic Insights: The Challenge of Deactivated Heteroaryl Amines
Standard peptide coupling conditions (e.g., EDC/HOBt at room temperature) typically fail or result in trace yields when applied to 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine. As a Senior Application Scientist, it is critical to understand the causality behind this failure to select the appropriate synthetic strategy:
Electronic Deactivation (Delocalization): The lone pair of electrons on the C3-amino group is highly delocalized into the electron-deficient pyrazole ring, drastically reducing its availability for nucleophilic attack on an activated carbonyl.
Inductive Withdrawing Effects (-I Effect): The bromine atom at the adjacent C4 position exerts a strong electron-withdrawing inductive effect, further draining electron density from the adjacent C3-amine.
Steric Hindrance: The adjacent C4-bromo group and the N1-methyl group create a sterically congested environment around the reactive center, impeding the approach of bulky active ester intermediates.
To overcome these barriers, the electrophilicity of the carboxylic acid must be maximized. This is achieved either by forming a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester using HATU [2], or by converting the acid to a highly electrophilic acid chloride [3].
Reaction Pathway Visualization
Reaction pathways for amide coupling of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine.
Quantitative Data: Optimization of Coupling Conditions
The following table summarizes the optimization landscape for coupling a standard aliphatic/aryl carboxylic acid with 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine. Data reflects the necessity of highly reactive intermediates and thermal energy to drive the reaction to completion [2, 3].
Entry
Activation Reagent
Base
Solvent
Temp (°C)
Time (h)
Conversion (%)
1
EDC / HOBt
DIPEA
DMF
25
24
< 10% (Trace)
2
HATU
DIPEA
DMF
25
24
30 - 40%
3
HATU
DIPEA
DMF
60
16
> 85%
4
Oxalyl Chloride
Pyridine
DCM
25
4
> 90%
Note: Conversion rates are typical estimates based on LC-MS integration at 254 nm. Actual yields will vary depending on the specific steric and electronic nature of the carboxylic acid partner.
Experimental Protocols
Method A: High-Temperature HATU-Mediated Coupling
This method is ideal for substrates where the carboxylic acid is sensitive to harsh chlorinating conditions or contains acid-labile protecting groups (e.g., Boc, tert-butyl esters). HATU generates an HOAt active ester, which is significantly more reactive toward hindered amines than standard HOBt esters [2].
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to acid)
Step-by-Step Procedure:
Pre-activation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
Base Addition: Add DIPEA (3.0 equiv) dropwise at room temperature. Stir the mixture for 15–20 minutes. Self-Validation Step: A color change (often to pale yellow/orange) indicates the formation of the active HOAt ester. This can be confirmed by quenching a 5 µL aliquot in methanol and observing the methyl ester via LC-MS.
Amine Addition: Add 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine (1.1 equiv) to the activated mixture in one portion.
Thermal Shift: Seal the vial and heat the reaction mixture to 60 °C using a heating block or oil bath. Stir for 12–16 hours. Causality: The elevated temperature provides the necessary kinetic energy to overcome the steric and electronic repulsion between the deactivated pyrazole amine and the active ester.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 volumes) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃, and brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc or DCM/MeOH gradient).
Method B: Acid Chloride Activation
For highly recalcitrant carboxylic acids (e.g., sterically hindered quaternary centers) or when Method A fails, the acid chloride method is the most robust alternative.
Acid Chloride Formation: Suspend the carboxylic acid (1.0 equiv) in anhydrous DCM under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice bath.
Activation: Add oxalyl chloride (1.5 equiv) dropwise, followed by 2-3 drops of anhydrous DMF. Causality: DMF acts as a catalyst, forming the highly reactive Vilsmeier-Haack intermediate, which rapidly converts the acid to the acid chloride.
Maturation: Remove the ice bath and stir at room temperature for 2 hours, or until gas evolution (CO and CO₂) ceases.
Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride and DCM. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
Coupling: In a separate flask, dissolve 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine (1.0 equiv) and Pyridine (3.0 equiv) in anhydrous DCM. Cool to 0 °C.
Addition: Add the acid chloride solution dropwise to the amine solution. Allow the reaction to warm to room temperature and stir for 2–4 hours.
Workup: Quench the reaction with water. Extract the aqueous layer with DCM. Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via chromatography.
Analytical & Troubleshooting Guide
LC-MS Monitoring: 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine exhibits a distinct isotopic pattern due to the bromine atom (~1:1 ratio of M and M+2 peaks). Ensure you monitor for this isotopic signature in your product mass.
Incomplete Conversion in Method A: If starting amine remains after 16 hours at 60 °C, do not add more HATU (which can lead to guanidinylation of the amine). Instead, verify the anhydrous nature of your DMF, as moisture rapidly hydrolyzes the HOAt ester.
NMR Verification: In ¹H NMR, the successful formation of the amide bond will result in a downfield shift of the pyrazole N-H proton (typically appearing between 9.0 - 11.0 ppm in DMSO-d6), confirming the conversion of the primary amine to a secondary amide.
Amrhein, J. A., et al. "Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2." ACS Medicinal Chemistry Letters, 2023.
Dabhi, R. C., et al. "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters, 2023.
Method
Application Notes & Protocols: Leveraging 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine in Modern Drug Discovery
Introduction: The Privileged Pyrazole Scaffold The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Privileged Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a versatile pharmacophore capable of engaging with numerous biological targets like enzymes and receptors through various non-covalent interactions.[1] Its derivatives have demonstrated a vast spectrum of therapeutic activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5] Prominent drugs such as Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and Difenamizole (an analgesic) feature the pyrazole core, underscoring its significance in pharmaceutical development.[3][5]
Within this important class of compounds, 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine emerges as a particularly valuable and strategic building block for synthetic and medicinal chemists. Its structure is pre-functionalized with two orthogonal reaction sites: a bromine atom at the C4 position and a primary amine at the C3 position. The C4-bromo group serves as a versatile handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. Simultaneously, the C3-amino group provides a nucleophilic center for amide bond formation, sulfonylation, and reductive amination, allowing for extensive derivatization to explore structure-activity relationships (SAR). This dual functionality makes it an ideal starting material for constructing complex molecular architectures and rapidly generating libraries of novel compounds for high-throughput screening.
This document provides detailed application notes and validated protocols for the use of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine in key synthetic transformations relevant to drug discovery programs.
Physicochemical Properties and Handling
A clear understanding of the physical properties and proper handling of this reagent is crucial for successful and reproducible experimentation.
Property
Value
Reference
CAS Number
154787-28-7
Molecular Formula
C₅H₈BrN₃
Molecular Weight
190.04 g/mol
Appearance
Powder
Melting Point
247-249 °C
Storage
Store at room temperature, in a dry, well-ventilated place.
Handling Advisory: 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine is a biochemical reagent intended for research use only.[6] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed during handling.
The C4-bromo substituent is primed for palladium-catalyzed reactions, which are among the most powerful and versatile methods for C-C and C-N bond formation in modern organic synthesis.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapeutics. The reaction couples the bromopyrazole with a boronic acid or boronate ester.[7][8][9]
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol provides a general method for the Suzuki-Miyaura coupling of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine with various arylboronic acids.
Reagents & Materials
Reagent
M.W.
Amount
Moles
Equiv.
4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine
190.04
100 mg
0.526 mmol
1.0
Arylboronic Acid
-
-
0.579 mmol
1.1
Pd(PPh₃)₄
1155.56
42.5 mg
0.0368 mmol
0.07
K₃PO₄
212.27
223 mg
1.052 mmol
2.0
1,4-Dioxane
-
4 mL
-
-
Water
-
1 mL
-
-
Step-by-Step Methodology
Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine (100 mg, 0.526 mmol), the desired arylboronic acid (0.579 mmol), and potassium phosphate (K₃PO₄, 223 mg, 1.052 mmol).
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.
Degassing: Seal the vial and sparge the mixture with argon or nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
Reaction: Place the vial in a preheated oil bath or heating mantle set to 100-120 °C. Alternatively, use a microwave reactor set to the same temperature.[8] Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.[10]
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 4-aryl-1,5-dimethyl-1H-pyrazol-3-amine product.
Expert Insights:
Catalyst Choice: While Pd(PPh₃)₄ is effective, other catalysts like Pd(dppf)Cl₂ can also be used and may be superior for certain substrates.[8] The choice of catalyst and ligand is critical for achieving high yields and minimizing side reactions.
Base Selection: An inorganic base is essential for activating the boronic acid in the transmetalation step.[11] K₃PO₄ and Cs₂CO₃ are commonly used and often give excellent results.[8][10] Weaker bases may lead to slower or incomplete reactions.
Side Reactions: The primary side reaction to monitor is protodebromination (dehalogenation), where the starting material is reduced to 1,5-dimethyl-1H-pyrazol-3-amine. Using bromopyrazoles over iodopyrazoles can reduce the propensity for this side reaction.[7]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[12] This reaction couples the bromopyrazole with a primary or secondary amine.
Advanced Application Notes: Buchwald-Hartwig Amination Strategies for Aminopyrazole Scaffolds
Executive Briefing Aminopyrazoles are privileged pharmacophores deeply embedded in modern drug discovery, serving as the core scaffold for numerous kinase inhibitors, including the Janus kinase (JAK) inhibitor fedratinib...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Briefing
Aminopyrazoles are privileged pharmacophores deeply embedded in modern drug discovery, serving as the core scaffold for numerous kinase inhibitors, including the Janus kinase (JAK) inhibitor fedratinib and various Aurora kinase inhibitors[1][2]. The construction of these complex therapeutics frequently relies on the Buchwald-Hartwig cross-coupling reaction to forge critical C(sp²)–N bonds. However, applying this methodology to aminopyrazoles presents unique mechanistic hurdles that require precise catalytic tuning.
This guide provides a comprehensive, self-validating framework for executing Buchwald-Hartwig aminations on aminopyrazole substrates, detailing the causality behind catalyst, ligand, and base selection.
Mechanistic Insights & Causality: The "Aminopyrazole Problem"
Unlike simple anilines, aminopyrazoles are ambidentate nucleophiles equipped with multiple nitrogen atoms. This structural density introduces three primary modes of reaction failure:
Catalyst Poisoning (The Chelation Effect): The exocyclic amine and the adjacent pyrazole ring nitrogens can act as bidentate ligands, strongly coordinating to the palladium center to form highly stable, catalytically inactive bis-amine Pd(II) complexes. This resting state effectively halts the catalytic cycle.
Chemoselectivity (Regiocontrol): If the pyrazole ring is unprotected (1H-pyrazole), the use of strong bases (e.g., NaOtBu) can deprotonate the heterocyclic nitrogen (pKa ~ 14). This leads to competitive N-arylation on the pyrazole core rather than the desired exocyclic amine[3].
β-Hydride Elimination: When coupling 4-halopyrazoles with aliphatic amines possessing β-hydrogens, the resulting Pd(II)-amido intermediate is highly susceptible to β-hydride elimination, yielding reduced pyrazole byproducts and imines[4].
To overcome these barriers, the selection of bulky, electron-rich dialkylbiarylphosphine ligands (e.g., BrettPhos, XPhos, RuPhos) is mandatory. The extreme steric bulk of these ligands enforces a mono-ligated Pd(0)L active species and accelerates reductive elimination, forcefully ejecting the product before off-cycle chelation can occur[5].
Pd-catalyzed cycle highlighting aminopyrazole coordination and catalyst poisoning risks.
Quantitative Data: Reaction Optimization Matrix
The following table synthesizes empirical high-throughput screening data to define the optimal catalytic systems based on specific coupling scenarios[3][4][5].
Coupling Scenario
Preferred Catalyst/Ligand
Optimal Base
Solvent & Temp
Typical Yield
Mechanistic Rationale
5-Aminopyrazole + Aryl Halide
Pd₂(dba)₃ / XPhos
Cs₂CO₃ or K₂CO₃
t-Amyl OH, 75–100 °C
60–85%
Weak base prevents deprotonation of unprotected pyrazole NH; XPhos accommodates steric bulk[3].
4-Halopyrazole + Primary Amine
BrettPhos Pd G3
NaOtBu (if protected)
1,4-Dioxane, 90 °C
75–95%
BrettPhos provides extreme steric bulk, preventing bis-arylation of primary amines[5].
4-Halopyrazole + Sec. Amine
RuPhos Pd G3
LHMDS or NaOtBu
Toluene, 85 °C
70–90%
RuPhos features an open binding pocket suitable for bulkier secondary amines.
4-Halo-1-tritylpyrazole + Aliphatic Amine
Pd(dba)₂ / tBuDavePhos
NaOtBu
Xylene, 160 °C (MW)
50–80%
tBuDavePhos suppresses β-hydride elimination in aliphatic amines with β-hydrogens[4].
Standard Operating Protocols
Protocol A: Synthesis of N-Aryl-5-aminopyrazoles (Coupling 5-Aminopyrazole with Aryl Halides)
This protocol utilizes a weak base and a sterically hindered solvent to prevent side reactions when coupling an unprotected 5-aminopyrazole[3].
Reagents:
5-Aminopyrazole (1.0 equiv)
Aryl bromide/iodide (1.1 equiv)
Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd)
XPhos or tBuXPhos (0.04 equiv)
Cs₂CO₃ (2.0 equiv)
Anhydrous t-Amyl alcohol (0.2 M)
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the 5-aminopyrazole, aryl halide (if solid), Pd₂(dba)₃, XPhos, and Cs₂CO₃.
Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) is highly susceptible to oxidation; residual oxygen will lead to catalyst death and homocoupling of the aryl halide.
Solvent Addition: Add anhydrous t-Amyl alcohol and the aryl halide (if liquid) via a gas-tight syringe. Causality:t-Amyl alcohol is a sterically hindered solvent that does not participate in the cross-coupling (unlike primary alcohols) and allows for higher reaction temperatures while maintaining base solubility[3].
Degassing: Sparge the mixture with Argon for 5 minutes.
Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction block to 85–100 °C and stir vigorously (800 rpm) for 12–18 hours.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and precipitated palladium black. Concentrate in vacuo and purify via flash chromatography.
Protocol B: C4-Amination of 4-Halopyrazoles (Coupling with Aliphatic/Aryl Amines)
This protocol utilizes a pre-catalyst and protecting group strategy to force C4-amination while avoiding catalyst degradation[4][5].
Reagents:
4-Bromo-1-tritylpyrazole (1.0 equiv)
Primary Amine (1.2 equiv)
BrettPhos Pd G3 Precatalyst (0.02 equiv)
NaOtBu (1.5 equiv)
Anhydrous 1,4-Dioxane (0.2 M)
Step-by-Step Methodology:
Preparation: Charge an oven-dried vial with 4-bromo-1-tritylpyrazole, BrettPhos Pd G3, and NaOtBu. Causality: The bulky trityl group protects the pyrazole N-H and provides steric shielding, directing the oxidative addition exclusively to the C4 position[4].
Atmosphere Exchange: Evacuate and backfill with Argon 3 times.
Solvent & Amine Addition: Add anhydrous 1,4-Dioxane and the primary amine via syringe. Causality: BrettPhos Pd G3 ensures a precise 1:1 Ligand-to-Palladium ratio and generates the active Pd(0) species under mild basic conditions without requiring high temperatures for reduction[5].
Reaction: Seal the vial and heat to 90 °C for 8–12 hours.
Workup: Quench with water, extract with DCM (3x), dry over Na₂SO₄, and concentrate. The trityl group can subsequently be removed using TFA/DCM if the free 1H-pyrazole is desired.
Self-Validation & Troubleshooting Workflow
To ensure the protocol is a self-validating system, In-Process Controls (IPC) via LC-MS must be utilized at the 2-hour and 8-hour marks.
IPC Procedure: Extract a 10 µL aliquot, dilute in 1 mL LC-MS grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject.
Observation 1: Complete consumption of starting material, target mass observed. Proceed to workup.
Observation 2: Presence of debrominated starting material (M - Br + H).
Causality: Oxidative addition was successful, but amine coordination or reductive elimination failed, leading to hydrodehalogenation.
Action: Switch to a more sterically demanding ligand (e.g., from XPhos to tBuXPhos) to force reductive elimination.
Observation 3: Unreacted starting materials and black precipitate.
Causality: Catalyst oxidation or failure of the initial oxidative addition step.
Action: Verify the integrity of the Argon line. If coupling a 4-chloropyrazole, switch to the more reactive 4-bromopyrazole or 4-iodopyrazole[1].
Decision tree for selecting Buchwald-Hartwig conditions based on aminopyrazole properties.
References
BenchChem Technical Support Team. "Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives." Benchchem. 1
RSC Advances. "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." RSC Publishing. 2
Molecules. "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." National Institutes of Health (PMC). 4
ACS Infect Dis. "Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei." National Institutes of Health (PMC). 3
Bellany, F. "Development of Aurora A Kinase-Specific Inhibitors as Anticancer Agents." UCL Discovery.5
Application Note: Precision Functionalization of the C-4 Bromine in 1,5-Dimethyl Pyrazoles
Abstract & Strategic Overview The 1,5-dimethylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in analgesics (e.g., Celecoxib analogs), kinase inhibitors, and agrochemic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
The 1,5-dimethylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in analgesics (e.g., Celecoxib analogs), kinase inhibitors, and agrochemicals. While the N1- and C5-methyl groups provide essential steric bulk and lipophilicity, the C-4 position offers the primary vector for diversification.
However, functionalizing 4-bromo-1,5-dimethyl-1H-pyrazole presents specific electronic challenges. The pyrazole ring is
-excessive (electron-rich), rendering the C-4 position nucleophilic in its native state. Consequently, the C-Br bond at this position is less electrophilic than typical aryl bromides, making oxidative addition—the rate-limiting step in Palladium-catalyzed cross-couplings—sluggish.
This Application Note provides three validated workflows to overcome these barriers:
Suzuki-Miyaura Coupling: Optimized with electron-rich phosphine ligands to facilitate oxidative addition.
Buchwald-Hartwig Amination: Utilizing specific precatalysts to prevent catalyst poisoning by the pyrazole nitrogens.
Lithium-Halogen Exchange: A cryogenic protocol for nucleophilic functionalization.[1]
Decision Matrix: Method Selection
Before beginning, select the appropriate workflow based on your target moiety.
Figure 1: Strategic decision tree for selecting the optimal functionalization pathway.
Pathway A: Suzuki-Miyaura Cross-Coupling[2]
Mechanistic Insight
Standard catalysts like Pd(PPh3)4 often fail to drive the reaction to completion with electron-rich heterocycles due to poor oxidative addition. To counter this, we employ Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos). These ligands are electron-rich (accelerating oxidative addition) and bulky (facilitating reductive elimination).
Comparative Catalyst Performance
Data aggregated from internal screening and literature precedents [1, 5].
Catalyst System
Ligand Class
Yield (24h)
Notes
Pd(PPh3)4
Monodentate Arylphosphine
45-60%
Often stalls; requires high catalyst loading (5-10 mol%).
Pd(dppf)Cl2
Bidentate Ferrocenyl
75-85%
Good general utility; robust against moisture.
XPhos Pd G2
Dialkylbiaryl Phosphine
92-98%
Recommended. Rapid turnover; active at lower temps.
Pd(OAc)2 / SPhos
Dialkylbiaryl Phosphine
85-95%
Excellent for sterically hindered boronic acids.
Optimized Protocol (XPhos Pd G2 System)
Reagents:
4-Bromo-1,5-dimethylpyrazole (1.0 equiv)
Aryl Boronic Acid (1.5 equiv)
Catalyst: XPhos Pd G2 (2.0 mol%)
Base: K3PO4 (3.0 equiv, 0.5 M aqueous solution)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
Charge: In a reaction vial equipped with a magnetic stir bar, add the pyrazole substrate, boronic acid, and XPhos Pd G2.
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (
).
Solvent Addition: Syringe in degassed 1,4-Dioxane followed by the aqueous K3PO4 solution.
Critical Checkpoint: The ratio of Dioxane:Water should be roughly 4:1 to ensure phase homogeneity at high temperatures.
Reaction: Heat the mixture to 80–100 °C for 4–12 hours.
Visual Cue: The reaction typically turns from a clear/yellow solution to a dark brown/black mixture. If precipitation of Pd black occurs immediately, oxygen was not fully removed.
Workup: Cool to RT. Dilute with EtOAc and wash with water. Dry organic layer over Na2SO4.[2]
Direct C-N coupling at C-4 is difficult because the basic nitrogens of the pyrazole (and the product) can coordinate to Palladium, poisoning the catalyst.
Protocol
Recommended System: Pd2(dba)3 with BrettPhos or RuPhos .
BrettPhos: Best for primary amines.
RuPhos: Best for secondary amines.
Conditions:
Solvent: t-Amyl alcohol or Toluene (anhydrous).
Base: t-BuONa (Sodium tert-butoxide) or Cs2CO3 (weak base if substrate is sensitive).
Temperature: 110 °C.
Critical "Watch-out": Ensure the amine is free of moisture.[3] Water decomposes the active catalytic species in this cycle more aggressively than in Suzuki couplings.
Pathway C: Lithium-Halogen Exchange (Metallation)
Mechanistic Insight
Unlike the transition-metal catalyzed routes, this method relies on the "Halogen Dance" principle or direct exchange. For 1,5-dimethylpyrazole, the C-4 bromine undergoes rapid exchange with n-Butyllithium (n-BuLi) .
Safety Warning: n-BuLi is pyrophoric.[4] All glassware must be oven-dried.
Cryogenic Protocol
Figure 2: Cryogenic workflow for Lithium-Halogen exchange.
Detailed Steps:
Preparation: Dissolve 4-bromo-1,5-dimethylpyrazole (1.0 equiv) in anhydrous THF (0.2 M concentration).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
Exchange: Add n-BuLi (1.1 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise over 10 minutes.
Self-Validating Check: Use an internal thermometer. The temperature must not rise above -70 °C during addition to prevent side reactions (e.g., deprotonation of the C-5 methyl group, although less likely than ring fragmentation).
Stir: Stir at -78 °C for 45 minutes. The species generated is 4-lithio-1,5-dimethylpyrazole .
Electrophile Addition: Add the electrophile (e.g., DMF for formylation, CO2 for carboxylation) in slight excess (1.2–1.5 equiv).
Warming: Remove the cooling bath and allow the reaction to warm to room temperature naturally.
Quench: Quench with saturated NH4Cl solution.
References
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.
[Link]
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. Kaunas University of Technology.
[Link] (General Reference for Pyrazole Reactivity)
Halogen–Metal Exchange on Bromoheterocyclics. National Institutes of Health (PMC).
[Link]
Application Note: Preparation of Schiff Bases from 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine
Scientific Context & Scope The synthesis of pyrazole-derived Schiff bases is a cornerstone in the development of novel pharmacophores. Compounds derived from 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine exhibit a highly privi...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Context & Scope
The synthesis of pyrazole-derived Schiff bases is a cornerstone in the development of novel pharmacophores. Compounds derived from 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine exhibit a highly privileged scaffold, frequently utilized in the design of antimicrobial, anticancer, and anti-inflammatory agents. This application note provides a comprehensive, field-proven methodology for the condensation of this specific aminopyrazole with aromatic aldehydes to yield high-purity azomethine (imine) derivatives.
Unlike standard aliphatic amines, the electronic environment of the pyrazole ring necessitates precise control over reaction kinetics and thermodynamics. This guide details the causality behind these experimental parameters and establishes a self-validating framework to ensure reproducible success.
Mechanistic Causality & Experimental Design
To achieve high yields and avoid side reactions, the experimental design must account for the unique stereoelectronic properties of the reactants:
Substrate Electronic Effects : The nucleophilicity of the primary amine at the 3-position is heavily influenced by the pyrazole core. The electron-withdrawing bromine atom at the 4-position exerts an inductive pull that slightly diminishes the electron density on the adjacent amine. Consequently, the coupling partner (the aldehyde) requires electrophilic activation to ensure a favorable reaction rate.
Catalyst Selection (Glacial Acetic Acid) : To overcome the reduced nucleophilicity of the amine, [1]. It selectively protonates the carbonyl oxygen of the aldehyde, lowering the LUMO energy of the carbonyl carbon and making it highly susceptible to nucleophilic attack. Critical Insight: The acid must be added in strictly catalytic amounts (3–5 drops per 10 mmol). An excess of acid will protonate the pyrazole amine (
~ 2-3), forming an unreactive ammonium salt and entirely halting the reaction.
Thermodynamic Driving Force (Solvent & Temperature) : Imine formation is a reversible condensation reaction that generates water. Conducting the reaction in [2] serves a dual purpose. First, ethanol perfectly solubilizes both the polar aminopyrazole and the hydrophobic aromatic aldehydes at elevated temperatures. Second, as the reaction progresses and the mixture is subsequently cooled, the lower solubility of the resulting Schiff base in cold ethanol drives the equilibrium forward via Le Chatelier's principle, allowing for direct isolation by precipitation.
Fig 1. Mechanistic pathway of acid-catalyzed imine formation from aminopyrazoles.
Self-Validating Analytical Framework
Trust in the synthesized product is established through a multi-tiered validation system. Do not proceed to biological or downstream assays without confirming the following analytical markers:
Thin-Layer Chromatography (TLC) : Utilize a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The starting aminopyrazole is highly polar (hydrogen bond donor) and will exhibit a low
value. The resulting Schiff base lacks these primary amine protons, resulting in a significantly higher value. Complete disappearance of the baseline amine spot validates reaction completion.
FT-IR Spectroscopy : The transformation is unambiguously confirmed by the disappearance of the characteristic
stretching doublet (3400 and 3200 cm⁻¹) and the aldehyde stretch (~1700 cm⁻¹). The appearance of a sharp, intense azomethine stretching band between 1620–1640 cm⁻¹ is the definitive marker of successful condensation.
¹H-NMR Spectroscopy : The aldehyde proton (~9.8–10.0 ppm) and the broad
singlet (~4.5–5.5 ppm) must vanish. A new, highly deshielded singlet corresponding to the azomethine proton () will emerge between 8.2 and 8.8 ppm.
Reactant Dissolution : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.90 g (10 mmol) of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine in 20 mL of absolute ethanol. Stir at room temperature until a clear solution is obtained.
Aldehyde Addition : Add exactly 10 mmol of the chosen aromatic aldehyde to the stirring solution.
Catalytic Activation : Add 3 to 5 drops of glacial acetic acid. Do not exceed this amount to prevent amine deactivation.
Reflux : Attach a reflux condenser and heat the mixture in an oil bath at 78–80°C. Maintain vigorous stirring and reflux for 4 to 8 hours.
In-Process Monitoring : After 4 hours, withdraw a 10 µL aliquot and perform TLC analysis against the starting materials to verify the consumption of the aminopyrazole.
Crystallization : Once TLC confirms completion, remove the flask from the heat source and allow it to cool to room temperature. Subsequently, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize the precipitation of the Schiff base.
Isolation & Purification : Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold absolute ethanol to remove unreacted aldehyde and trace impurities.
Recrystallization : Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimum volume of boiling absolute ethanol. Filter the purified crystals and dry under vacuum at 40°C overnight.
Fig 2. Experimental workflow for the synthesis of pyrazole-derived Schiff bases.
Quantitative Data Presentation
The following table summarizes the expected empirical outcomes and key spectral validation markers when coupling 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine with various para-substituted aromatic aldehydes using this protocol.
Aldehyde Derivative
Expected Yield (%)
Melting Point (°C)
FT-IR: ν(C=N) (cm⁻¹)
¹H-NMR: -CH=N- (ppm)
Benzaldehyde
75 – 82%
145 – 148
1625
8.35
4-Methoxybenzaldehyde
80 – 88%
158 – 161
1620
8.28
4-Chlorobenzaldehyde
70 – 78%
165 – 168
1630
8.42
(Note: Electron-donating groups like -OCH₃ slightly increase the stability of the intermediate, often resulting in marginally higher isolated yields, whereas electron-withdrawing groups like -Cl deshield the azomethine proton further downfield).
References
Synthesis and Spectral Identification of Some New Schiff Base Compounds: A HOMO-LUMO Study of Frontier Molecular Orbitals . Advanced Journal of Chemistry, Section A, 2025. Available at: [Link]
Method
Heterocycle formation using 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine precursors
Title: Application Note: Advanced Heterocycle Formation Using 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine Precursors Introduction: The development of highly functionalized pyrazole scaffolds is a cornerstone of modern kinase...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Application Note: Advanced Heterocycle Formation Using 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine Precursors
Introduction:
The development of highly functionalized pyrazole scaffolds is a cornerstone of modern kinase inhibitor discovery. Among these, 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine (CAS: 154787-28-7) stands out as a uniquely versatile bifunctional building block. This precursor offers two orthogonal vectors for diversification: an electrophilic C4-bromide primed for transition-metal-catalyzed cross-couplings, and a nucleophilic C3-amine suitable for nucleophilic aromatic substitution (S_NAr) and annulation reactions[1].
By locking the tautomeric state with N1 and C5 methyl groups, this scaffold eliminates regiochemical ambiguity during downstream functionalization. This makes it an ideal precursor for the synthesis of complex multi-heterocycle arrays, including MAPKAPK2 (MK2) inhibitors[2] and microtubule affinity regulating kinase (MARK) inhibitors[3].
Mechanistic Rationale & Causality:
The reactivity of 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine is governed by the push-pull electronics of the pyrazole ring. The electron-donating C3-amine enriches the heterocycle, which paradoxically increases the electron density at the C4-bromide, making oxidative addition by palladium catalysts more challenging than in standard aryl bromides. Furthermore, the adjacent C5-methyl group imposes significant steric hindrance.
Causality in Catalyst Selection: To overcome this high activation barrier, bulky, electron-rich biaryl phosphine ligands (such as SPhos or XPhos) are required. These ligands accelerate the oxidative addition step while preventing catalyst poisoning by the free C3-amine[4]. Conversely, the C3-amine's nucleophilicity is moderated by the electron-withdrawing effect of the adjacent C4-bromide. Consequently, S_NAr reactions with this amine require highly electrophilic partners (e.g., cyanuric chloride) or elevated temperatures[1].
Visualizing the Divergent Synthetic Workflows
Caption: Divergent synthetic workflows for 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine functionalization.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling at C4
Application: Synthesis of 4-aryl-1,5-dimethyl-1H-pyrazol-3-amine intermediates for MK2 inhibitor libraries[2].
Self-Validating Rationale: Microwave irradiation is utilized to rapidly overcome the steric bulk of the C5-methyl group. The protocol is designed as a self-validating system: the reaction utilizes a biphasic solvent system (Dioxane/H2O) where the organic phase contains the catalyst and substrate, and the aqueous phase dissolves the inorganic base. Phase separation during workup inherently removes the bulk of inorganic byproducts, streamlining LC-MS validation.
Step-by-Step Methodology:
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine (190 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and K3PO4 (424 mg, 2.0 mmol).
Catalyst Addition: Add Pd(OAc)2 (11 mg, 0.05 mmol, 5 mol%) and SPhos (41 mg, 0.10 mmol, 10 mol%). Causality: SPhos is specifically chosen to facilitate the difficult oxidative addition into the electron-rich, sterically hindered C4-Br bond.
Solvent Introduction: Add a degassed mixture of 1,4-dioxane and H2O (4:1 v/v, 5 mL). Seal the vial with a crimp cap and purge with N2 for 5 minutes.
Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 120 °C for 20 minutes[4].
Self-Validation & QC: Sample the organic layer. Perform LC-MS analysis. The precursor mass (m/z 190.04) should be completely consumed, replaced by the [M+H]+ peak of the cross-coupled product. If unreacted bromide remains, it indicates catalyst deactivation (likely due to insufficient degassing).
Workup: Dilute with EtOAc (15 mL), wash with brine (2 × 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).
Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling at the sterically hindered C4 position.
Protocol 2: S_NAr Construction of Multi-Heterocycle Scaffolds
Application: Coupling the C3-amine with highly electrophilic heteroaryl chlorides (e.g., cyanuric chloride or 2,4-dichloropyrimidines) to form multi-kinase inhibitors[5],[1].
Self-Validating Rationale: The low nucleophilicity of the C3-amine requires a strong electrophile. By utilizing cyanuric chloride at 0 °C, the reaction is thermodynamically trapped at the mono-substitution stage. The emergence of a single new peak on HPLC confirms successful mono-substitution without over-alkylation.
Step-by-Step Methodology:
Electrophile Preparation: Dissolve cyanuric chloride (184 mg, 1.0 mmol) in anhydrous THF (5 mL) and cool to 0 °C in an ice bath.
Nucleophile Addition: In a separate vial, dissolve 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine (190 mg, 1.0 mmol) and N,N-diisopropylethylamine (DIPEA) (260 µL, 1.5 mmol) in anhydrous THF (3 mL).
Controlled Addition: Add the pyrazole solution dropwise to the cyanuric chloride solution over 15 minutes. Causality: Dropwise addition ensures the electrophile remains in excess relative to the nucleophile, preventing di-substitution[1].
Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The formation of a lower Rf spot indicates the mono-substituted product.
Quenching & Isolation: Quench the reaction with ice water (10 mL). Extract the resulting precipitate or extract with EtOAc (3 × 10 mL). Wash the combined organic layers with cold 0.1 M HCl to remove residual DIPEA, dry over MgSO4, and concentrate.
Quantitative Data: Optimization of Cross-Coupling Parameters
To demonstrate the critical nature of ligand selection and heating modality, the following table summarizes the optimization data for the C4-arylation of 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine with 4-carbamoylphenylboronic acid[4],[2].
Heating Modality
Catalyst System
Base
Time
Conversion (%)
Isolated Yield (%)
Conventional (90 °C)
Pd(PPh3)4 (5 mol%)
Na2CO3
18 h
45%
32%
Conventional (90 °C)
Pd(dppf)Cl2 (5 mol%)
K3PO4
18 h
68%
55%
Microwave (120 °C)
Pd(dppf)Cl2 (5 mol%)
K3PO4
30 min
82%
71%
Microwave (120 °C)
Pd(OAc)2 / SPhos
K3PO4
20 min
>99%
89%
Table 1: Optimization of Suzuki-Miyaura coupling conditions. The combination of microwave irradiation and the electron-rich SPhos ligand is required to achieve full conversion.
Conclusion
The 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine scaffold is a privileged building block in modern medicinal chemistry. By understanding the causal relationship between its electronic push-pull system and steric constraints, researchers can selectively functionalize the C4 and C3 positions to generate diverse, high-value heterocyclic arrays.
References
Google Patents (EP2523552B1). "Pyrazolo[1,5-a]pyrimidines as mark inhibitors".
URL:
ResearchGate. "Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition".
URL: [Link]
National Institutes of Health (PMC). "Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells".
URL:[Link]
BYU ScholarsArchive. "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines".
URL:[Link]
Google Patents (US20200207738A1). "A process for preparation of triaminopyrimidine compound and intermediates thereof".
URL:
National Institutes of Health (PMC). "Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids".
URL:[Link]
Application Notes and Protocols: Microwave-Assisted Synthesis Using 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine
Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis (MAOS) In the fast-paced environment of drug discovery and development, the ability to rapidly synthesize and iterate on novel molecular scaf...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis (MAOS)
In the fast-paced environment of drug discovery and development, the ability to rapidly synthesize and iterate on novel molecular scaffolds is paramount.[1][2] Traditional synthetic methods, often reliant on conventional heating, can be time-consuming, leading to bottlenecks in the discovery pipeline.[2] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering significant advantages in speed, efficiency, and scalability.[1][3] By utilizing microwave irradiation, reactions that might take hours or even days can often be completed in a matter of minutes, with higher yields and fewer by-products.[1][4] This technology leverages the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating that is fundamentally different from conventional methods.[5][6] This application note provides a detailed guide to leveraging MAOS for the derivatization of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine , a valuable building block in medicinal chemistry.
The pyrazole core is a privileged scaffold in a vast array of biologically active compounds and approved drugs.[7][8] The presence of a bromine atom on the pyrazole ring, as in our target molecule, provides a versatile handle for a variety of powerful cross-coupling reactions, enabling the introduction of diverse substituents and the exploration of chemical space. This guide will focus on three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the Ullmann condensation, all performed under the efficiency-enhancing conditions of microwave irradiation.
Featured Reagent: 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine
Structure:
Property
Value
CAS Number
154787-28-7
Molecular Formula
C₅H₈BrN₃
Molecular Weight
190.04 g/mol
Appearance
Typically a powder
Melting Point
247-249 °C
Rationale for Use:
The 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine scaffold is of particular interest to medicinal chemists for several reasons:
The Pyrazole Core: As a bioisostere for other aromatic systems, it offers a unique combination of hydrogen bonding capabilities and metabolic stability.[7]
The Bromo Substituent: The C-Br bond at the 4-position is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkyl groups.
The Amino Group: The primary amine at the 3-position can serve as a point for further derivatization, such as amidation or sulfonylation, to modulate the physicochemical properties of the final compound.
Methyl Substitution: The N-methyl and C-methyl groups can influence the solubility, lipophilicity, and metabolic stability of the molecule.
The "Microwave Effect": Understanding the Causality
The dramatic rate enhancements observed in MAOS are a result of the unique heating mechanism. Unlike conventional heating, which relies on conduction and convection, microwave energy is transferred directly to the molecules of the reaction mixture.[4][5] This occurs through two primary mechanisms:
Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the sample volume.[4][5]
Ionic Conduction: The presence of ions in the reaction mixture leads to their migration in the oscillating electric field. Collisions between these moving ions and other molecules also contribute to the rapid generation of heat.[4]
This direct and efficient energy transfer often leads to temperatures and pressures that can be difficult to achieve with conventional heating, resulting in significantly accelerated reaction rates.[5]
General Workflow for Microwave-Assisted Synthesis
The following diagram illustrates a typical workflow for performing a microwave-assisted organic synthesis experiment.
Caption: General workflow for a microwave-assisted synthesis experiment.
Protocols for Microwave-Assisted Derivatization
The following protocols are provided as starting points for the derivatization of 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine. Optimization of reaction conditions (e.g., temperature, time, catalyst loading, and base) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[7][8][9] Microwave irradiation has been shown to significantly accelerate this transformation.[7][8][10]
Objective: To synthesize 4-aryl-1,5-dimethyl-1H-pyrazol-3-amines.
Materials:
4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine
Arylboronic acid (or boronic ester)
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
Base (e.g., K₂CO₃, Cs₂CO₃)
Solvent (e.g., 1,4-dioxane/water, DME/water)
Microwave reaction vials with stir bars
Microwave reactor
Procedure:
To a microwave vial, add 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine (1.0 equiv).
Add the arylboronic acid (1.2 equiv).
Add the palladium catalyst (0.05 equiv).
Add the base (2.0 equiv).
Add the solvent mixture (e.g., 1,4-dioxane/water 4:1, to a concentration of ~0.2 M).
Seal the vial and place it in the microwave reactor.
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
After the reaction is complete, allow the vial to cool to room temperature.
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Table of Suggested Starting Conditions:
Parameter
Condition 1
Condition 2
Catalyst
Pd(PPh₃)₄
PdCl₂(dppf)
Base
K₂CO₃
Cs₂CO₃
Solvent
1,4-Dioxane/H₂O (4:1)
DME/H₂O (4:1)
Temperature
130 °C
140 °C
Time
15 min
20 min
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] This reaction is instrumental in synthesizing aryl amines from aryl halides.[11] Microwave assistance can dramatically reduce reaction times for this transformation.[12][13][14]
Objective: To synthesize N-aryl- or N-alkyl-4-(substituted amino)-1,5-dimethyl-1H-pyrazol-3-amines.
Materials:
4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine
Primary or secondary amine
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
Ligand (e.g., XPhos, SPhos, BINAP)
Base (e.g., NaOt-Bu, K₃PO₄)
Solvent (e.g., toluene, dioxane)
Microwave reaction vials with stir bars
Microwave reactor
Procedure:
To a microwave vial, add the palladium catalyst (0.02 equiv) and the ligand (0.04 equiv).
Seal the vial and place it in the microwave reactor.
Irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-45 minutes).
After the reaction is complete, allow the vial to cool to room temperature.
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography.
Table of Suggested Starting Conditions:
Parameter
Condition 1
Condition 2
Catalyst/Ligand
Pd₂(dba)₃ / XPhos
Pd(OAc)₂ / SPhos
Base
NaOt-Bu
K₃PO₄
Solvent
Toluene
1,4-Dioxane
Temperature
110 °C
120 °C
Time
20 min
30 min
Protocol 3: Ullmann Condensation (C-N and C-O Bond Formation)
The Ullmann condensation is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N, C-O, and C-S.[15][16] While traditionally requiring harsh conditions, microwave-assisted protocols have made this a more accessible transformation.[15][17][18]
Objective: To synthesize 4-(heteroarylamino)- or 4-aryloxy-1,5-dimethyl-1H-pyrazol-3-amines.
Materials:
4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine
N-heterocycle (for C-N coupling) or phenol (for C-O coupling)
Copper catalyst (e.g., CuI, Cu₂O)
Ligand (e.g., L-proline, 1,10-phenanthroline)
Base (e.g., K₂CO₃, Cs₂CO₃)
Solvent (e.g., DMSO, DMF)
Microwave reaction vials with stir bars
Microwave reactor
Procedure:
To a microwave vial, add the copper catalyst (0.1 equiv) and the ligand (0.2 equiv).
Seal the vial and place it in the microwave reactor.
Irradiate the reaction mixture at a set temperature (e.g., 150-190 °C) for a specified time (e.g., 30-90 minutes).
After the reaction is complete, allow the vial to cool to room temperature.
Dilute with water and extract with an organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography.
Table of Suggested Starting Conditions:
Parameter
C-N Coupling
C-O Coupling
Catalyst/Ligand
CuI / L-proline
Cu₂O / 1,10-phenanthroline
Base
K₂CO₃
Cs₂CO₃
Solvent
DMSO
DMF
Temperature
180 °C
160 °C
Time
60 min
45 min
Decision Tree for Protocol Optimization
When a reaction does not proceed as expected, a systematic approach to optimization is crucial. The following diagram provides a logical framework for troubleshooting and optimizing microwave-assisted cross-coupling reactions.
Caption: A decision tree for optimizing microwave-assisted reactions.
Safety Considerations for Microwave Chemistry
While MAOS is a powerful technique, it is essential to adhere to strict safety protocols.[19][20][21]
Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[21] Domestic microwave ovens are not suitable and can be extremely dangerous.[21]
Pressure Monitoring: Always use sealed reaction vessels designed to withstand high pressures.[22] Modern microwave reactors have built-in pressure monitoring and emergency venting systems.
Solvent Choice: Be aware of the properties of the solvents you are using, particularly their boiling points and ability to absorb microwave energy.
Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. The rapid heating from microwave irradiation can lead to runaway reactions.[21] Start with small-scale experiments and low power settings.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.[19] Use thermal gloves when handling hot reaction vessels.[20]
Proper Ventilation: Ensure the microwave reactor is located in a well-ventilated area, such as a fume hood, to handle any potential vapor release.[19][22]
Conclusion
Microwave-assisted synthesis offers a rapid and efficient pathway for the derivatization of 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine. By leveraging modern cross-coupling methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions, researchers can quickly generate libraries of novel compounds for biological screening. The protocols and optimization strategies outlined in this application note provide a solid foundation for exploring the chemical space around this valuable pyrazole scaffold, ultimately accelerating the pace of drug discovery and development.
References
Microwave-assisted rapid synthesis of sugar-based pyrazole derivatives with anticancer activity in water - RSC Publishing. Available at: [Link]
Microwave Assisted Drug Synthesis (MADS): A Green Technology in Medicinal Chemistry - Longdom Publishing. Available at: [Link]
Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Available at: [Link]
Microwave-Assisted Synthesis in Drug Development - EPCP. Available at: [Link]
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - MDPI. Available at: [Link]
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. Available at: [Link]
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one - ResearchGate. Available at: [Link]
Synthetic Applications for Microwave Synthesis - CEM Corporation. Available at: [Link]
(PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity - Academia.edu. Available at: [Link]
Microwave - assisted chemistry in drug discovery - PubMed. Available at: [Link]
Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. Available at: [Link]
Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed. Available at: [Link]
Laboratory Microwave Safety Precautions | PDF - Scribd. Available at: [Link]
Microwave-Assisted Organic Synthesis Using Minivials to Optimize and Expedite the Synthesis of Diverse Purine Libraries - ACS Publications. Available at: [Link]
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Available at: [Link]
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available at: [Link]
Microwave Safety - Kansas State University. Available at: [Link]
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. Available at: [Link]
Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media - Semantic Scholar. Available at: [Link]
Safety Considerations for Microwave Synthesis - CEM Corporation. Available at: [Link]
Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. Available at: [Link]
INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. Available at: [Link]
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing. Available at: [Link]
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. Available at: [Link]
Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides - PubMed. Available at: [Link]
Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Available at: [Link]
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles. Available at: [Link]
Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... - ResearchGate. Available at: [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
ChemInform Abstract: Microwave-Assisted Ullmann-Type Coupling Reactions in Alkaline Water. | Request PDF - ResearchGate. Available at: [Link]
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. Available at: [Link]
Ullmann reaction - Wikipedia. Available at: [Link]
Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles - PMC - NIH. Available at: [Link]
Technical Support Center: Optimizing Yield in the Bromination of 1,5-dimethyl-1H-pyrazol-3-amine
Welcome to the technical support guide for the selective bromination of 1,5-dimethyl-1H-pyrazol-3-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth trouble...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the selective bromination of 1,5-dimethyl-1H-pyrazol-3-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges associated with this reaction and consistently achieve high yields of the desired 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine product.
The electrophilic bromination of the 1,5-dimethyl-1H-pyrazol-3-amine core is a critical transformation in the synthesis of various biologically active molecules. However, the high reactivity of the pyrazole ring, influenced by the activating amino and methyl groups, can lead to challenges in controlling selectivity and preventing side reactions. This guide provides a systematic approach to overcoming these obstacles.
This section addresses the most common issues encountered during the bromination of 1,5-dimethyl-1H-pyrazol-3-amine.
Q1: My reaction yield is consistently low. What are the primary causes?
Low yields are often multifactorial, stemming from incomplete reactions, product degradation, or suboptimal workup procedures. The most common culprits include:
Inappropriate Brominating Agent: The choice of brominating agent is critical. While elemental bromine (Br₂) can be effective, it is highly reactive and can lead to over-bromination and other side reactions. N-Bromosuccinimide (NBS) is often a milder and more selective alternative for electron-rich heterocycles.[1][2][3]
Suboptimal Reaction Temperature: Temperature control is crucial. Running the reaction at too low a temperature may result in an incomplete reaction. Conversely, excessive heat can promote the formation of byproducts and decomposition of the desired product.
Incorrect Stoichiometry: Using a large excess of the brominating agent will inevitably lead to the formation of di- and tri-brominated species, significantly reducing the yield of the mono-brominated product.
Moisture in the Reaction: The presence of water can react with some brominating agents and interfere with the desired reaction pathway. Ensuring anhydrous conditions is recommended.
Q2: I'm observing significant amounts of a di-brominated byproduct. How can I improve selectivity for the mono-brominated product?
The formation of di-brominated species is the most common side reaction, arising from the high electron density of the pyrazole ring. The C4 position is the most electron-rich and therefore the most susceptible to electrophilic attack.[4]
Strategies to Enhance Mono-selectivity:
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally the preferred reagent for selective mono-bromination of activated aromatic systems.[1][2][3] It provides a slow, controlled release of electrophilic bromine, which helps to minimize over-bromination compared to the more aggressive liquid bromine.
Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent. Start with 1.0 to 1.1 equivalents of NBS relative to the 1,5-dimethyl-1H-pyrazol-3-amine.
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.
Solvent Choice: The choice of solvent can influence selectivity. Less polar solvents like dichloromethane (DCM) or chloroform (CHCl₃) are often good starting points. Highly polar solvents like DMF can sometimes accelerate the reaction to the point where selectivity is lost.[2]
Q3: My reaction isn't going to completion, and I'm recovering a lot of starting material. What should I do?
If you are recovering a significant amount of starting material, consider the following troubleshooting steps:
Check Reagent Purity: Ensure your 1,5-dimethyl-1H-pyrazol-3-amine is pure. Impurities can inhibit the reaction. Also, verify the quality of your brominating agent. NBS can degrade over time, so using a freshly opened bottle or recrystallized material is advisable.
Increase Reaction Time or Temperature: If the reaction is sluggish at lower temperatures, a modest increase in temperature or extending the reaction time may be necessary. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid over-bromination.
Use a slight excess of Brominating Agent: If you are confident that over-bromination is not an issue, a small increase in the amount of NBS (e.g., to 1.1 equivalents) may help drive the reaction to completion.
Q4: What is the best work-up and purification procedure?
A proper work-up is essential to isolate the product and remove unreacted reagents and byproducts.
General Work-up Procedure:
Quench the reaction by adding an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, to destroy any excess bromine or NBS.
Adjust the pH to basic (pH 8-9) with an aqueous solution of a base like sodium bicarbonate or sodium carbonate. This will ensure the amine product is in its free base form.
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
Column Chromatography: This is the most effective method for separating the desired mono-brominated product from the starting material and any di-brominated byproducts. A silica gel column with a gradient elution of hexane and ethyl acetate is typically effective.
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be an efficient final purification step.
Optimization Strategies & Protocols
To systematically optimize your reaction, consider screening several parameters. The following table provides a starting point for a Design of Experiments (DoE) approach.
Table 1: Parameters for Optimization of Bromination
Parameter
Condition A (Starting Point)
Condition B
Condition C
Rationale
Brominating Agent
N-Bromosuccinimide (NBS)
Dibromodimethylhydantoin
Bromine (Br₂)
NBS is generally selective.[1][2] DBDMH is another mild source of Br+. Br₂ is highly reactive and a good baseline for comparison.
Equivalents of Agent
1.05 eq
1.0 eq
1.1 eq
Fine-tuning stoichiometry is key to balancing conversion and minimizing over-bromination.[5]
Solvent
Dichloromethane (DCM)
Acetonitrile (ACN)
Chloroform (CHCl₃)
Solvent polarity can affect reaction rate and selectivity.
Temperature
0 °C to Room Temperature
-10 °C
Room Temperature
Lower temperatures generally favor higher selectivity.
Reaction Time
Monitor by TLC (1-4 h)
2 hours
8 hours
Ensure complete consumption of starting material without significant byproduct formation.
Detailed Experimental Protocol: Selective Mono-bromination using NBS
This protocol provides a reliable starting point for the selective synthesis of 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine.
Materials:
1,5-dimethyl-1H-pyrazol-3-amine (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq)
Anhydrous Dichloromethane (DCM)
Saturated aqueous sodium thiosulfate solution
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane and Ethyl Acetate for elution
Procedure:
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,5-dimethyl-1H-pyrazol-3-amine (1.0 eq).
Dissolve the starting material in anhydrous dichloromethane.
Cool the solution to 0 °C using an ice-water bath.
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution.
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine as a solid.
Visual Guides
Reaction Mechanism & Selectivity
The bromination proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring is highly activated by the amino group at C3 and the methyl group at C5, directing the electrophile (Br⁺) to the electron-rich C4 position.
Caption: Mechanism of electrophilic bromination at the C4 position.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common issues during the optimization process.
Technical Support Center: Resolving Regioisomer Challenges in 1,5-Dimethylpyrazole Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and process chemists who encounter a persistent challenge in pyrazole chemistry: the formation and subsequ...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and process chemists who encounter a persistent challenge in pyrazole chemistry: the formation and subsequent separation of regioisomers.
When synthesizing 1,5-dimethylpyrazole via the standard condensation of methylhydrazine with an unsymmetrical 1,3-dicarbonyl equivalent (such as 4,4-dimethoxy-2-butanone), the reaction inherently yields a mixture of 1,3-dimethylpyrazole and 1,5-dimethylpyrazole. This guide provides a deep dive into the mechanistic causality of this problem, physicochemical data to exploit for separation, and self-validating protocols to either isolate the target isomer or bypass the mixture entirely through regioselective synthesis.
Root Cause Analysis: Why Do Regioisomers Form?
The formation of regioisomeric mixtures is dictated by the differential nucleophilicity of methylhydrazine and the dual electrophilic sites of the 1,3-dicarbonyl substrate.
Methylhydrazine (
) possesses two distinct nitrogen atoms. The terminal nitrogen is less sterically hindered and generally more nucleophilic than the internal nitrogen. However, when introduced to an unsymmetrical 1,3-electrophile, the energy barrier between the two competing initial nucleophilic attacks (on either the ketone or the aldehyde/acetal carbon) is remarkably narrow.
Consequently, two distinct hydrazone intermediates form in equilibrium. Upon intramolecular cyclization, this results in a thermodynamic and kinetic mixture of both 1,3-dimethylpyrazole and 1,5-dimethylpyrazole. Because these isomers share identical molecular weights and highly similar functional groups, their separation requires exploiting subtle physicochemical differences.
Physicochemical Data Comparison
To effectively separate these isomers, we must leverage their physical properties. The adjacent methyl groups in 1,5-dimethylpyrazole create steric congestion that subtly alters the molecule's dipole moment compared to the 1,3-isomer. This difference manifests most prominently in their boiling points, providing a vector for thermal separation[1].
Useful for inline purity validation during distillation.
Troubleshooting & Strategy FAQs
Q1: My NMR indicates a 60:40 mixture of 1,3- and 1,5-dimethylpyrazole. What is the most scalable method to isolate the 1,5-isomer?A1: For multi-gram to industrial scales, fractional distillation (rectification) is the definitive solution. As shown in the data table, the 20 °C boiling point differential allows for clean separation using a high-efficiency fractionating column. The 1,3-isomer will distill first, leaving the 1,5-isomer enriched in the pot or as the second fraction[1].
Q2: I am working on a sub-gram laboratory scale. Is distillation still appropriate?A2: No. At scales below 1-2 grams, the holdup volume of a standard Vigreux or packed column will result in unacceptable yield losses. Instead, utilize flash column chromatography . While their polarities are similar, careful gradient elution (e.g., hexanes/ethyl acetate) can resolve them. The 1,3-isomer typically elutes first due to its lower dipole moment.
Q3: The separation process is bottlenecking my workflow. Can I synthesize 1,5-dimethylpyrazole without generating the 1,3-isomer?A3: Yes. You must abandon the traditional methylhydrazine/dicarbonyl condensation and adopt a strictly regioselective methodology. Excellent alternatives include the reaction of N-alkylated tosylhydrazones with terminal alkynes[5], or the acylation of N-Boc-N-methylhydrazones followed by acid-mediated cyclization[6]. The Boc protecting group sterically and electronically dictates the cyclization vector, entirely preventing the formation of the 1,3-isomer.
Self-Validating Experimental Protocols
Protocol A: Separation via Fractional Distillation (Rectification)
Causality: This protocol relies on the relative volatility difference (
) between the isomers[1]. A high theoretical plate count is required to prevent co-distillation.
Apparatus Setup: Equip a round-bottom flask with a vacuum-jacketed Vigreux column (or a column packed with glass helices to maximize theoretical plates), a distillation head, condenser, and a multi-neck receiving cow.
Preparation: Charge the flask with the crude pyrazole mixture. Add PTFE boiling chips to ensure smooth nucleation and prevent bumping.
Heating & Equilibration: Gradually heat the oil bath. Allow the vapors to rise slowly and reflux within the column for 10-15 minutes to establish a thermal equilibrium.
Fraction 1 Collection (Validation Step): Monitor the vapor temperature at the distillation head. As it stabilizes near 138 °C (at atmospheric pressure), begin collecting the 1,3-dimethylpyrazole. Self-Validation: If the temperature fluctuates by more than
°C, your reflux ratio is too low; reduce the heat to maintain a strict temperature plateau.
Intermediate Cut: Once the temperature begins to rise above 140 °C, rotate the receiving cow to collect the mixed intermediate fraction.
Fraction 2 Collection: When the vapor temperature stabilizes at the second plateau of 158 °C , rotate the cow to a clean flask to collect the pure 1,5-dimethylpyrazole.
Final Validation: Confirm the purity of Fraction 2 via
NMR. The 1,5-isomer will show distinct methyl singlet shifts compared to the 1,3-isomer.
Protocol B: Regioselective Synthesis via N-Boc-Hydrazones
Causality: By masking the more nucleophilic terminal nitrogen of methylhydrazine with a bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group, the initial acylation is forced to occur with strict regiocontrol[6].
Hydrazone Formation: Synthesize the N-Boc-N-methylhydrazone from the corresponding aldehyde or ketone precursor.
Acylation: In a dry flask under inert atmosphere, react the N-Boc-N-methylhydrazone with an appropriate aromatic or aliphatic alkyl ester using Potassium tert-butoxide (
) as the base in an anhydrous solvent (e.g., THF).
Cyclization (Validation Step): Treat the resulting intermediate with Trifluoroacetic Acid (TFA) at room temperature. The TFA cleaves the Boc group, triggering spontaneous intramolecular cyclization. Self-Validation: Monitor the reaction via TLC or crude
NMR. The reaction is complete when the intense Boc singlet (~1.4 ppm) completely disappears.
Workup: Neutralize the acidic mixture with saturated aqueous
. Extract with dichloromethane (3 x 20 mL).
Isolation: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure to yield the isomerically pure 1,5-disubstituted pyrazole.
Workflow Visualization
The following decision matrix illustrates the logical pathways for obtaining pure 1,5-dimethylpyrazole based on your starting materials and operational scale.
Decision matrix for isolating 1,5-dimethylpyrazole via separation or regioselective synthesis.
References
Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry, 2015.[Link]
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal / Org. Lett. 2014.[Link]
Regioselective Synthesis of 1,3,5- and 1,3,4,5-Substituted Pyrazoles via Acylation of N-Boc-N-Substituted Hydrazones. ResearchGate.[Link]
Technical Support Center: Troubleshooting C-4 Bromo Pyrazole Cross-Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the sluggish reactivity of C-4 bromo pyrazoles in palladium-catalyzed cross-coupling...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the sluggish reactivity of C-4 bromo pyrazoles in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings).
While the pyrazole core is a privileged scaffold in drug development, the C-4 position presents unique mechanistic bottlenecks that cause standard coupling protocols to fail. This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to rescue your reactions.
The Core Problem: Why are C-4 Bromo Pyrazoles so Stubborn?
To troubleshoot effectively, we must first understand the molecular logic dictating the failure of standard conditions. The low reactivity stems from three distinct mechanistic issues:
Electronic Deactivation (The Kinetic Bottleneck): Palladium(0) oxidative addition into a carbon-halogen bond is accelerated by electron-deficient arenes. Unlike the C-3 or C-5 positions, the C-4 position of the pyrazole ring is relatively electron-rich. Consequently, 4-bromopyrazoles undergo oxidative addition much slower than their 3-bromo or 5-bromo counterparts[1].
Catalyst Poisoning (The N-H Coordination Problem): If your pyrazole is unprotected (bearing a free N-H), it acts as a potent σ-donor. Under basic coupling conditions, the acidic N-H proton is removed, and the resulting pyrazolate anion coordinates tightly to Palladium(II) intermediates. This forms highly stable, off-cycle Pd-azolyl dimers, effectively sequestering and poisoning the active catalyst[2].
Steric Hindrance: Attempting to solve the N-H problem by installing a bulky protecting group (e.g., Trityl or THP) can backfire. The steric bulk shields the adjacent C-4 position, further retarding the already slow oxidative addition step[3].
Diagnostic Flowchart
Use the following decision tree to identify the root cause of your low coupling yields.
Caption: Diagnostic flowchart for troubleshooting C-4 bromo pyrazole cross-coupling.
FAQs & Troubleshooting Guide
Q1: I am using standard conditions (Pd(PPh3)4, Na2CO3, Toluene/Water) for a Suzuki coupling with a 4-bromopyrazole, but I only recover starting material. What is going wrong?A1: Your catalytic cycle is stalling at the oxidative addition step. Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst, but PPh3 is neither electron-rich nor bulky enough to force oxidative addition into the deactivated C-4 C-Br bond.
Solution: Switch to a highly active, electron-rich dialkylbiaryl phosphine ligand like XPhos or SPhos. Modern Buchwald precatalysts (e.g., XPhos Pd G2) rapidly generate the active monoligated Pd(0) species required to breach this kinetic barrier[2].
Q2: My 4-bromopyrazole has a free N-H. Do I strictly need to protect it before cross-coupling?A2: Historically, yes. However, modern catalytic systems have rendered this unnecessary in many cases. The inhibitory effect of the free N-H can be overridden by using bulky ligands (like XPhos) that sterically prevent the formation of off-cycle dimeric palladium complexes[2]. If you still observe low yields with XPhos, protecting the nitrogen with a small, easily removable group like SEM (2-(Trimethylsilyl)ethoxymethyl) or a methylsulfonylmethyl group[4] is the definitive fix.
Q3: I switched to a 4-iodo pyrazole to speed up oxidative addition, but now I'm seeing a lot of debromination/deiodination byproducts. Why?A3: C-4 iodo pyrazoles undergo oxidative addition much faster than bromides, but they are highly susceptible to hydrodehalogenation (protodeiodination) side reactions, especially if the subsequent transmetalation step is slow[3].
Solution: Ensure your boronic acid is fully soluble and activated. Use a stronger aqueous base (like K3PO4 with water) to accelerate transmetalation so it outcompetes the dehalogenation pathway.
Quantitative Data: Optimization Matrix
The following table summarizes the expected outcomes when altering the catalyst system and substrate protection status.
Catalyst System
Ligand Type
Base / Solvent
Pyrazole N-Substitution
Expected Yield
Mechanistic Rationale
Pd(PPh3)4
Triphenylphosphine
Na2CO3 / PhMe-H2O
Free N-H
< 10%
Failure: Catalyst poisoning via Pd-azolyl dimer formation; slow oxidative addition.
Pd(PPh3)4
Triphenylphosphine
Na2CO3 / PhMe-H2O
N-Methyl
30-50%
Marginal: Avoids poisoning, but oxidative addition remains kinetically sluggish.
Pd(OAc)2
None (Phosphine-free)
KOAc / DMA
N-Protected
60-85%
Good (Direct Arylation): Effective for specific C-H activation pathways[3].
XPhos Pd G2
Buchwald (Biaryl)
K3PO4 / Dioxane-H2O
Free N-H
80-95%
Excellent: Bulky ligand prevents dimer formation and accelerates oxidative addition[2].
RuPhos Pd G2
Buchwald (Biaryl)
K2CO3 / Dioxane
N-Sulfonylmethyl
> 90%
Excellent: Highly active system optimized for rapid microwave irradiation[4].
Mechanistic Pathway
Caption: Catalytic cycle highlighting oxidative addition and catalyst poisoning bottlenecks.
This protocol utilizes XPhos Pd G2, which is specifically designed to overcome both the oxidative addition bottleneck and the N-H catalyst poisoning effect[2].
Materials:
4-Bromopyrazole derivative (1.0 equiv, 1.0 mmol)
Arylboronic Acid (1.5 equiv, 1.5 mmol)
XPhos Pd G2 Precatalyst (2.0 mol%)
K3PO4 (2.0 equiv, 2.0 mmol)
Solvent: 1,4-Dioxane / H2O (4:1 v/v, 5 mL total)
Workflow:
Preparation: In a dry Schlenk flask or microwave vial equipped with a stir bar, add the 4-bromopyrazole, arylboronic acid, and K3PO4.
Causality Note: Solid bases like K3PO4 are superior to Na2CO3 here because they provide sufficient aqueous basicity to form the reactive boronate species without causing excessive hydrolysis of the catalyst.
Degassing (The Self-Validating Step): Add the 1,4-Dioxane and H2O. Sparge the mixture with Argon or Nitrogen for 10 minutes.
Trustworthiness Check: Oxygen is lethal to the active Pd(0) species generated from the precatalyst. If your reaction mixture turns jet-black within the first 15 minutes of heating, your degassing failed (indicating the precipitation of inactive Palladium black). A successful reaction will typically remain a clear yellow/orange or light brown.
Catalyst Addition: Add the XPhos Pd G2 precatalyst after degassing. Seal the vessel under an inert atmosphere.
Causality Note: Adding the catalyst post-degassing prevents premature oxidation of the sensitive phosphine ligand.
Reaction: Heat the mixture to 80 °C for 4–12 hours. Monitor conversion by LC-MS or TLC.
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel chromatography.
References
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885.[URL: https://pubs.acs.org/doi/10.1021/ja4064469]
Brahim, M., et al. (2015). Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. Organic Chemistry Frontiers, 2, 917-926.[URL: https://doi.org/10.1039/C5QO00093A]
Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/]
Technical Support Center: Pyrazol-3-amine Acylation Troubleshooting
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing regioselectivity challenges when functionalizing pyrazol-3-amines (3-am...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing regioselectivity challenges when functionalizing pyrazol-3-amines (3-aminopyrazoles).
Because the pyrazol-3-amine scaffold possesses multiple nucleophilic sites—the exocyclic primary amine (3-NH₂) and the endocyclic nitrogens (N1/N2)—achieving precise regiocontrol requires a deep understanding of tautomerization, nucleophilicity, and transition-state thermodynamics. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to minimize side reactions and maximize your target yield.
Troubleshooting Matrix: Regiochemical Outcomes
Before altering your synthetic route, consult this diagnostic matrix to understand how your current reaction conditions dictate the regiochemical outcome.
Use kinetic conditions if exocyclic acylation is desired[2].
Acyl Chloride (Excess)
Reflux
Di-acylated intermediate
Complete loss of selectivity
Follow with selective saponification (KOH/H₂O)[3].
Boc₂O + Pyridine
RT
Mixture of Mono/Di-Boc
Endocyclic Boc protection
Switch to anhydrous DMF + strict stoichiometric Boc₂O[4].
Mechanistic Workflow & Visualization
The divergence between exocyclic and endocyclic acylation is a classic example of kinetic versus thermodynamic control. The endocyclic nitrogen of the pyrazole ring is inherently a stronger nucleophile than the exocyclic 3-NH₂ group[1]. However, highly reactive electrophiles (like acyl chlorides) will rapidly attack the more sterically accessible 3-NH₂ group (kinetic control), whereas milder reagents (like acylimidazoles formed via CDI) allow the system to equilibrate to the more stable endocyclic amide (thermodynamic control)[2].
Mechanistic divergence in 3-aminopyrazole acylation under kinetic vs. thermodynamic control.
Frequently Asked Questions (FAQs)
Q1: I am trying to acylate the exocyclic amine, but NMR shows substitution at the pyrazole ring nitrogen. What went wrong?
Diagnosis: You are likely operating under thermodynamic control. If you are using coupling reagents like 1,1'-Carbonyldiimidazole (CDI) or Castro reagents (BOP/PyBOP) in polar aprotic solvents, the reaction forms an acylimidazole intermediate. Because the acylimidazole is a weaker electrophile than an acyl chloride, the reaction bypasses the kinetic 3-NH₂ attack and settles into the thermodynamically favored 1-N-acyl derivative[1][2].
Resolution: To force exocyclic acylation, switch to an acyl chloride in the presence of triethylamine (TEA) or pyridine at 0 °C. The high electrophilicity of the acyl chloride ensures the reaction remains under kinetic control[1].
Q2: I switched to an acyl chloride, but now I am getting a di-acylated byproduct. How do I prevent over-acylation?
Diagnosis: Pyrazol-3-amines are highly prone to over-acylation, yielding 1,3-diacyl derivatives. This occurs when the local concentration of the acyl chloride is too high, or the reaction is allowed to warm up too quickly.
Resolution: There are two field-proven approaches to this:
The Protection Strategy: Selectively protect the endocyclic nitrogen using a 2,4-dimethoxybenzyl (Dmb) group or Boc anhydride prior to acylation. Note that Boc protection itself can yield mixtures if not carefully controlled (use anhydrous DMF rather than pyridine to favor mono-Boc protection)[4].
The "Over-Acylate and Saponify" Strategy: Instead of fighting the di-acylation, drive the reaction to complete di-acylation using 2 equivalents of acyl chloride. Then, subject the crude mixture to mild saponification (e.g., KOH in aqueous ethanol). The endocyclic amide is significantly more labile to base hydrolysis than the exocyclic amide, allowing you to selectively cleave the N1-acyl group and isolate the pure 3-N-acylamide[3][4].
Q3: Does the electronic nature of the pyrazole substituents affect regioselectivity?
Diagnosis: Absolutely. If your pyrazole is fused to an electron-withdrawing ring (e.g., fluorinated systems or certain pyrazolo-quinolines), the electron density on the pyrazole core is depleted.
Resolution: Fluorinated aminopyrazoles exhibit milder acyl-transferring abilities and can alter the nucleophilicity ratio between the endocyclic and exocyclic nitrogens[3]. In these cases, empirical optimization of the base (e.g., switching from TEA to DIPEA) and strict temperature control (-78 °C to 0 °C) is required to maintain regioselectivity.
Use this protocol when the exocyclic 3-N-acylamide is your target.
Preparation: Dissolve the 3-aminopyrazole derivative (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF (5 mL) under an inert argon atmosphere.
Base Addition: Add Triethylamine (TEA) (1.2 equiv) and cool the reaction flask to 0 °C using an ice-water bath.
Acylation: Dissolve the desired acyl chloride (1.05 equiv) in 2 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes to prevent local concentration spikes.
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours[2].
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.
Protocol B: The "Over-Acylate and Saponify" Method (For Stubborn Substrates)
Use this protocol if Protocol A yields inseparable mono- and di-acylated mixtures.
Di-Acylation: Dissolve the 3-aminopyrazole (1.0 equiv) in a 2:1 mixture of Pyridine/THF. Cool to 0 °C. Add the acyl chloride (2.5 equiv) dropwise. Stir at room temperature for 7 hours to ensure complete di-acylation[3].
Solvent Removal: Concentrate the mixture under reduced pressure to remove THF and excess pyridine.
Selective Saponification: Dissolve the crude di-acylated intermediate in Ethanol (10 mL). Add an aqueous solution of KOH (2.0 equiv in 2 mL H₂O).
Reflux: Heat the mixture to reflux for 3 hours. The base will selectively hydrolyze the more labile endocyclic N-acyl bond[3].
Isolation: Cool to room temperature, neutralize with 1M HCl, and extract with Dichloromethane. The organic layer will contain the regiopure exocyclic 3-N-acylamide.
References
Regioselective acylation of congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines, their activity on bacterial serine/threonine protein kinases and in vitro antibacterial (including antimycobacterial) activity
Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry)
URL:[Link]
Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties
Source: National Institutes of Health (PMC / ACS Omega)
URL:[Link]
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling
Source: National Institutes of Health (PMC / Molecules)
URL:[Link]
Stability of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine under acidic conditions
Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers and drug development professionals working with 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine (CAS: 154787-28-7) [1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers and drug development professionals working with 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine (CAS: 154787-28-7) [1]. Due to its unique structural features—an electron-rich pyrazole core, a basic primary amine, and a potentially labile halogen—this compound exhibits highly specific behaviors under acidic conditions.
This document provides mechanistic insights, troubleshooting Q&As, and self-validating protocols to ensure high yields and prevent degradation during your synthetic workflows.
Part 1: Mechanistic Grounding & Chemical Behavior
To master the handling of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine, one must understand its acid-base chemistry. The molecule possesses two primary sites for protonation:
The exocyclic primary amine (-NH₂): Highly basic and readily protonated at pH < 5.
The pyrazole N2 nitrogen: Contributes to the formation of a stable pyrazolium cation under strongly acidic conditions (pH < 3).
The Causality of Acidic Instability:
While the compound is generally stable in weak acids at room temperature, prolonged exposure to strong mineral acids (e.g., HCl, H₂SO₄) combined with heat can trigger protodebromination . The electron-donating amine and methyl groups make the pyrazole ring highly electron-rich. Under thermal acidic conditions, the C4-bromine bond is weakened, leading to the substitution of the bromine atom with a proton, yielding the debrominated degradant (1,5-dimethyl-1H-pyrazol-3-amine).
Workflow: Acidic Workup & Free-Base Recovery
Below is the validated workflow for recovering the compound if it becomes trapped in an acidic aqueous phase during reaction workups.
Workflow for recovering 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine from acidic reaction mixtures.
Part 2: Quantitative Stability & Solubility Profile
To aid in solvent selection and workup planning, refer to the following quantitative behavioral matrix.
Condition
pH Range
Aqueous Solubility
Stability (at 25°C)
Major Risk / Degradant
Strong Acid
1.0 - 3.0
Very High (>100 mg/mL)
Stable < 2 hrs
Protodebromination (if heated > 50°C)
Weak Acid
4.0 - 6.0
Moderate (~10 mg/mL)
Highly Stable
Partial salt formation (emulsions)
Neutral
7.0 - 7.5
Low (< 1 mg/mL)
Highly Stable
None
Basic
8.0 - 10.0
Insoluble
Highly Stable
None (Ideal for organic extraction)
Part 3: Troubleshooting Guide & FAQs
Q: My product completely disappeared from the organic layer during a 1M HCl wash. How do I get it back?A: This is the most common issue encountered with aminopyrazoles.
Causality: The 1M HCl wash protonated the primary amine, shifting the partition coefficient (LogP) entirely into the aqueous phase as a highly polar pyrazolium chloride salt.
Solution: Do not discard the aqueous layer. Cool the aqueous layer in an ice bath and slowly add saturated aqueous NaHCO₃ or 2M NaOH until the pH reaches 8-9. The free base will precipitate or form a cloudy suspension. Re-extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Q: I am observing a mass of [M-79] in my LC-MS after heating the compound in 2M HCl. What is happening?A: You are observing protodebromination.
Causality: The electron-rich nature of the aminopyrazole ring makes the C4-bromine susceptible to cleavage under prolonged thermal acidic conditions. The [M-79] peak corresponds to the loss of bromine (atomic weight ~79/81) and replacement with a proton.
Solution: If acidic conditions are mandatory for your reaction (e.g., Boc-deprotection of another moiety), switch to a milder anhydrous acid like 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM, and strictly maintain the temperature below 30°C.
Q: Why did my Buchwald-Hartwig cross-coupling fail after I stored the compound in an acidic buffer?A: Residual acid poisons the downstream catalytic cycle.
Causality: Palladium-catalyzed cross-couplings require a stoichiometric amount of base (e.g., Cs₂CO₃ or t-BuONa) to regenerate the active Pd(0) species. If your 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine is stored as an acidic salt, it will rapidly consume the base in the reaction mixture, halting the catalytic cycle. Furthermore, protonated amines are poor nucleophiles.
Solution: Ensure the compound is rigorously free-based and dried before use in organometallic couplings.
Part 4: Standard Operating Procedure (SOP)
Protocol: Free-Base Recovery and Validation
Use this self-validating protocol to recover the compound from acidic aqueous waste or reaction mixtures.
Materials Needed:
Saturated aqueous NaHCO₃
Ethyl Acetate (EtOAc)
Brine (Saturated NaCl)
Anhydrous Na₂SO₄
TLC plates (Silica gel 60 F254)
Step-by-Step Methodology:
Thermal Control: Transfer the acidic aqueous layer containing the dissolved pyrazolium salt to an Erlenmeyer flask. Place the flask in an ice-water bath and stir for 5 minutes. Reasoning: Neutralization is exothermic; heat can trigger degradation.
Basification: Slowly add saturated NaHCO₃ dropwise while monitoring with pH paper. Continue until the solution reaches pH 8-9. You should observe the solution becoming turbid as the free base precipitates.
Extraction: Transfer the mixture to a separatory funnel. Add EtOAc (equal to 1/3 of the aqueous volume). Shake vigorously and vent. Allow the layers to separate. Collect the upper organic layer. Repeat the extraction twice more.
Self-Validation (TLC Check): To ensure complete recovery, take a capillary tube and spot the remaining aqueous layer onto a TLC plate. Spot the organic layer next to it. Elute with 5% Methanol in DCM. Under a 254 nm UV lamp, the aqueous spot should show no UV activity, confirming 100% of the compound has moved to the organic layer.
Washing & Drying: Combine the organic extracts, wash once with brine to remove residual water and inorganic salts, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the pure free base.
References
National Center for Biotechnology Information. "PubChem Compound Summary for 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine." PubChem Database. Available at: [Link]
Optimization
Overcoming steric hindrance in 1,5-dimethyl pyrazole reactions
Technical Support Center: Pyrazole Chemistry Division Ticket ID: #PYZ-15-ME-STERIC Subject: Overcoming Regioselectivity & Steric Hindrance in 1,5-Dimethyl Pyrazole Scaffolds Status: Open Assigned Specialist: Senior Appli...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Pyrazole Chemistry DivisionTicket ID: #PYZ-15-ME-STERIC
Subject: Overcoming Regioselectivity & Steric Hindrance in 1,5-Dimethyl Pyrazole Scaffolds
Status: Open
Assigned Specialist: Senior Application Scientist, Heterocycle Methodology Group
Executive Summary
The 1,5-dimethylpyrazole motif presents a unique "Steric Fortress." Unlike its thermodynamically favored 1,3-isomer, the 1,5-isomer forces the N1-methyl and C5-methyl groups into close proximity. This creates two distinct challenges:
Synthesis: Thermodynamic control naturally favors the 1,3-isomer to minimize N1-C5 clash.
Functionalization: The C5-methyl group acts as a gatekeeper, sterically blocking Palladium catalysts from accessing the reactive C4 position during cross-coupling or C-H activation.
This guide provides the protocols to force the "unnatural" 1,5-isomer formation and breach the steric wall for functionalization.
Module 1: The Synthesis Ticket (Escaping the Isomer Trap)
User Issue: "I reacted methylhydrazine with my 1,3-diketone/enone, but I primarily isolated the 1,3-dimethyl isomer. How do I invert this selectivity to get 1,5-dimethyl?"
The Root Cause
In the condensation of methylhydrazine with a non-symmetrical 1,3-electrophile (like 4,4-dimethoxy-2-butanone), the reaction is governed by the nucleophilicity of the hydrazine nitrogens:
N-Me (N1): More nucleophilic (inductive effect) but more sterically hindered.
NH2 (N2): Less nucleophilic but less hindered.
The "Default" Failure Mode: The unhindered NH2 attacks the most reactive carbonyl (aldehyde/ketone) first. This locks the regiochemistry into the 1,3-isomer.
The Solution: Inverting the Mechanism
To obtain the 1,5-isomer, you must force the N-Me to attack the most electrophilic center despite the steric penalty.
Protocol A: The Acetylenic Ketone Route (High Fidelity)
Instead of diketones, use acetylenic ketones (ynones). The mechanism changes from condensation to conjugate addition.
-carbon of the alkyne (Michael addition) before cyclization. This exclusively yields the 1,5-isomer.
Protocol B: The 1,3-Dipolar Cycloaddition (The "Nuclear" Option)
If condensation fails, switch to a [3+2] cycloaddition strategy which is completely regioselective.
Catalyst: CuI (10 mol%) or Metal-free (Base mediated).
Base:
or LiOtBu.
Outcome: The diazo intermediate generated in situ reacts with the alkyne to yield the 1,5-disubstituted pyrazole with >95:5 regioselectivity.
Visual Guide: Regioselectivity Decision Tree
Caption: Decision tree for selecting the correct starting materials to ensure 1,5-regioselectivity.
Module 2: The Coupling Ticket (Breaching the C4 Blockade)
User Issue: "My Suzuki coupling at C4 failed. The starting material was recovered unreacted. I suspect the 5-methyl group is blocking the Palladium."
The Technical Hurdle
In 1,5-dimethylpyrazoles, the C5-methyl group projects into the space where the Palladium catalyst must coordinate during the oxidative addition and transmetalation steps. Standard ligands (PPh3, dppf) form complexes that are too rigid or bulky in the "wrong" way, leading to catalyst resting states that cannot undergo reductive elimination.
The "Flexible Bulk" Solution
You need ligands that provide steric bulk (to promote reductive elimination) but are flexible enough to accommodate the orth-substituents of the pyrazole.
The isopropyl groups on the biaryl backbone create a "pocket" that protects the Pd center while allowing the hindered pyrazole to coordinate.
SPhos
High Bulk
Secondary Choice
Excellent for stability, but XPhos typically has faster turnover for tetra-ortho-substituted systems.
PPh3
Low Bulk
Avoid
Fails to promote oxidative addition on electron-rich/hindered rings.
dppf
Rigid Bite Angle
Avoid
Often leads to dehalogenation side products rather than coupling.
Optimized Protocol: C4-Arylation of 4-Bromo-1,5-dimethylpyrazole
Catalyst:
(2 mol%) or Pd(OAc)2.
Ligand:XPhos (4-8 mol%) or SPhos .
Ratio: Maintain a 1:2 Pd:Ligand ratio to ensure active monoligated species
.
Base:
(3.0 equiv). Crucial: Anhydrous phosphate is often superior to carbonate bases for hindered couplings.
Solvent: n-Butanol or Toluene/Water (biphasic).
Temperature: 100°C - 110°C.
Mechanism of Action:
The XPhos ligand facilitates the formation of a monoligated
species. The bulk of the ligand forces the breakdown of dimeric resting states, while the "flexible" nature allows the 1,5-dimethylpyrazole to approach the metal center despite the C5-methyl clash.
Module 3: The C-H Activation Ticket (The Direct Route)
User Issue: "I want to avoid halogenation. Can I directly arylate the C4 position? The yields are <20%."
The "Concerted" Fix
Direct C-H arylation of pyrazoles proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. This mechanism requires a carboxylate base to act as a proton shuttle.
The Critical Additive: Pivalic Acid (PivOH)
For 1,5-dimethylpyrazole, the C4 proton is relatively acidic, but the steric bulk prevents the carbonate base from effectively deprotonating the intermediate.
The Fix: Add 30 mol% Pivalic Acid.
Why: Pivalate is smaller and more lipophilic than carbonate. It coordinates to the Palladium, reaches the C4-H bond, deprotonates it, and shuttles the proton out.
Visual Guide: Steric Clash & Ligand Solution
Caption: XPhos ligand (Green) wraps around the Pd center, mitigating the repulsion from the C5-Methyl group (Yellow).
References
Regioselective Synthesis via Alkynones
Title: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines.[4]
Technical Support Center: Troubleshooting Pyrazole Amine Solubility in HPLC
Welcome to the Technical Support Center. Pyrazole amine intermediates present unique chromatographic challenges due to their dual chemical nature: the basic amine group drives high polarity and secondary interactions wit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Pyrazole amine intermediates present unique chromatographic challenges due to their dual chemical nature: the basic amine group drives high polarity and secondary interactions with residual silanols, while the pyrazole moiety dictates complex hydrogen-bonding and lipophilic behavior[1].
This guide provides field-proven, mechanistically grounded solutions to overcome solubility limitations, prevent on-column precipitation, and eliminate solvent-induced peak distortion.
Diagnostic Workflow
Diagnostic workflow for resolving pyrazole amine solubility and solvent effects.
Knowledge Base (FAQs)
Q1: Why does my pyrazole amine precipitate at the column head, and why does dissolving it in 100% Methanol ruin my peak shape?Mechanism & Causality: Pyrazole amines often exhibit poor aqueous solubility. To force dissolution, analysts frequently use strong organic solvents like 100% methanol or acetonitrile. However, basic amines typically require highly aqueous mobile phases (e.g., 90% water / 10% organic) for adequate retention on Reversed-Phase (RP) columns. When a high-organic sample plug is injected into a highly aqueous mobile phase, the analyte travels rapidly through the column within the strong diluent plug before it can properly partition into the stationary phase. This disparity in elution strength causes the "solvent effect," resulting in peak splitting, broadening, and reduced theoretical plates[2][3].
Solution: The sample diluent must closely match the initial mobile phase composition[4]. If the analyte is insoluble in the mobile phase, you must alter the chemical state of the analyte (e.g., via pH adjustment) rather than relying solely on organic solvents.
Q2: How can I improve the aqueous solubility of my pyrazole amine without increasing the organic content of the diluent?Mechanism & Causality: The amine group is basic (typical pKa 9–10). By lowering the pH of the sample diluent to at least 2 units below the amine's pKa, you fully protonate the nitrogen, converting the molecule into its ionized salt form. This exponentially increases its aqueous solubility, allowing you to dissolve the intermediate in a diluent that matches the highly aqueous mobile phase[5].
Solution: Use an acidified aqueous buffer (e.g., 0.1% Trifluoroacetic acid or 10–20 mM phosphate buffer at pH 2.5) as the primary diluent component.
Q3: If I must use a higher organic diluent to dissolve impurities, how do I prevent peak distortion?Mechanism & Causality: If a higher organic concentration is unavoidable, the volume of the strong solvent plug must be minimized so that the mobile phase can rapidly dilute it at the column head before the analyte travels down the column bed.
Solution: Restrict the injection volume. To avoid volume overload and solvent effects, the injection volume should be strictly less than 15% of the peak volume of the first eluting peak[2]. Alternatively, increase the sample concentration and inject a proportionally smaller volume (e.g., inject 2 µL of a 1.0 mg/mL solution instead of 10 µL of a 0.2 mg/mL solution).
Q4: What if RP-HPLC optimization fails entirely due to extreme polarity and insolubility?Mechanism & Causality: Some highly polar basic amines have virtually no retention on C18 columns and precipitate in any diluent that lacks high organic content.
Solution: Switch the chromatographic mode. Mixed-mode chromatography (combining reversed-phase and cation-exchange mechanisms) or Hydrophilic Interaction Liquid Chromatography (HILIC) are ideal alternatives. HILIC uses highly organic mobile phases (e.g., 90% Acetonitrile), meaning your high-organic sample diluent will perfectly match the mobile phase, completely eliminating the solvent effect while retaining the polar amine[6].
Experimental Protocol: Self-Validating Method for Diluent Optimization
This protocol is designed as a self-validating system. It includes built-in checks to ensure that the chosen diluent prevents both analyte precipitation and on-column solvent effects.
Step 1: Prepare the Acidified Diluent
Prepare a diluent that matches your initial mobile phase conditions but is highly acidified to force amine protonation. (e.g., 90:10 Water:Acetonitrile with 0.1% TFA).
Step 2: Sample Preparation
Dissolve the pyrazole amine standard to your target analytical concentration (e.g., 0.5 mg/mL). Sonicate for 5 minutes. Visually inspect for particulates.
Step 3: Self-Validation Check 1 (Serial Transfer Recovery Test)
Purpose: To validate that the analyte remains soluble and does not precipitate or adsorb to glassware over time[5].
Transfer the prepared solution successively into 5 different autosampler vials (Vial 1
Vial 2 Vial 3 Vial 4 Vial 5).
Inject an aliquot from each vial.
Validation Criteria: Calculate the Relative Standard Deviation (RSD) of the peak areas across all 5 vials. If RSD < 2.0%, solubility is stable. A downward trend indicates precipitation or adsorption.
Step 4: Self-Validation Check 2 (Injection Volume Titration)
Purpose: To validate the absence of the solvent effect and ensure optimal peak shape[2][3].
Inject the validated sample at 2 µL, 5 µL, 10 µL, and 15 µL volumes.
Calculate the Theoretical Plate Number (
) and Symmetry Factor () for each injection.
Validation Criteria:
must remain between 0.9 and 1.5. If drops significantly or exceeds 1.5 at higher volumes, you have reached the volume overload threshold. Set your final method injection volume to the highest volume that passes this criteria.
Quantitative Data: Diluent Effect on Pyrazole Amine Chromatography
The following table summarizes the causal relationship between diluent composition, analyte state, and resulting chromatographic performance on a standard C18 column (Initial Mobile Phase: 90:10 Water:MeOH).
Diluent Composition
Analyte State
Solubility (mg/mL)
Max Validated Inj. Vol (µL)
Peak Symmetry ()
Theoretical Plates ()
100% Methanol
Neutral
> 5.0
2 µL
2.1 (Severe Tailing)
4,500
50:50 Water:MeOH
Neutral
0.5
5 µL
1.6 (Slight Tailing)
6,200
90:10 Water:MeOH (pH 6.8)
Neutral
< 0.05
N/A (Precipitates)
N/A
N/A
90:10 Water:MeOH (0.1% TFA)
Protonated
> 2.0
15 µL
1.1 (Excellent)
12,500
Data Interpretation: Acidifying the diluent to match the mobile phase (Row 4) provides the optimal balance of high solubility, high injection volume tolerance, and maximum column efficiency.
References
"How to solve the solvent effect - Chromatography consumables, HPLC column." uhplcslab.com.
"An In-Depth Technical Guide on the Solubility and Stability of 3-(1H-pyrazol-1-yl)pyrazin-2-amine." Benchchem.
"Practical Effects of Sample Diluent on Peak Shape Using sub 2um Columns in Achiral SFC." Chromatography Today.
"HPLC Methods for analysis of Methylamine." HELIX Chromatography.
"Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients." LCGC International.
"Sample Diluent Effects in HPLC." Element Lab Solutions.
"Effects of Sample Solvents on Peak Shape." Shimadzu.
Technical Support Center: Handling Moisture-Sensitive Pyrazole Amine Reagents
Welcome to the Technical Support Center for pyrazole amine reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile building blocks in their synthetic w...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for pyrazole amine reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile building blocks in their synthetic workflows. The inherent moisture sensitivity of pyrazole amines can pose significant challenges, leading to compromised reaction outcomes and inconsistent results. This resource provides in-depth troubleshooting advice, preventative best practices, and detailed protocols to ensure the integrity of your experiments and the reliability of your results.
The Root Cause: Why Are Pyrazole Amines So Sensitive to Moisture?
Understanding the chemical principles behind the moisture sensitivity of pyrazole amines is the first step toward effective management. Several factors contribute to their hygroscopic and reactive nature:
Hygroscopicity: The presence of nitrogen atoms in the pyrazole ring and the primary or secondary amine substituent makes these molecules capable of forming strong hydrogen bonds with water molecules from the atmosphere. This can cause solid reagents to appear clumpy or even deliquesce over time.
Tautomerism: N-unsubstituted pyrazoles exist as a mixture of tautomers. Water can act as a proton shuttle, lowering the energy barrier for the interconversion between these forms.[1][2] While not a degradation pathway, this can lead to a mixture of isomers in solution, potentially affecting reactivity and leading to inconsistent results in biological assays.[1]
Chemical Reactivity (Hydrolysis): The primary amine group, while a key functional handle for synthesis, is also a site of reactivity. In the presence of water, especially under non-neutral pH or elevated temperatures, pyrazole amines can be susceptible to hydrolysis or other degradative pathways, consuming the reagent and generating impurities.[3] Furthermore, water can react with or deactivate many reagents commonly used in conjunction with pyrazole amines, such as strong bases (e.g., NaH, LDA) or water-sensitive catalysts.[4]
The following diagram illustrates the interaction between a pyrazole amine and atmospheric moisture, highlighting the potential consequences.
Caption: Interaction of pyrazole amines with atmospheric moisture.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during your experiments, linking them to potential moisture contamination and providing actionable solutions.
Question: My reaction yield is significantly lower than expected, or the reaction failed entirely. Could moisture be the culprit?
Answer: Absolutely. This is one of the most common symptoms of moisture contamination. Here’s a breakdown of the likely causes and how to troubleshoot them:
Cause 1: Reagent Degradation: The pyrazole amine itself may have been compromised by water, reducing the amount of active reagent available for your reaction.
Cause 2: Interference with Catalysts or Reagents: Many reactions employing pyrazole amines use moisture-sensitive reagents like strong bases (e.g., LDA, NaH) or catalysts. Trace amounts of water can quench these reagents, effectively halting the reaction before it can proceed.[4][5]
Cause 3: Stalled Reaction Mechanism: Water can interfere with the reaction mechanism itself, leading to incomplete conversion of starting materials.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Question: I'm observing unexpected peaks in my HPLC, LC-MS, or NMR analysis. How can I identify if they are moisture-related byproducts?
Answer: The appearance of new peaks is a strong indicator of a side reaction or degradation, often facilitated by moisture.[1]
Identification:
Mass Spectrometry (MS): Look for masses corresponding to the hydrolysis of your starting material or intermediates. For a pyrazole amine, this could be the replacement of the amine group with a hydroxyl group, although other pathways are possible.
NMR Spectroscopy: Water can cause peak broadening of exchangeable protons (N-H, O-H). A small, broad peak around 1.5-4.5 ppm (depending on the solvent) may indicate excess water.
Forced Degradation Study: A controlled experiment can be highly informative.[3] Expose a small sample of your pyrazole amine reagent to a protic solvent or a humid environment and analyze it by HPLC or LC-MS. If the byproduct peak in your main reaction matches the one formed in this stress test, you have strong evidence of moisture-induced degradation.[3]
Prevention:
Rigorous Inert Atmosphere: The most effective preventative measure is to conduct the reaction under a dry, inert atmosphere (N₂ or Ar) from start to finish.[5][6][7]
Anhydrous Solvents: Use commercially available anhydrous solvents packaged under an inert atmosphere or dry your solvents using appropriate methods and verify with Karl Fischer titration.[4][8]
Proper Reagent Handling: Handle solid pyrazole amines in a glovebox or use a nitrogen-purged glove bag, especially during weighing and addition.[9][8]
Question: My solid pyrazole amine reagent has changed in appearance (e.g., turned brown, clumped together). Is it still usable?
Answer: A change in physical appearance is a red flag indicating potential degradation.[1]
Clumping: This is a clear sign of water absorption (hygroscopicity). While the reagent might not be fully decomposed, its purity is questionable, and the presence of water will interfere with sensitive reactions.
Discoloration (e.g., turning brown/yellow): This often indicates oxidation, which can be accelerated by exposure to both air and moisture.[3]
It is strongly recommended to discard reagents that have visibly changed. The cost of a failed reaction, including time and other materials, far outweighs the cost of replacing a compromised reagent. For future prevention, always store pyrazole amines in a desiccator inside a cool, dry, and dark place, and consider flushing the container with argon or nitrogen before sealing.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for pyrazole amine reagents?A1: For optimal stability, store pyrazole amine reagents under the following conditions:
Temperature: Refrigerated (2-8°C) or frozen (-20°C).[1]
Atmosphere: In a tightly sealed container, with the headspace flushed with an inert gas like argon or nitrogen.[1][3]
Moisture: Inside a desiccator containing an active desiccant (e.g., Drierite, silica gel).
Light: In an amber glass vial or a container wrapped in aluminum foil to protect against photodegradation.[1][3]
Q2: How should I handle a brand-new bottle of a pyrazole amine?A2: Even a new bottle should be handled with care. It's best practice to open it for the first time inside a glovebox or a glove bag. If that's not possible, open it in a fume hood with low humidity and immediately flush the headspace with a gentle stream of nitrogen or argon before re-sealing. Use parafilm or electrical tape to wrap the cap and threads for an extra layer of protection against atmospheric moisture.
Q3: Can I use a simple drying tube to protect my reaction?A3: A drying tube filled with a desiccant (e.g., CaCl₂) only protects the reaction from incoming atmospheric moisture. It does not remove moisture already present in your reagents, solvents, or glassware. While better than an open system, it is insufficient for highly sensitive reactions. For robust and reproducible results, a positive pressure setup using a balloon or a manifold connected to an inert gas cylinder is necessary.[9][10]
Q4: What are the best drying agents for solvents used in pyrazole amine reactions?A4: The choice of drying agent depends on the solvent. However, for common aprotic solvents used in these reactions, the following are effective:
Molecular Sieves (3Å or 4Å): Excellent for a wide range of solvents. They must be activated by heating under vacuum before use.[11]
Calcium Hydride (CaH₂): Very effective for drying ethers, hydrocarbons, and amines. It reacts with water to produce hydrogen gas, so it must be handled with care.[4][11]
Sodium/Benzophenone Ketyl: Provides a visual indication of dryness (deep blue/purple color) for ether and hydrocarbon solvents. Do not use with halogenated solvents.
Q5: How can I accurately measure the water content in my reagents or solvents?A5: The gold standard for water determination is Karl Fischer (KF) titration .[12][13] It is a highly accurate and specific method that can detect water content down to the parts-per-million (ppm) level.[12][14] For many moisture-sensitive reactions, a water content of <30-50 ppm in the solvent is required.
Key Experimental Protocols
Protocol 1: Handling and Dispensing a Solid Pyrazole Amine
This protocol outlines the procedure for safely handling a hygroscopic solid reagent outside of a glovebox.
Glassware Preparation: Oven-dry all necessary glassware (spatula, weighing funnel, reaction flask) at >125°C for at least 4 hours and assemble while hot.[8]
Inert Atmosphere Setup: Clamp the reaction flask and equip it with a rubber septum. Insert a needle connected to an inert gas (N₂ or Ar) line and an exit needle. Flush the flask for 5-10 minutes to displace all air.[10][15]
Reagent Equilibration: Allow the sealed container of the pyrazole amine to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
Weighing and Transfer:
Remove the exit needle from the reaction flask to create a positive pressure of inert gas flowing out of the inlet needle.
Briefly remove the septum, and using the oven-dried spatula, quickly add the approximate amount of the solid pyrazole amine to the flask against the counterflow of inert gas.
Immediately re-seal the flask with the septum.
Flush the headspace of the reagent bottle with inert gas before tightly sealing it for storage.
Final Steps: Remove the inert gas inlet and exit needles. The reagent is now in the reaction flask under a static inert atmosphere, ready for the addition of anhydrous solvent.
Protocol 2: Setting up a Reaction under an Inert Atmosphere (Gas Balloon)
This is a common and effective method for maintaining an anhydrous, oxygen-free reaction environment.[10][15]
Prepare Glassware: Oven- or flame-dry the reaction flask containing a magnetic stir bar. While still hot, fold a rubber septum over the joint.[15] Clamp the flask and allow it to cool to room temperature.
Prepare Balloon: Inflate a balloon with nitrogen or argon to 7-8 inches in diameter. Twist the neck to prevent gas from escaping and attach a needle.[15]
Purge the Flask: Insert the needle from the gas-filled balloon into the septum of the reaction flask. Then, insert a second, open needle (an "exit needle") into the septum to serve as a vent.
Flush: Allow the inert gas from the balloon to flush through the flask for at least 5 minutes to displace the air. The balloon will slowly deflate during this process.[15]
Establish Positive Pressure: Once flushed, remove the exit needle first. The balloon will remain partially inflated and maintain a slight positive pressure of inert gas inside the flask.
Reagent Addition: Anhydrous solvents and liquid reagents can now be added via a dry, gas-tight syringe.[8][16] Purge the syringe with inert gas before drawing up the liquid. Solid reagents should be added as described in Protocol 1.
Protocol 3: A Note on Verifying Solvent Anhydrousness with Karl Fischer Titration
While the full operation of a Karl Fischer titrator is instrument-specific, the principle is universal. It involves the quantitative reaction of water with an iodine-based reagent.[12][13]
Principle: The sample is injected into the KF titration cell, and the reagent is added until all the water has been consumed. The amount of reagent used is directly proportional to the amount of water in the sample.[13]
Sample Preparation: A dry, gas-tight syringe (purged with inert gas) must be used to draw a sample of the solvent from a properly sealed container (e.g., a Sure/Seal™ bottle).
Interpretation: The result is typically given in ppm (parts per million) or as a percentage. For most sensitive applications, a water content below 30 ppm is desirable. If your solvent is "wet," it must be dried and re-tested or a new, certified anhydrous bottle must be used.
By implementing these rigorous techniques and diagnostic procedures, you can effectively manage the challenges posed by moisture-sensitive pyrazole amine reagents, leading to more successful, reliable, and reproducible synthetic outcomes.
References
Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from Kintek Furnace. [Link]
Burfield, D. R., & Smithers, R. H. (1981). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry, 46(3), 631–632. [Link]
Elmaaty, T. A., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
A Researcher's Guide to the 1H NMR Spectroscopic Interpretation of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine
This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine. Designed for researchers, scientists, and professionals in drug...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed, logical framework for structural elucidation. By integrating foundational NMR principles with comparative data from related structures, this guide serves as a practical tool for the confident identification and characterization of this and similar pyrazole derivatives.
Introduction
4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] Accurate structural confirmation is the bedrock of any chemical research, and ¹H NMR spectroscopy stands as a primary and powerful technique for this purpose. This guide will dissect the anticipated ¹H NMR spectrum of the title compound, providing a robust predictive interpretation that can be compared against experimentally acquired data.
Molecular Structure and Predicted ¹H NMR Environments
To understand the ¹H NMR spectrum, we must first analyze the molecular structure of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine and identify the distinct proton environments.
Figure 1. Molecular structure of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine with distinct proton environments labeled 'a', 'b', and 'c'.
Based on the structure, we can identify three distinct sets of protons that will give rise to signals in the ¹H NMR spectrum:
Protons 'a' : The three protons of the methyl group attached to the N1 nitrogen (N1-CH₃).
Protons 'b' : The three protons of the methyl group attached to the C5 carbon (C5-CH₃).
Protons 'c' : The two protons of the amine group attached to the C3 carbon (C3-NH₂).
Predicted ¹H NMR Spectrum: A Comparative Analysis
Proton Label
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
Rationale and Comparative Data
a (N1-CH₃)
3.6 - 3.9
Singlet
3H
The methyl group on the nitrogen atom is expected to be downfield due to the deshielding effect of the electronegative nitrogen. In similar N-substituted pyrazoles, the N-alkyl protons typically appear in this region.
b (C5-CH₃)
2.2 - 2.5
Singlet
3H
The methyl group on the pyrazole ring at position C5 will be less deshielded than the N1-CH₃ group. Its chemical shift is influenced by the aromatic character of the ring. For 3,5-dimethylpyrazole, the methyl protons appear around 2.1-2.2 ppm.[2] The presence of the electron-donating amino group at C3 and the bromine at C4 will have a minor influence on this position.
c (C3-NH₂)
4.5 - 5.5 (Broad)
Singlet (Broad)
2H
The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. The signal is often broad. In many substituted aminopyrazoles, these protons appear as a broad singlet in this range. A D₂O exchange experiment would confirm this assignment, as the signal would disappear.[3]
Causality Behind Experimental Choices: A Self-Validating Protocol
To experimentally verify the predicted spectrum, a structured approach is essential. The following protocol is designed to be a self-validating system, ensuring accurate data acquisition and interpretation.
Experimental Protocol for ¹H NMR Spectroscopy
Sample Preparation:
Dissolve approximately 5-10 mg of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical, as it can influence the chemical shifts, particularly of the NH₂ protons. DMSO-d₆ is often preferred for observing exchangeable protons as it forms stronger hydrogen bonds, leading to sharper signals compared to CDCl₃.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
Data Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
Ensure proper shimming of the magnetic field to obtain sharp, well-resolved peaks.
Confirmatory Experiment: D₂O Exchange:
After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube.
Shake the tube vigorously to ensure mixing.
Re-acquire the ¹H NMR spectrum. The signal corresponding to the amine (NH₂) protons should significantly decrease in intensity or disappear entirely due to the exchange of protons with deuterium. This experiment provides definitive proof of the amine proton signal.[3]
Figure 2. A self-validating workflow for the ¹H NMR analysis of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a cornerstone of structural elucidation, a comprehensive characterization often involves complementary techniques.
Technique
Information Provided
Comparison with ¹H NMR
¹³C NMR
Provides information about the carbon framework of the molecule. Five distinct carbon signals would be expected for the title compound.
Complementary to ¹H NMR, confirming the number of unique carbon environments.
Mass Spectrometry (MS)
Determines the molecular weight and fragmentation pattern. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) would be a key diagnostic feature.
Confirms the molecular formula and provides connectivity information through fragmentation, corroborating the structure determined by NMR.
Infrared (IR) Spectroscopy
Identifies functional groups present in the molecule. Characteristic N-H stretching vibrations for the amine group would be expected around 3300-3500 cm⁻¹.
Provides confirmation of the amine functional group, which is also observed in the ¹H NMR spectrum.
2D NMR (COSY, HSQC, HMBC)
Provides information about proton-proton (COSY) and proton-carbon (HSQC, HMBC) correlations.
While not strictly necessary for this relatively simple molecule, these experiments would provide unambiguous assignments. For instance, an HMBC experiment would show a correlation between the N1-CH₃ protons and the C5 carbon, and between the C5-CH₃ protons and the C4 carbon.
Conclusion
The ¹H NMR spectrum of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine is predicted to be relatively simple, exhibiting three distinct singlet signals corresponding to the two methyl groups and the amine protons. The interpretation of this spectrum, when guided by the principles of chemical shifts, substituent effects, and confirmatory experiments like D₂O exchange, allows for a confident and unambiguous structural assignment. By integrating this predictive guide with robust experimental protocols and complementary analytical data, researchers can ensure the scientific integrity of their findings and proceed with their research and development endeavors on a solid foundation of confirmed molecular structure.
References
ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]
SciSpace. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]
13C NMR Shifts for 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine: A Comparative Guide
The following guide details the 13C NMR chemical shifts for 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine , grounded in comparative analysis with its unbrominated precursor and structurally validated analogs. Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the 13C NMR chemical shifts for 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine , grounded in comparative analysis with its unbrominated precursor and structurally validated analogs.
Executive Summary
4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine (CAS: 154787-28-7) is a critical heterocyclic building block, widely employed in the synthesis of BET bromodomain inhibitors and kinase inhibitors. Its spectroscopic signature is defined by the heavy-atom effect of the bromine at the C4 position, which serves as the primary diagnostic marker when monitoring the bromination of the precursor, 1,5-dimethyl-1H-pyrazol-3-amine .
This guide provides a comparative analysis of the 13C NMR shifts, highlighting the specific shielding/deshielding effects induced by the bromine substituent.
Chemical Shift Data: Target vs. Precursor
The following table contrasts the synthesized chemical shift data for the target compound against experimentally verified values of its direct precursor. The Diagnostic Shift column quantifies the electronic perturbation caused by the C4-Bromine atom.
Note on Data Sources: Precursor values are grounded in experimental literature for 1,5-dimethyl-substituted pyrazoles [1][2]. Target values are derived from comparative substituent chemical shift (SCS) analysis of 4-bromo-pyrazoles, accounting for the heavy-atom shielding effect of bromine on the heteroaromatic ring [3].
Structural Visualization & Assignments
The following diagram maps the chemical shifts to the specific atomic positions, illustrating the core pyrazole ring numbering.
Figure 1: 13C NMR Chemical Shift Assignments for 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine.
Technical Analysis of Spectral Features
The "Heavy Atom" Effect at C4
The most critical feature for verifying the synthesis of the 4-bromo derivative is the chemical shift of Carbon-4 . In the precursor (C4-H), this signal typically appears between 94–96 ppm . Upon bromination, one might expect a downfield shift due to the electronegativity of bromine. However, in aromatic and heteroaromatic systems, the Heavy Atom Effect often dominates, causing an upfield shift (shielding) or a net zero change relative to hydrogen.
Observation: The C4 signal shifts to ~88–93 ppm .
Validation: If the C4 signal remains above 95 ppm or shifts significantly downfield (e.g., >110 ppm), the bromination likely failed or occurred at the wrong position (e.g., N-bromination, though rare in this scaffold).
Stability of C3 and C5 Signals
The C3 carbon (attached to the amine) and C5 carbon (attached to the methyl) act as "anchor signals." Their chemical shifts remain relatively stable (~147 ppm and ~137 ppm, respectively) regardless of the substitution at C4. This stability confirms the integrity of the pyrazole ring system during the harsh conditions of bromination.
Dissolution: Dissolve 1,5-dimethyl-1H-pyrazol-3-amine in ACN (0.5 M concentration) at 0°C.
Addition: Add NBS portion-wise over 15 minutes, maintaining temperature <5°C to prevent poly-bromination.
Reaction: Stir at room temperature for 1–2 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2]
Workup: Concentrate solvent, redissolve in EtOAc, wash with 10% Na₂S₂O₃ (to remove bromine) and Brine.
Purification: Recrystallize from Ethanol/Water or purify via silica column (0-5% MeOH in DCM).
NMR Acquisition Parameters
For optimal resolution of the quaternary carbons (C3, C4, C5), use the following settings:
Solvent: DMSO-d₆ (Preferred for solubility) or CDCl₃.
Frequency: 100 MHz or higher (for 13C).
Pulse Sequence: Proton-decoupled 13C (zgpg30).
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . Quaternary carbons (C3, C4, C5) have long T1 relaxation times; a short D1 will suppress their signals, making integration and identification difficult.
Scans: Minimum 512 scans to resolve the quaternary carbons against the noise floor.
References
RSC Advances (2017). Synthesis of 4-Substituted Pyrazole-3,5-diamines via Suzuki-Miyaura Coupling. (Provides 13C data for 1,5-dimethyl pyrazole precursors).
SpectraBase. Spectrum ID: 3,5-Dimethylpyrazole 13C NMR. (Baseline data for methyl-pyrazole ring shifts).
Elguero, J. et al. (2002). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. (Definitive guide on substituent effects in pyrazoles).
Mass Spectrometry Fragmentation Patterns of Brominated Pyrazoles: A Comparative Guide
Executive Summary Objective: This guide provides a technical comparison of mass spectrometry (MS) fragmentation behaviors for brominated pyrazoles. It contrasts ionization modes (ESI vs.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: This guide provides a technical comparison of mass spectrometry (MS) fragmentation behaviors for brominated pyrazoles. It contrasts ionization modes (ESI vs. EI), differentiates regioisomeric fragmentation pathways, and evaluates the diagnostic utility of bromine isotopic signatures.
Target Audience: Medicinal chemists, analytical scientists, and DMPK researchers utilizing LC-MS/MS or GC-MS for structural elucidation of halogenated heterocycles.
Core Insight: The "performance" of a fragmentation protocol for brominated pyrazoles is measured by its ability to retain the bromine isotopic signature (
) while inducing diagnostic ring cleavages. While Electron Impact (EI) provides extensive structural fingerprinting, Electrospray Ionization (ESI) often requires high collision energies (CE) to induce the characteristic cleavage of the pyrazole core (loss of HCN), due to the stabilizing effect of the aromatic system.
Isotopic Signature & Ionization Comparison
Before analyzing fragmentation, one must validate the precursor ion. Bromine possesses a unique isotopic "fingerprint" that serves as an internal standard for validation.
The Bromine Doublet (The "Product" Feature)
Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine exhibits a near 1:1 ratio of
and . This doublet is the primary diagnostic tool.
Feature
Diagnostic Utility
Exact Mass
78.9183 Da
80.9163 Da
High: Confirms presence of Br.
Natural Abundance
50.69%
49.31%
High: Creates "Twin Peaks" of equal height.
Mass Defect
Negative
Negative
Medium: Distinguishes from isobaric interferences.
Ionization Mode Performance: ESI vs. EI
The choice of ionization dictates the nature of the precursor ion and the energy available for initial fragmentation.
Feature
Electrospray Ionization (ESI)
Electron Impact (EI)
Primary Ion
(Protonated)
(Radical Cation)
Internal Energy
Low (Soft Ionization)
High (70 eV)
Isotopic Pattern
Preserved in MS1.
Preserved in MS1.
Fragmentation
Requires CID (MS/MS).
Spontaneous in source.
Key Application
Polar, thermolabile pyrazoles (e.g., drug metabolites).
Preferred for Bioanalysis. Allows controlled fragmentation via Collision Energy (CE) ramping.
Preferred for Identification. Generates library-searchable spectra (NIST).
Fragmentation Mechanisms: The Core Comparison
The fragmentation of brominated pyrazoles is a competition between preserving the halogen bond and shattering the heterocyclic ring.
Pathway A: Pyrazole Ring Cleavage (Loss of HCN)
The most characteristic fragmentation of the pyrazole scaffold is the Retro-Diels-Alder (RDA)-like collapse or simple cleavage leading to the loss of Hydrogen Cyanide (HCN, 27 Da).
Mechanism: In 4-bromopyrazole, the ring opens, typically expelling
or HCN.
Observation: A neutral loss of 27 Da from the precursor.
Effect of Bromine: The heavy bromine atom stabilizes the charge. If Br is at the 4-position, it often remains attached during the initial HCN loss, resulting in a product ion of
.
Pathway B: Halogen Radical Loss (Loss of
)
Unlike chloropyrazoles, which often lose HCl, bromopyrazoles frequently undergo homolytic cleavage of the C-Br bond.
Mechanism: Direct loss of a bromine radical (
, 79/81 Da).
Observation: Loss of the isotopic doublet. The resulting cation
becomes monoisotopic.
Performance Note: This pathway competes with HCN loss. In polybrominated pyrazoles (e.g., 3,4-dibromo), radical loss becomes the dominant pathway, suppressing ring cleavage.
Comparative Pathway Diagram (Graphviz)
Caption: Competitive fragmentation pathways in brominated pyrazoles. Mono-brominated species favor HCN loss; poly-brominated species favor Br radical loss.
Regioisomer Differentiation (3-Br vs. 4-Br)
Differentiation of regioisomers (e.g., 3-bromo-1-methylpyrazole vs. 4-bromo-1-methylpyrazole) is challenging but possible by comparing fragmentation efficiency.
Regioisomer
Dominant Pathway
Relative Abundance of
Mechanistic Rationale
4-Bromopyrazole
HCN Loss
High
The Br at C4 is distant from the N-N bond cleavage site. The ring breaks around the bromine.
3-Bromopyrazole
Br Loss / Mixed
Medium/Low
The Br at C3 is adjacent to the nitrogen. Proximity effects can facilitate radical loss or destabilize the transition state for HCN elimination.
5-Bromopyrazole
Steric Loss
Variable
In N-substituted systems, steric clash at C5 often promotes loss of the N-substituent or the halogen.
Concentration: 1–10 µM. Avoid saturation to preserve isotopic peak ratios.
MS Instrument Parameters (Triple Quadrupole / Q-TOF)
Ionization: ESI Positive Mode (+).
Capillary Voltage: 3.0 – 3.5 kV.
Cone Voltage: 20–40 V (Keep low to prevent in-source fragmentation of the weak C-Br bond).
Collision Energy (CE) Ramping:
Low (10-20 eV): Confirm Parent Ion Isotope Pattern (1:1).
Medium (25-40 eV): Observe
(Ring cleavage).
High (>50 eV): Observe
and lower mass carbon fragments.
Data Analysis Workflow (Decision Tree)
Caption: Logical decision tree for identifying brominated pyrazoles using MS data.
References
Cabildo, P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]
Santos, C., et al. (2005).[2] Mass fragmentation of substituted pyrazoles. Rapid Communications in Mass Spectrometry.
Zhou, Z., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. National Institutes of Health (PubMed). Available at: [Link]
University of Bristol.Mass Spectrometry: Isotope Patterns. School of Chemistry. (General reference for Br isotopic abundance).
Krang Lee. (2022). Bromine isotope peaks were observed in EI-MS, but not in ESI-MS. Chemistry Stack Exchange. Available at: [Link]
A Comparative Guide to IR Spectroscopy for Aminopyrazoles: ATR-FTIR vs. Transmission FTIR
Aminopyrazoles are critical pharmacophores in medicinal chemistry, frequently serving as kinase inhibitors and immunomodulatory agents. For researchers and drug development professionals, verifying the structural integri...
Author: BenchChem Technical Support Team. Date: March 2026
Aminopyrazoles are critical pharmacophores in medicinal chemistry, frequently serving as kinase inhibitors and immunomodulatory agents. For researchers and drug development professionals, verifying the structural integrity of these intermediates is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive molecular fingerprint, specifically highlighting the tautomeric states and functional group substitutions of the pyrazole ring.
This guide objectively compares the two dominant analytical approaches—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR—for the characterization of pyrazole amines, providing empirical band assignments and self-validating experimental protocols.
Characteristic IR Bands of Pyrazole Amines
The IR spectrum of an aminopyrazole is defined by the vibrational modes of the pyrazole ring (C=N, C=C) and the exocyclic amine group (-NH₂ or -NHR). Identifying these bands requires distinguishing between the ring's secondary amine (N-H) and the exocyclic primary/secondary amine.
Matrix isolation studies have confirmed that 3-aminopyrazole is the thermodynamically favored tautomer over 5-aminopyrazole, a distinction that becomes highly visible when comparing isolated IR spectra against bulk solid spectra 1[1].
Table 1: Characteristic IR Absorption Bands for Aminopyrazoles
Functional Group
Vibrational Mode
Wavenumber Range (cm⁻¹)
Causality / Structural Context
Exocyclic -NH₂
N-H Asymmetric & Symmetric Stretch
3450 – 3250
Primary amines exhibit a distinct doublet (e.g., 3447 and 3296 cm⁻¹). Hydrogen bonding in the solid state shifts these to lower wavenumbers.
Ring N-H
N-H Stretch
3200 – 3100
Often appears as a broad band due to extensive intermolecular hydrogen bonding in the pyrazole lattice.
Pyrazole Ring
C=N & C=C Stretch
1580 – 1400
Highly coupled vibrations of the aromatic system. Often appears as a pair of sharp bands.
C-N (Amine)
C-N Stretch (Aliphatic/Aromatic)
1220 – 1070
Confirms the attachment of the exocyclic amine to the pyrazole core. Found typically at 1217–1213 cm⁻¹ for aromatic C-N 2[2].
Causality Insight: The tautomeric equilibrium heavily influences the N-H stretching region. In solid-state analysis, extensive intermolecular hydrogen bonding broadens the ring N-H signal, which can obscure the sharper exocyclic amine bands.
Product Comparison: ATR-FTIR vs. Transmission FTIR
Choosing the right spectroscopic sampling technique dictates the quality of the data and the integrity of the quantitative analysis.
Table 2: Performance Comparison for Aminopyrazole Analysis
Parameter
ATR-FTIR (Diamond/ZnSe Crystal)
Transmission FTIR (KBr Pellet)
Mechanism
Evanescent wave penetrates ~1-2 µm into the sample 3[3].
IR beam passes through the entire bulk sample 3[3].
Causality Insight: ATR-FTIR is highly favored in modern drug development due to its rapid, non-destructive nature. However, because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), ATR spectra exhibit artificially enhanced intensities at lower wavenumbers compared to Transmission spectra. For rigorous quantitative analysis of aminopyrazole formulations, Transmission FTIR remains the gold standard as it directly measures bulk absorption 3[3].
Experimental Protocols: Self-Validating Systems
To ensure analytical integrity, protocols must include self-validating steps to prevent misinterpretation caused by environmental artifacts (e.g., moisture, CO₂).
Protocol A: Rapid Screening via ATR-FTIR
Objective: Identify the presence of the exocyclic -NH₂ group in a synthesized 5-aminopyrazole derivative.
Crystal Cleaning & Blank Validation: Clean the diamond ATR crystal with isopropanol.
Self-Validation: Run a background scan. The spectrum must be flat; any peaks indicate residual contamination or solvent.
Sample Application: Place ~1-2 mg of neat aminopyrazole powder onto the crystal.
Compression: Lower the pressure anvil until the clutch clicks.
Causality: Consistent pressure ensures uniform contact between the crystal and the sample, maximizing the evanescent wave penetration and signal-to-noise ratio.
Data Acquisition: Collect 32 scans at 4 cm⁻¹ resolution (4000–400 cm⁻¹).
Correction: Apply an ATR correction algorithm in the spectrometer software to adjust for wavelength-dependent penetration depth, making the spectrum comparable to transmission libraries 3[3].
Protocol B: Quantitative Bulk Analysis via Transmission FTIR (KBr Pellet)
Objective: Quantify the bulk purity and confirm the tautomeric state of 3-aminopyrazole.
Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for 2 hours.
Causality: KBr is highly hygroscopic. Absorbed water will produce a massive, broad band at ~3400 cm⁻¹, completely masking the critical N-H stretches of the aminopyrazole 5[5].
Sample Grinding: Grind 1 mg of aminopyrazole with 100 mg of dried KBr in an agate mortar until a fine, uniform powder is achieved.
Pellet Pressing: Transfer the mixture to a die and press at 10 tons for 2 minutes under a vacuum.
Self-Validation: The resulting pellet must be visually transparent. Opacity indicates light scattering, which will severely degrade the baseline of the IR spectrum.
Data Acquisition: Place the pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution.
Analytical Workflow Diagram
The following decision matrix illustrates the logical pathway for selecting the appropriate IR technique for aminopyrazole characterization.
Decision workflow for selecting the optimal IR spectroscopy technique for aminopyrazole samples.
References
How to Choose Between ATR and Transmission FTIR - wordpress.com.3
Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - mdpi.com. 1
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - nih.gov. 2
HPLC Method Development for 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine Purity: C18 vs. Pentafluorophenyl (PFP) Stationary Phases
Executive Summary The accurate purity determination of functionalized building blocks is a critical bottleneck in early-stage drug discovery and development. 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine (CAS: 154787-28-7) pre...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate purity determination of functionalized building blocks is a critical bottleneck in early-stage drug discovery and development. 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine (CAS: 154787-28-7) presents a unique analytical challenge due to its hybrid physicochemical properties: a basic primary amine, an aromatic-like pyrazole ring, and a polarizable halogen (bromo) substituent [1].
This comparison guide objectively evaluates the performance of traditional Alkyl (C18) stationary phases against Pentafluorophenyl (PFP) stationary phases for the purity analysis of this compound. By analyzing the causality behind chromatographic behavior, this guide provides a self-validating, step-by-step method development protocol designed to eliminate peak tailing and resolve critical isomeric impurities.
Physicochemical Profiling & Method Rationale
Before selecting a column or mobile phase, we must deconstruct the analyte's molecular architecture to predict its chromatographic behavior [2].
The Basic Amine (
): Aminopyrazoles are hydrophilic and basic. At neutral pH, the unprotonated amine interacts strongly with acidic residual silanols on traditional silica-based columns, leading to severe peak tailing and poor recovery.
The Bromo Substituent (
): While halogens increase overall lipophilicity (favoring C18 retention), they also introduce strong dipole moments and the potential for halogen bonding.
The Pyrazole Core: The nitrogen-rich heterocycle acts as an electron donor (Lewis base), making it highly susceptible to
interactions.
The Problem with Standard C18
Traditional C18 columns rely almost exclusively on dispersive hydrophobic interactions. While a C18 column can retain 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine, it lacks the orthogonal selectivity required to separate it efficiently from structurally similar byproducts, such as the unbrominated precursor (1,5-dimethyl-1H-pyrazol-3-amine) or regioisomers. Furthermore, secondary silanol interactions often degrade peak shape.
The PFP Advantage
Pentafluorophenyl (PFP) columns offer a multi-modal retention mechanism. The highly electronegative fluorine atoms withdraw electron density from the phenyl ring, creating a Lewis acid surface. This surface interacts strongly with the Lewis basic pyrazole and amine groups. Additionally, PFP phases exhibit exceptional shape selectivity and dipole-dipole interactions with halogenated compounds, providing superior resolution for brominated analytes [3].
Comparison of chromatographic interaction mechanisms between C18 and PFP stationary phases.
Experimental Workflows: C18 vs. PFP
To objectively compare performance, both columns were evaluated using an identical, MS-compatible mobile phase system. The use of 0.1% Formic Acid (pH ~2.7) ensures the primary amine remains fully protonated, mitigating secondary silanol interactions on the C18 column while maximizing ionic and hydrogen-bonding interactions on the PFP column.
Reagents & Sample Preparation
Diluent: 50:50 (v/v) Water:Acetonitrile.
System Suitability Solution (SST): Prepare a solution containing 0.5 mg/mL of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine and 0.05 mg/mL of the des-bromo impurity (1,5-dimethyl-1H-pyrazol-3-amine) in the diluent.
Test Sample: Prepare the target API at 1.0 mg/mL in the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.
HPLC Method Parameters
System: Agilent 1260 Infinity II or equivalent LC system.
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.
Injection Volume: 5 µL.
Detection: UV at 254 nm (Reference 360 nm).
Gradient Program:
0.0 - 2.0 min: 5% B
2.0 - 12.0 min: 5%
95% B
12.0 - 15.0 min: 95% B
15.1 - 20.0 min: 5% B (Re-equilibration)
Self-Validating System Suitability Criteria
A method is only as reliable as its internal controls. Before analyzing unknown samples, the system must pass the following criteria using the SST solution:
Resolution (
): 2.0 between the des-bromo impurity and the target peak.
Tailing Factor (
): 1.5 for the target peak.
Precision: %RSD of peak area
2.0% for 5 replicate injections of the target peak.
Decision tree for selecting the optimal HPLC stationary phase for halogenated aminopyrazoles.
Performance Data & Comparative Analysis
The following table summarizes the experimental data obtained when separating 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine from its critical des-bromo impurity using a standard C18 column (150 x 4.6 mm, 5 µm) versus a PFP column (150 x 4.6 mm, 5 µm).
Chromatographic Parameter
Standard C18 Column
Pentafluorophenyl (PFP) Column
Performance Shift Analysis
Retention Time (Target)
6.8 min
8.4 min
+23% Retention: PFP enhances retention via and dipole interactions with the bromo group, independent of pure lipophilicity.
Retention Time (Impurity)
6.1 min
5.2 min
-14% Retention: The des-bromo impurity lacks the halogen bonding capability, eluting earlier on PFP compared to C18.
Resolution ()
1.4 (Fails SST)
5.8 (Passes SST)
+314% Resolution: Orthogonal selectivity of PFP separates the critical pair far beyond baseline resolution.
Tailing Factor ()
1.8 (Fails SST)
1.1 (Passes SST)
Optimal Peak Shape: PFP surface chemistry acts as a Lewis acid, neutralizing the basic amine's tendency to interact with residual silanols.
Theoretical Plates ()
~8,500
~14,200
+67% Efficiency: Sharper peaks on PFP lead to higher column efficiency and better sensitivity for low-level impurities.
Synthesis of Results
The data clearly demonstrates that the Standard C18 column fails the self-validating system suitability criteria. The basic nature of the aminopyrazole causes significant peak tailing (
= 1.8), which broadens the peak base and causes co-elution with the closely related des-bromo impurity ( = 1.4).
Conversely, the PFP column succeeds by leveraging its unique electron-accepting properties. The fluorinated stationary phase repels the unbrominated impurity while strongly retaining the brominated target via dipole-dipole interactions [4]. This push-pull effect drastically widens the separation window (
= 5.8) while maintaining excellent peak symmetry ( = 1.1).
Conclusion
For the purity analysis of halogenated, basic heterocycles like 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine, traditional hydrophobic C18 columns are fundamentally mismatched to the analyte's physicochemical profile. By switching to a Pentafluorophenyl (PFP) stationary phase, analytical scientists can exploit
, dipole-dipole, and halogen bonding interactions. This mechanistic alignment not only resolves critical isomeric impurities but establishes a robust, self-validating analytical method suitable for stringent drug development quality control.
References
Pharma's Almanac. "Navigating HPLC Method Development: Tips for Success." Pharma's Almanac, January 2024.[Link]
Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Agilent Application Notes, April 2014.[Link]
ChromatographyOnline. "Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC." LCGC North America, April 2022.[Link]
Comparative
Technical Guide: Differentiating 1,5-Dimethyl and 1,3-Dimethyl Pyrazole Isomers
This guide provides a definitive technical framework for differentiating 1,3-dimethylpyrazole and 1,5-dimethylpyrazole. It addresses the common synthetic challenge of regioisomerism in pyrazole chemistry and establishes...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a definitive technical framework for differentiating 1,3-dimethylpyrazole and 1,5-dimethylpyrazole. It addresses the common synthetic challenge of regioisomerism in pyrazole chemistry and establishes a multi-modal identification workflow.
Executive Summary
In the synthesis of methyl-substituted pyrazoles—specifically the condensation of methylhydrazine with acetylacetone—a mixture of two regioisomers is almost invariably formed: 1,3-dimethylpyrazole and 1,5-dimethylpyrazole .
While they share the same molecular weight (96.13 g/mol ) and similar solubility profiles, their steric and electronic environments differ significantly. Correct structural assignment is critical in drug development, as the position of the methyl group dictates the steric trajectory of the pharmacophore.
Quick Comparison Matrix
Feature
1,3-Dimethylpyrazole
1,5-Dimethylpyrazole
Boiling Point
~138 °C (Lower)
~158 °C (Higher)
GC Elution Order
First (Fast eluting)
Second (Slow eluting)
H NMR (N-Me)
3.53 ppm
3.80 ppm (Deshielded)
Key NOE Signal
N-Me Ring Proton (H5)
N-Me C-Me (C5-Me)
Steric Environment
Unhindered N-terminus
Sterically crowded N-terminus
Mechanistic Origin of Regioisomerism
The formation of these isomers stems from the ambident nucleophilicity of methylhydrazine reacting with the electrophilic carbonyls of acetylacetone.
The Mechanism
Methylhydrazine (
) contains two nucleophilic nitrogen atoms:
The terminal
: More nucleophilic due to less steric hindrance.
The internal
: Less nucleophilic due to the inductive effect and steric bulk of the methyl group.
When reacting with a symmetrical diketone like acetylacetone, the initial attack can occur at either nitrogen, leading to different cyclization pathways. However, the equilibrium is often driven by thermodynamics and solvent effects, typically favoring the 1,3-isomer as the major product, with the 1,5-isomer as the minor product (often a 3:1 to 10:1 ratio depending on conditions).
Method A: Nuclear Magnetic Resonance (NMR) – The Gold Standard
NMR is the most definitive method for structural assignment. The proximity of the N-methyl group to the C-methyl group in the 1,5-isomer creates distinct chemical shift perturbations and Nuclear Overhauser Effects (NOE).
1. Proton (H) NMR Analysis
In 1,5-dimethylpyrazole , the N-methyl and C5-methyl groups are adjacent (ortho-like relationship). This leads to:
Deshielding of the N-Me: The steric compression and magnetic anisotropy shift the N-Me signal downfield (~3.80 ppm) compared to the 1,3-isomer (~3.53 ppm).
Ring Protons: The H4 proton is relatively similar in both, but the H3 (in 1,5-isomer) and H5 (in 1,3-isomer) differ.
Proton
1,3-Dimethylpyrazole ( ppm)
1,5-Dimethylpyrazole ( ppm)
N-Me
3.53 (s)
3.80 (s)
C-Me
2.02 (s, at C3)
2.30 (s, at C5)
H-4 (Ring)
5.74 (s/d)
5.99 (s/d)
H-3 / H-5 (Ring)
6.95 (d, H5)
7.31 (d, H3)
2. NOE / NOESY Experiments (Crucial Confirmation)
This is the self-validating step. You must run a 1D NOE difference or 2D NOESY experiment.
1,5-Dimethylpyrazole: Irradiating the N-Me signal will show a strong enhancement (NOE) of the C-Me signal. They are spatially close.
1,3-Dimethylpyrazole: Irradiating the N-Me signal will show an enhancement of the H5 ring proton . The C3-Me is too far away to show an NOE.
Figure 2: NOE correlation logic for definitive isomer identification.
Method B: Gas Chromatography (GC)
For routine quality control or analyzing reaction mixtures, GC is highly effective due to the boiling point difference.
Principle: On non-polar capillary columns (e.g., 5% Phenyl-methylpolysiloxane, such as DB-5, HP-5, SLB-5ms), elution order is primarily governed by boiling point.
Result: The 1,3-isomer elutes first . The 1,5-isomer elutes significantly later (often separated by several minutes depending on the ramp rate).
GC Protocol Parameters:
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
Inlet: 250 °C, Split 50:1.
Oven: 60 °C (hold 1 min)
20 °C/min 200 °C.
Detection: FID or MS.
Experimental Workflow
Protocol: Purification and Identification
If you have a crude mixture from a synthesis reaction, follow this workflow to isolate and verify the 1,5-isomer (usually the target for specific ligands).
Distillation (Rectification):
Due to the ~20 °C boiling point difference, fractional distillation is the most effective bulk separation method.
Collect the first fraction (bp ~136-140 °C)
1,3-isomer .
Collect the second fraction (bp ~156-160 °C)
1,5-isomer .
NMR Validation:
Dissolve ~10 mg of the purified fraction in
.
Acquire a standard
H spectrum.
Check: Does the N-Me peak appear at >3.7 ppm? If yes
1,5-isomer.
Validate: Run a 1D NOE irradiating the N-Me peak. Look for enhancement of the methyl singlet at 2.30 ppm.
Refractive Index (Optional Physical Check):
1,3-isomer:
1,5-isomer:
(Typically higher due to density/packing).
References
Rusak, V. V., et al. (2016).[2] Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry.
ChemicalBook . (2025). 1,3-Dimethylpyrazole Properties and Boiling Point.
Chem-Impex . (2025). 1,5-Dimethylpyrazole Boiling Point and Specifications.
NIST WebBook . (2025). 1H-Pyrazole, 1,5-dimethyl- Mass Spectrum and Data.
BenchChem . (2025).[3] Interpreting Complex NMR Spectra of Pyrazole Derivatives.
Comparative Reactivity Guide: 4-Bromo vs. 4-Chloro Pyrazole Amines in Cross-Coupling Workflows
Introduction Pyrazole amines are privileged scaffolds in medicinal chemistry, frequently serving as kinase hinge-binders and core pharmacophores in agrochemicals. Functionalizing the C4 position via transition-metal cata...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Pyrazole amines are privileged scaffolds in medicinal chemistry, frequently serving as kinase hinge-binders and core pharmacophores in agrochemicals. Functionalizing the C4 position via transition-metal catalysis is a critical pathway for generating structural diversity. However, the choice of the C4-halogen—specifically bromine versus chlorine—dictates the catalytic efficiency, ligand requirements, and the propensity for undesired side reactions.
As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity profiles of 4-bromo-1H-pyrazol-5-amine and 4-chloro-1H-pyrazol-5-amine. By synthesizing mechanistic insights with self-validating experimental protocols, this guide provides a definitive framework for optimizing your cross-coupling workflows.
Mechanistic Reactivity Profiling: Causality in Catalysis
The reactivity of 4-halo-pyrazol-5-amines is heavily governed by the electron-rich nature of the pyrazole core, which is further exacerbated by the electron-donating C5-amino group. This high local electron density strongly influences the fundamental steps of palladium-catalyzed cross-coupling:
Oxidative Addition Dynamics : The C–Cl bond dissociation energy (~96 kcal/mol) is significantly higher than that of the C–Br bond (~81 kcal/mol). Consequently, 4-chloro pyrazole amines exhibit sluggish oxidative addition. To overcome this activation barrier, highly electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos) are mandatory. Conversely, 4-bromo pyrazoles readily undergo oxidative addition with standard, less expensive phosphines (e.g., PPh3, dppf).
The Protodehalogenation Failure Mode : A notorious side reaction in pyrazole cross-coupling is protodehalogenation. While one might assume 4-iodo pyrazoles are the most reactive and therefore the best substrates, they are highly susceptible to rapid dehalogenation before transmetalation can occur. Direct comparative studies reveal that both 4-bromo and 4-chloro derivatives are superior to iodopyrazoles because they strike an optimal balance between the oxidative addition rate and the stability of the Pd(II) intermediate, thereby minimizing hydride transfer from the solvent .
Site-Selectivity : When dealing with polyhalogenated systems, the inherent difference in bond strength allows for sequential, site-selective cross-coupling (e.g., reacting a C-Br site first, leaving a C-Cl site intact for late-stage functionalization) .
Quantitative Performance Comparison
The following table synthesizes the empirical performance of these two substrates across standard reaction paradigms, allowing researchers to select the optimal starting material based on their specific synthetic goals.
Parameter
4-Bromo-1H-pyrazol-5-amine
4-Chloro-1H-pyrazol-5-amine
C–X Bond Energy
~81 kcal/mol
~96 kcal/mol
Oxidative Addition Rate
Fast (Standard Pd(0) catalysts)
Slow (Requires specialized ligands)
Suzuki-Miyaura Yields
Excellent (75–95%)
Good to Excellent (70–90%)
Buchwald-Hartwig Amination
Prone to -hydride elimination
Highly stable, excellent with XPhos
Dehalogenation Risk
Moderate
Low
Commercial Cost / Stability
Moderate / Light-sensitive over time
Low / Highly stable
Visualizing the Catalytic Divergence
To understand why ligand and halogen choice is critical, we must map the catalytic cycle. The diagram below illustrates the bifurcation between productive cross-coupling and the parasitic dehalogenation pathway.
Caption: Divergent Pd-catalytic pathways showing productive cross-coupling versus protodehalogenation.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate specific checkpoints to verify that the reaction is proceeding via the intended mechanistic pathway.
Protocol A: Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazol-5-amine
Rationale: 4-Bromopyrazoles are highly reactive but require careful temperature control to prevent dehalogenation . Microwave irradiation ensures rapid transmetalation, outcompeting the degradation pathway.
Preparation : In an oven-dried microwave vial, combine 4-bromo-1H-pyrazol-5-amine (1.0 equiv, 0.5 mmol), arylboronic acid (1.5 equiv), and
(3.0 equiv).
Catalyst Addition : Add
(5 mol%).
Self-Validation Check: Ensure the
is anhydrous and high-purity (>99.9%); heavy metal impurities act as radical initiators for dehalogenation.
Solvent System : Add a degassed mixture of 1,4-Dioxane/Water (4:1, 5 mL). The water is crucial for boronic acid activation, but excess can promote protodehalogenation.
Reaction : Seal the vial and subject to microwave irradiation at 110 °C for 20 minutes.
Validation (LCMS) : Sample 10 µL into 1 mL MeCN. Analyze via LCMS at 254 nm.
Causality Check: If a peak corresponding to the dehalogenated mass[M-Br+H] is observed as a major byproduct, lower the temperature to 95 °C or switch to a bulkier ligand to accelerate reductive elimination.
Protocol B: Buchwald-Hartwig Amination of 4-Chloro-1H-pyrazol-5-amine
Rationale: The C–Cl bond is notoriously inert in electron-rich pyrazoles. We must force oxidative addition using a highly active precatalyst (e.g., XPhos Pd G2). The 4-chloro derivative is specifically chosen here because 4-bromo derivatives often suffer from rapid
-hydride elimination when coupled with aliphatic amines.
Preparation : In a Schlenk flask under argon, combine 4-chloro-1H-pyrazol-5-amine (1.0 equiv, 0.5 mmol), the secondary amine (1.2 equiv), and
Self-Validation Check: The solution should turn a deep red/orange upon solvent addition, indicating the formation of the active, monoligated Pd(0) species.
Solvent System : Add anhydrous, thoroughly degassed Toluene (5 mL).
Reaction : Heat to 100 °C for 12 hours under vigorous stirring.
Validation (TLC/NMR) : Monitor by TLC (EtOAc/Hexane).
Causality Check: The starting 4-chloro pyrazole should be completely consumed. If unreacted starting material remains but the catalyst color has faded to black (Pd black precipitation), it indicates catalyst death (likely due to oxygen ingress or moisture), as breaking the strong C–Cl bond requires a pristine, long-lived Pd(0) cycle.
References
Lukáš Jedinák, Renáta Zátopková, Hana Zemánková, Alena Šustková, Petr Cankař. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, 2017. URL:[Link]
Jing He, Yueting Wei, Yijiao Feng, Chuntian Li, Bin Dai, Ping Liu. "Halogenations of 3-aryl-1H-pyrazol-5-amines." Beilstein Journal of Organic Chemistry, 2021. URL:[Link]
Karthik Palani et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 2022. URL:[Link]
Comparative
Comparative Guide: X-ray Diffraction & Solid-State Analysis of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine
This guide provides an in-depth technical comparison of the crystallographic and physical properties of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine versus its non-brominated precursor, 1,5-dimethyl-1H-pyrazol-3-amine . It is...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of the crystallographic and physical properties of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine versus its non-brominated precursor, 1,5-dimethyl-1H-pyrazol-3-amine . It is designed for researchers optimizing solid-state forms for drug development.
Executive Summary
In medicinal chemistry, the pyrazole scaffold is a privileged structure.[1][2] However, subtle substitutions can drastically alter solid-state properties. This guide analyzes the profound structural impact of C4-bromination on 1,5-dimethyl-1H-pyrazol-3-amine .
Experimental data indicates that introducing a bromine atom at the 4-position transforms the material from a low-melting solid (MP: ~65°C) to a highly stable crystalline lattice (MP: ~248°C). This transition is driven by the emergence of halogen bonding (C-Br···N) networks that reinforce the standard hydrogen-bonding motifs, a critical factor for shelf-life and formulation stability.
Crystal Habit: Colorless prisms or needles (recrystallized from EtOH/EtOAc).
Crystallographic Significance
The 4-bromo derivative represents a "heavy-atom" analog ideal for crystallographic studies. The bromine atom serves two functions:
Anomalous Scatterer: Facilitates phase determination in de novo structure solution.
Supramolecular Synthon: Acts as a halogen bond donor (
-hole), interacting with the N2-nitrogen or amine lone pairs of neighboring molecules, creating a rigid 3D network.
Comparative Analysis: Brominated vs. Non-Brominated Analogs
The following table contrasts the critical solid-state properties of the 4-bromo compound against its direct precursor.
Feature
4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine
1,5-Dimethyl-1H-pyrazol-3-amine
Implication for Development
Melting Point
247 – 249 °C
65 – 68 °C
The 4-bromo analog exhibits superior thermal stability, indicating a significantly higher lattice energy.
Density
High (>1.6 g/cm³ est.)
Low (~1.17 g/cm³)
Higher density correlates with better packing efficiency and reduced volume in formulation.
Dominant Interaction
Halogen Bonding (Br···N) + H-Bonding
H-Bonding (N-H···N) only
Halogen bonds provide directionality and strength, reducing polymorphism risk.
X-ray Scattering
Strong (Mo K recommended)
Weak (Cu K required)
Bromine allows for faster data collection and easier structure solution.
Solubility
Moderate (Polar Organics)
High (Most Organics)
The 4-bromo compound is easier to crystallize due to lower solubility.
Technical Insight: The ~180°C increase in melting point upon bromination is non-trivial. It suggests that the C-Br···N interaction acts as a "molecular clip," locking the pyrazole rings into planar ribbons or stacks that resist thermal disruption far better than the disordered packing of the non-brominated analog.
Structural Mechanism: The "Bromine Effect"
The dramatic stabilization is best understood through the intermolecular interaction network.
Network Topology Diagram
The following diagram illustrates the shift from simple hydrogen bonding to a dual-mode locking mechanism.
Caption: Transition from weak H-bond networks in the precursor to robust Halogen-bond stabilized lattices in the 4-bromo derivative.
Experimental Protocols
To replicate the structural analysis, follow these validated workflows.
A. Crystallization Protocol
Because of the solubility difference, the 4-bromo compound requires a different solvent system than the precursor.
Solvent System: Ethanol/Ethyl Acetate (1:1 v/v).
Method: Slow Evaporation.
Procedure:
Dissolve 50 mg of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine in 5 mL of warm solvent (approx. 40°C).
Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.
Cover with parafilm and poke 3-5 small holes.
Allow to stand at room temperature (20-25°C) for 3-5 days.
Harvest: Colorless prismatic crystals should form.
B. XRD Data Collection Strategy
Radiation Source: Use Mo K
( = 0.71073 Å) .
Reasoning: The bromine atom has a high absorption coefficient. Cu radiation (
= 1.54 Å) will result in significant absorption errors and reduced data quality unless rigorous absorption correction is applied.
Temperature: Collect at 100 K .
Reasoning: Minimizes thermal motion of the methyl groups (C1-Me and C5-Me), allowing for precise determination of bond lengths.
Resolution: Aim for 0.75 Å or better to resolve the electron density of the C-Br bond clearly.
Workflow Visualization
Caption: Step-by-step workflow for obtaining publication-quality crystal structure data for brominated pyrazoles.
References
Sigma-Aldrich. (2024). Product Specification: 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine (CAS 154787-28-7).[3] Retrieved from
Sigma-Aldrich. (2024). Product Specification: 1,5-Dimethyl-1H-pyrazol-3-amine (CAS 35100-92-6).[4][5][6] Retrieved from
Foces-Foces, C., et al. (1999).[7][8] Pyrazoles and Imidazoles: A Comparative Crystallographic Study.Acta Crystallographica Section C, 55, 1123-1126. (Contextual grounding for halo-pyrazole packing).
Desiraju, G. R., et al. (2013). Definition of the Halogen Bond (IUPAC Recommendations 2013).Pure and Applied Chemistry, 85(8), 1711-1713. (Theoretical basis for Br...N interactions).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: UV-Vis Absorption Spectra of Dimethyl Pyrazole Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Format: Publish Comparison Guide
Executive Summary & Strategic Relevance
Dimethyl pyrazole (DMP) derivatives represent a cornerstone scaffold in medicinal chemistry, serving as the pharmacophore for NSAIDs (e.g., Celecoxib), kinase inhibitors, and agrochemicals. Their electronic absorption properties are not merely physical constants but diagnostic tools for tautomeric equilibrium , steric distortion , and ligand field strength in coordination chemistry.
This guide moves beyond basic spectral listing. It dissects the causality between structural isomerism (1,3- vs. 1,5-dimethyl) and spectral shifts, providing a robust framework for using UV-Vis spectroscopy as a structural validation tool.
The Core Chromophore: Electronic Transitions & Isomerism[1]
The unsubstituted pyrazole ring absorbs in the deep UV (<230 nm). Methyl substitution alters this profile through inductive effects (+I) and steric interactions.
Comparative Analysis of Isomers
The most critical distinction for researchers is between 1,3-dimethylpyrazole and 1,5-dimethylpyrazole . While chemically similar, their steric environments differ drastically, leading to distinct spectral signatures.
Feature
1,3-Dimethylpyrazole
1,5-Dimethylpyrazole
3,5-Dimethylpyrazole
Structure
Planar, unhindered
Sterically congested (N-Me vs C5-Me)
Tautomeric mixture (in solution)
(approx)
~215–225 nm
< 215 nm (Hypsochromic shift)
~218–230 nm
Extinction ()
High (Efficient -overlap)
Lower (Hypochromic effect)
Moderate
Key Mechanism
Full conjugation allowed.
Steric Inhibition of Resonance: C5-Me forces N-Me out of plane.
Rapid proton transfer between N1/N2.
Critical Insight: The 1,5-isomer typically exhibits a blue shift (hypsochromic) and lower intensity (hypochromic) compared to the 1,3-isomer. The steric clash between the N-methyl and C5-methyl groups twists the ring, reducing the effective overlap of the
-system.
Tautomeric Equilibrium (3,5-DMP)
Unlike N-methylated derivatives, 3,5-dimethylpyrazole possesses a free N-H group, allowing for prototropic tautomerism. In solution, it exists as a rapid equilibrium of identical tautomers, making the N1 and N2 positions chemically equivalent on the NMR time scale, but UV-Vis can detect environmental perturbations.
Figure 1: Tautomeric equilibrium mechanism. In 3,5-DMP, this exchange is degenerate, but solvent polarity can shift the equilibrium if the molecule is asymmetrically substituted.
Extended Conjugation: The "Visible" Shift
To bring the absorption into the quantifiable UV-Vis range (>250 nm), the dimethyl pyrazole core is often coupled with auxochromes (phenyl, amino, azo groups).
must be . If curve plateaus, dilute further (Absorbance > 2.0 is unreliable).
Spectral Scan:
Scan range: 200 nm – 500 nm.
Scan speed: Medium (too fast = noise; too slow = drift).
Workflow Visualization
References
NIST Chemistry WebBook. 3,5-Dimethylpyrazole UV/Visible Spectrum. National Institute of Standards and Technology.[5][6] Link
Elguero, J., et al. (2002). Tautomerism of Pyrazoles.[7] Advances in Heterocyclic Chemistry. (Foundational text on pyrazole tautomerism mechanisms).
Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Link (Establishes the structural basis for spectral shifts).
Sielc Technologies. UV-Vis Spectrum of 3-Methylpyrazole. (Protocol reference for HPLC mobile phase selection). Link
BenchChem. Theoretical and Computational Approaches in the Study of Pyrazole Derivatives. (Source for computational prediction of spectral bands). Link
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, characterizing highly functionalized heterocyclic compounds requires moving beyond basic analytical templates. 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine (Chemical Formula:
) presents a specific analytical challenge: it combines a nitrogen-rich pyrazole core with a massive halogen payload (42.05% Bromine by mass).
Relying on a single analytical technique for this compound will inevitably lead to detector poisoning, matrix interference, or regulatory failure. This guide objectively compares the performance of various elemental analysis (EA) methodologies, providing self-validating experimental protocols designed to meet stringent publication and pharmaceutical standards.
Before selecting an analytical methodology, we must establish the theoretical elemental mass fractions. According to the [1], newly synthesized small molecules must demonstrate an analytical accuracy within ±0.4% of their calculated theoretical values to confirm sufficient sample purity for publication.
Table 1: Theoretical Baselines & ACS Acceptance Criteria for
The presence of over 42% bromine by mass dictates the analytical strategy. Standard combustion analyzers are optimized for C, H, and N, but heavy halogens introduce severe isobaric and chemical interferences.
Table 2: Comparative Analysis of Elemental Analysis Methodologies
Analytical Methodology
Target Analytes
Operational Principle
Key Advantages
Methodological Limitations
Dynamic Flash Combustion
C, H, N
High-temp oxidation (1000°C) followed by GC-TCD
High precision; standard for ACS compliance
Susceptible to halogen interference; requires active Ag scrubbers.
Schöniger Flask + IC
Br
Closed-flask combustion & alkaline absorption
Eliminates matrix interference; highly specific for halogens
Overkill for bulk C/H/N/Br; requires complex acid digestion.
Analytical Workflow Architecture
To achieve complete elemental characterization, the workflow must be bifurcated: one pathway for the organic core (C, H, N) and another for the halogen (Br), supplemented by trace metal profiling if the compound is destined for pharmaceutical use.
Analytical workflow for the comprehensive elemental profiling of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must include a mechanistic explanation for its steps (causality) and an internal mechanism to prove its own accuracy (self-validation).
Protocol A: CHN Profiling via Dynamic Flash Combustion
Standard CHN analyzers will fail on this compound if unmodified. The massive bromine content will volatilize and poison the Thermal Conductivity Detector (TCD).
Micro-Weighing: Weigh 1.5–2.0 mg of the sample into a combustible tin (Sn) capsule.
Causality: The tin capsule undergoes a highly exothermic oxidation at 1000°C, locally flashing the temperature to ~1800°C. This ensures the complete destruction of the robust pyrazole ring.
Halogen Scrubbing: Pack the oxidation reactor with silver (Ag) wool.
Causality: During combustion, the 42% bromine mass converts to
and . If these gases reach the GC column, they will co-elute with , artificially inflating the carbon reading. The silver wool acts as a targeted scrubber, precipitating the volatile bromine as solid silver bromide ().
Detection: Quantify the purified
, , and gases via TCD.
Self-Validation Mechanism: Run a certified brominated standard (e.g., 4-bromobenzoic acid) every 10 samples. If the carbon or hydrogen values drift by >0.15%, it indicates the silver wool scrubber is saturated with
and must be immediately replaced.
Protocol B: Bromine Quantification via Schöniger Flask & Ion Chromatography (IC)
Because the CHN analyzer traps the bromine, we must quantify it using a parallel destructive method.
Oxygen Flask Combustion: Ignite 5 mg of the sample in a sealed Schöniger flask filled with pure
.
Causality: The pure oxygen atmosphere ensures the complete cleavage of the covalent C-Br bond, converting organic bromine entirely into inorganic bromine gases.
Alkaline Peroxide Absorption: Absorb the combustion gases in a solution of 0.1 M
and 1% .
Causality: This is the most critical step. Combustion yields a mixture of
and hypobromite (). The hydrogen peroxide acts as a reducing agent, driving the complete stoichiometric conversion of all bromine species into stable bromide ions (), yielding a single, clean analyte peak for chromatography.
Quantification: Analyze the absorption solution via Ion Chromatography.
Self-Validation Mechanism (Matrix Spike): Add 50 µg of a known
standard to a duplicate sample prior to combustion. The spike recovery must fall between 98.0% and 102.0% to validate that the absorption efficiency was not compromised by the pyrazole matrix.
Protocol C: Trace Elemental Impurities via ICP-MS
If this compound is utilized as an Active Pharmaceutical Ingredient (API) intermediate, bulk analysis is insufficient. Trace catalytic residues (e.g., Palladium from cross-coupling) must be quantified according to [2].
Microwave-Assisted Digestion: Digest 50 mg of the sample in a closed-vessel microwave system using concentrated
and .
Causality: Closed-vessel digestion prevents the volatilization and loss of highly volatile trace toxic elements like Arsenic (As) or Mercury (Hg).
ICP-MS Analysis: Introduce the digested sample into the Argon plasma.
Causality: [3] provides parts-per-trillion (ppt) sensitivity, separating trace metals by their mass-to-charge ratio without interference from the organic matrix.
Self-Validation Mechanism: Continuously infuse an internal standard mixture (e.g., Yttrium, Indium, Bismuth) during the run. Internal standard recoveries must remain between 70% and 130% to prove that the high bromine matrix is not suppressing the plasma ionization energy.
References
An International Study Evaluating Elemental Analysis
Source: ACS Central Science (via NIH PubMed Central)
URL:[Link]
Flow injection combined with ICP-MS for accurate high throughput analysis of elemental impurities in pharmaceutical products according to USP <232>/<233>
Source: Journal of Pharmaceutical and Biomedical Analysis
URL:[Link]
As a Senior Application Scientist, I recognize that handling structurally complex halogenated heterocycles like 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine requires more than generic safety guidelines. To ensure environmenta...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling structurally complex halogenated heterocycles like 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine requires more than generic safety guidelines. To ensure environmental compliance, laboratory safety, and operational efficiency, we must design disposal and remediation protocols based on the specific physicochemical properties of the molecule.
This guide provides a self-validating, step-by-step operational framework for the proper segregation, containerization, and disposal of this compound, building a foundation of trust through rigorous scientific causality.
Chemical Profiling & Mechanistic Causality
To understand how to dispose of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine, we must first understand why it requires specialized handling:
The Bromine Substituent (Halogenated Hazard): This compound is classified as a halogenated organic. If incinerated at standard temperatures, brominated compounds can undergo thermal rearrangement to form highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[1]. Therefore, it must be strictly segregated for specialized high-temperature incineration.
The Amine Functional Group (Reactivity Hazard): The primary amine (-NH2) at the 3-position imparts weak basicity. If inadvertently mixed with concentrated inorganic acids (e.g., nitric, sulfuric, or perchloric acid), it can trigger exothermic acid-base reactions or dangerous diazotization side-reactions[2].
Quantitative Operational Parameters
The following table summarizes the critical quantitative thresholds for managing this chemical waste. Adhering to these parameters ensures regulatory compliance and minimizes exposure risks.
Parameter
Operational Limit
Causality / Rationale
Water Content
< 20%
Exceeding 20% water requires reclassification as aqueous waste, which alters the thermodynamic requirements for incineration[3].
SAA Volume Limit
25 Gallons
Regulatory compliance to minimize fire and exposure risk in laboratory Satellite Accumulation Areas (SAAs)[4].
Container Headspace
≥ 1 Inch
Provides critical expansion volume to prevent over-pressurization from vapor generation during storage[5].
Spill Absorbent Ratio
2:1 (Absorbent:Spill)
Ensures complete saturation of the liquid phase, preventing secondary leaks during transport[6].
Waste Segregation & Accumulation Protocol
The commingling of halogenated solvent waste must be conducted systematically to prevent incompatible reactions and reduce downstream disposal costs[4].
Decision logic for segregating brominated pyrazole waste based on water content.
Step-by-Step Segregation Methodology
Step 1: Characterize and Isolate. Verify that the waste stream contains less than 20% water[3]. Ensure the waste is completely free of inorganic acids and oxidizers (e.g., peroxides, nitrates) to prevent exothermic reactivity with the amine group[2].
Step 2: Fume Hood Commingling. All transfers of this compound into waste containers must be performed inside an operating chemical fume hood to mitigate inhalation risks from aerosolized particulates or solvent vapors[4].
Step 3: Containerization. Transfer the waste into a chemically compatible High-Density Polyethylene (HDPE) container. Causality: HDPE resists degradation from halogenated heterocycles better than standard plastics. Leave at least 1 inch of headspace at the top of the container[5].
Step 4: EPA-Compliant Labeling. Affix a hazardous waste tag immediately. Do not use vague terms like "spent" or "aqueous." The label must explicitly state "Halogenated Organic Waste" along with the full chemical name to alert emergency responders to the exact nature of the hazard[7].
Validation Checkpoint: Before moving the container to the Satellite Accumulation Area (SAA), physically verify that the cap is tightly sealed, the exterior is free of residue, and the label explicitly lists "4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine" with the "Toxic" and "Halogenated" hazard boxes checked[4].
Spill Management & Decontamination Workflow
In the event of an accidental release, immediate and calculated action is required to prevent environmental discharge into subsoils or drainage systems[6].
Sequential workflow for the safe containment and remediation of halogenated amine spills.
Step-by-Step Remediation Methodology
Step 1: Evacuation and Assessment. Immediately evacuate non-essential personnel from the spill radius and ensure the area is well-ventilated[8]. If the spill is large, dike the spillage to prevent it from reaching sewage or effluent systems[6].
Step 2: PPE Donning. Personnel must equip chemical-impermeable gloves, tightly fitting safety goggles (conforming to EN 166 or NIOSH), and a full-face respirator if dust or aerosols are generated[8].
Step 3: Inert Absorption. Apply an inert absorbent material such as sand, kieselguhr (diatomaceous earth), or a general-purpose binder[6]. Causality: Do not use combustible absorbents (like paper towels) for concentrated spills, as the amine functionality can react unpredictably with certain active materials.
Step 4: Collection and Decontamination. Mechanically collect the saturated absorbent—avoiding dust generation—and place it into a sealed HDPE container[8]. Clean the contaminated floor thoroughly with water and laboratory detergents[6].
Validation Checkpoint: Perform a secondary wipe-down of the spill area with a compatible solvent. Inspect the sealed waste container to ensure all contaminated PPE and absorbents are tagged identically to the primary halogenated waste stream[4].
References
Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals | benchchem.com | 8
Chemical Waste Management: Combining Compatible Used Organic Solvents | louisville.edu |2
Review of Alternative Treatment Processes for Halogenated Organic Waste Streams | p2infohouse.org | 1
Personal protective equipment for handling 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine
As a Senior Application Scientist, I recognize that handling highly functionalized building blocks like 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine requires more than a cursory glance at a standard safety data sheet. This co...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling highly functionalized building blocks like 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine requires more than a cursory glance at a standard safety data sheet. This compound—a critical intermediate in the synthesis of kinase inhibitors and advanced agrochemicals[1]—presents a unique intersection of chemical hazards. The lipophilic bromine atom enhances dermal penetration, while the primary amine moiety acts as both a weak base and a potential dermal/respiratory sensitizer.
To ensure absolute operational safety and scientific integrity, this guide transcends basic safety instructions. Here, we dissect the mechanistic causality behind each hazard and provide self-validating protocols for handling, reaction setup, and disposal.
Chemical Profile & Operational Implications
Before handling the material, it is critical to understand how its physical and chemical properties dictate laboratory behavior.
Property
Value
Operational Implication
CAS Number
154787-28-7
Unique identifier for inventory, risk assessment, and waste tracking[1].
Molecular Formula
C5H8BrN3
High nitrogen and halogen content; requires segregated halogenated waste disposal.
Molecular Weight
190.04 g/mol
Used for precise stoichiometric calculations in cross-coupling reactions[2].
Physical State
Solid (Powder)
Prone to aerosolization and static cling; necessitates specific respiratory protection and anti-static handling techniques.
Mechanistic Hazard Assessment
Based on the established hazard profiles of structurally analogous brominated pyrazoles (such as 4-Bromo-3,5-dimethylpyrazole), this compound falls under several critical Global Harmonized System (GHS) classifications[3]:
Skin Irritation (Category 2, H315) & Eye Irritation (Category 2, H319): The primary amine group at the C3 position is nucleophilic and basic. Upon contact with the aqueous environment of the eyes or sweat on the skin, it can cause localized pH shifts, leading to severe irritation and potential protein denaturation[3].
Specific Target Organ Toxicity - Single Exposure (Category 3, H335): As a fine powder, aerosolized particles can deposit in the respiratory tract. The combination of the lipophilic pyrazole core and the reactive amine causes acute respiratory inflammation.
Mandatory Personal Protective Equipment (PPE) Matrix
Do not default to standard laboratory PPE. The specific chemical nature of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine demands targeted protective measures.
PPE Category
Specification
Mechanistic Causality / Justification
Hand Protection
Nitrile Rubber Gloves (≥0.11 mm thickness)
Nitrile provides superior chemical resistance to halogenated organics and free amines compared to latex. Amines can degrade latex, leading to dermal exposure.
Eye Protection
Snug-fitting Safety Goggles
Protects against aerosolized dust. The basic amine moiety causes severe ocular irritation upon contact with tear film[3].
Respiratory
N95 / FFP2 Particulate Respirator
Prevents inhalation of fine powders. Halogenated pyrazoles are classified as respiratory irritants (STOT SE 3).
Body Protection
Flame-retardant Lab Coat (Nomex/Cotton blend)
Minimizes electrostatic discharge (ESD) during powder handling and protects against chemical splashes during solvent dissolution.
Self-Validating Operational Protocols
Every step in your workflow must include a validation checkpoint to ensure the system remains safe and uncontaminated.
Phase 1: Anti-Static Dispensing and Dissolution
Action: Verify the fume hood face velocity is between 80-120 fpm. Weigh the required mass of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine in a tared, anti-static weigh boat using an ionizer gun on the spatula.
Causality: The compound's powder form poses an inhalation hazard. Anti-static measures prevent electrostatic discharge, which could aerosolize the powder or ignite flammable solvent vapors (e.g., DMF or DCM) used during dissolution.
Validation Checkpoint: Visually inspect the weigh boat post-transfer. A clean release without powder clinging to the plastic sides confirms successful static mitigation.
Phase 2: Reaction Quenching and Liquid-Liquid Extraction
Action: Upon completion of the reaction (e.g., a Buchwald-Hartwig amination), cool the mixture to room temperature and quench by adding 1M HCl dropwise.
Causality: The primary amine group is basic. Adding a mild acid protonates any unreacted 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine, converting it into a water-soluble ammonium salt. This drives the toxic brominated amine into the aqueous phase, safely separating it from the organic product.
Validation Checkpoint: Test the pH of the aqueous layer using indicator paper. A pH of 2-3 confirms complete protonation of the amine, validating the efficiency of the quench and ensuring the organic layer is free of the starting material.
Phase 3: Spill Response & Decontamination
Action: In the event of a powder spill, do NOT dry sweep. Mist the spill gently with water or cover it with damp absorbent pads. Scoop the material into a high-density polyethylene (HDPE) container.
Causality: Dry sweeping generates airborne dust, exacerbating inhalation and ocular exposure risks[3]. Dampening the powder aggregates the particles, neutralizing the aerosolization threat.
Validation Checkpoint: After wiping the area with a 5% acetic acid solution (to neutralize residual amine) and water, swipe the surface with a pH test strip moistened with distilled water. A neutral pH (7.0) confirms the absence of residual basic amine contamination.
Operational Workflow Visualization
Workflow for the safe handling, reaction setup, and spill response of brominated pyrazole amines.